molecular formula C16H16O3 B1454518 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde CAS No. 920525-94-6

2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde

Cat. No.: B1454518
CAS No.: 920525-94-6
M. Wt: 256.3 g/mol
InChI Key: BGBKCXUNMKVOIW-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde ( 920525-94-6) is a high-purity benzaldehyde derivative of significant interest in scientific research and industrial production . With a molecular formula of C16H16O3 and a molecular weight of 256.30 g/mol, this compound features a distinct molecular structure that combines a methoxyphenylmethoxy substituent at the 2-position and a methyl group at the 5-position of its aromatic ring, conferring unique electronic and steric properties . This compound serves as a versatile building block in organic synthesis, enabling the preparation of complex heterocyclic systems and functionalized molecules for further chemical exploration . In medicinal chemistry, its structural features make it a valuable candidate for pharmaceutical development. Research indicates that similar benzaldehyde derivatives exhibit promising biological activities, including significant antimicrobial effects against pathogens like Staphylococcus aureus and Escherichia coli , as well as cytotoxic properties against various cancer cell lines such as breast cancer (MCF-7) and lung cancer (A-549) . Furthermore, substituted benzaldehyde compounds have been investigated in patents for their potential use in increasing tissue oxygenation, highlighting the broader therapeutic potential of this chemical class . The synthesis typically involves the reaction of 4-methoxybenzyl alcohol with 5-methylsalicylaldehyde under acidic or basic catalysis, yielding a high-purity product suitable for advanced research applications . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methoxy]-5-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12-3-8-16(14(9-12)10-17)19-11-13-4-6-15(18-2)7-5-13/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBKCXUNMKVOIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=C(C=C2)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30734563
Record name 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920525-94-6
Record name 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 2-(4-Methoxybenzyloxy)-5-methylbenzaldehyde

[1]

Executive Summary

Compound: 2-(4-Methoxybenzyloxy)-5-methylbenzaldehyde CAS Registry Number: 920525-94-6 Molecular Formula: C₁₆H₁₆O₃ Molecular Weight: 256.30 g/mol

This technical guide details the structural properties, synthetic pathways, and application protocols for 2-(4-Methoxybenzyloxy)-5-methylbenzaldehyde . This compound serves as a critical intermediate in medicinal chemistry, functioning primarily as a p-methoxybenzyl (PMB) protected derivative of 5-methylsalicylaldehyde .

The PMB moiety provides robust protection for the phenolic hydroxyl group, stable against basic and nucleophilic conditions, while allowing selective manipulation of the aldehyde functionality (e.g., via Wittig olefination, reductive amination, or Henry reactions). Its utility is prominent in the synthesis of complex heterocycles, stilbenoid derivatives, and pharmaceutical building blocks requiring precise regiochemical control.

Structural Analysis & Chemical Identity[2][3][4]

Nomenclature and Identifiers
  • IUPAC Name: 5-Methyl-2-[(4-methoxyphenyl)methoxy]benzaldehyde

  • Common Name:

    
    -PMB-5-methylsalicylaldehyde
    
  • SMILES: Cc1cc(C=O)c(OCc2ccc(OC)cc2)cc1

  • InChIKey: Unique hash required for database verification (Predicted based on structure).

Structural Architecture

The molecule consists of a central benzaldehyde core substituted at the C5 position with a methyl group and at the C2 position with a 4-methoxybenzyloxy ether linkage.

FeatureChemical Significance
Aldehyde (-CHO) Highly reactive electrophile; entry point for C-C bond formation (Aldol, Wittig).
PMB Ether (-OCH₂ArOMe) Phenol protecting group. Cleavable under oxidative (DDQ/CAN) or acidic conditions (TFA).
Tolyl Core (5-Me) Increases lipophilicity and electron density relative to unsubstituted salicylaldehyde.

Synthetic Pathway: Williamson Ether Synthesis

The most robust method for synthesizing this compound involves the O-alkylation of 5-methylsalicylaldehyde using 4-methoxybenzyl chloride (PMB-Cl) under basic conditions.

Reaction Scheme Logic
  • Substrate: 5-Methylsalicylaldehyde (CAS 613-84-3).[1]

  • Electrophile: 4-Methoxybenzyl chloride (CAS 824-94-2).

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (
    
    
    ).
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.

  • Mechanism:

    
     Nucleophilic Substitution. The phenoxide anion attacks the benzylic carbon of the PMB-Cl.
    
Experimental Protocol

Note: This protocol is designed for a 10 mmol scale.

Reagents:

  • 5-Methylsalicylaldehyde: 1.36 g (10 mmol)

  • 4-Methoxybenzyl chloride: 1.72 g (11 mmol, 1.1 eq)

  • Potassium Carbonate (

    
    ): 2.76 g (20 mmol, 2.0 eq)
    
  • Potassium Iodide (

    
    ): 0.16 g (1 mmol, 0.1 eq) - Catalyst to accelerate Finkelstein-like exchange.
    
  • DMF (Anhydrous): 20 mL

Step-by-Step Procedure:

  • Activation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-methylsalicylaldehyde (1.36 g) in anhydrous DMF (20 mL).

  • Deprotonation: Add

    
     (2.76 g) in a single portion. Stir the suspension at room temperature for 15 minutes to generate the phenoxide anion. The color typically shifts to bright yellow/orange.
    
  • Alkylation: Add

    
     (catalytic) followed by the dropwise addition of 4-methoxybenzyl chloride (1.72 g).
    
  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting phenol (

    
    ) should disappear, and the product (
    
    
    ) will emerge.
  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL) to precipitate the inorganic salts and the product.

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with Brine (
    
    
    mL) to remove residual DMF.
  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via flash column chromatography (
    
    
    , Hexane/EtOAc gradient).
Process Flow Diagram

SynthesisWorkflowStartStart: 5-Methylsalicylaldehyde(10 mmol)MixMix with K2CO3 in DMF(Deprotonation)Start->MixAddAdd PMB-Cl + KI (cat)(Alkylation Agent)Mix->AddHeatHeat to 60°C(4-6 Hours)Add->HeatSN2 ReactionQuenchQuench in Ice Water(Precipitation)Heat->QuenchTLC CheckExtractExtract (EtOAc) & DryQuench->ExtractFinalProduct: 2-(4-Methoxybenzyloxy)-5-methylbenzaldehydeExtract->Final

Figure 1: Synthetic workflow for the Williamson ether synthesis of the target compound.

Spectroscopic Characterization

To validate the structure, the following spectroscopic signatures must be confirmed.

Proton NMR ( NMR, 400 MHz, )
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment
10.45 Singlet (

)
1HAldehyde proton (-CH O)
7.65 Doublet (

)
1HAr-H (C6, ortho to CHO)
7.35 Doublet (

)
2HPMB Ar-H (meta to OMe)
7.30 Doublet of Doublets (

)
1HAr-H (C4)
6.95 Doublet (

)
2HPMB Ar-H (ortho to OMe)
6.90 Doublet (

)
1HAr-H (C3, ortho to O-PMB)
5.12 Singlet (

)
2HBenzylic CH₂ (-OCH ₂Ar)
3.82 Singlet (

)
3HMethoxy group (-OCH ₃)
2.32 Singlet (

)
3HAryl Methyl group (-CH ₃)
Infrared Spectroscopy (IR)
  • 1680–1690 cm⁻¹: Strong C=O stretch (Conjugated Aldehyde).

  • 1600, 1510 cm⁻¹: Aromatic C=C skeletal vibrations.

  • 1245 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether).

Reactivity & Applications

This compound is a versatile building block. The aldehyde allows for carbon chain extension, while the PMB group protects the phenol.

Key Transformations
  • Henry Reaction (Nitroaldol):

    • Reaction with nitromethane (

      
      ) and Ammonium Acetate (
      
      
      ) yields the nitroalkene . This is a precursor to 2-phenylethylamines.
    • Reference Context: Similar transformations are standard in phenethylamine synthesis [1].

  • Wittig Olefination:

    • Reaction with phosphonium ylides converts the aldehyde to a styrene derivative, retaining the PMB protection.

  • Deprotection (PMB Cleavage):

    • Oxidative: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in DCM/H₂O.

    • Acidic: TFA (Trifluoroacetic acid) or dilute HCl in Methanol (though PMB is relatively acid-stable compared to trityl, strong acid will cleave it).

Reactivity Diagram

ReactivityCenter2-(4-Methoxybenzyloxy)-5-methylbenzaldehydeNitroNitroalkene Derivative(Henry Rxn)Center->Nitro+ CH3NO2 / NH4OAcStyreneStyrene Derivative(Wittig Rxn)Center->Styrene+ Ph3P=CH-RPhenol5-Methylsalicylaldehyde(Deprotection)Center->Phenol+ DDQ (Oxidative Cleavage)

Figure 2: Divergent synthetic utility of the core scaffold.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Handling: Use in a fume hood. Avoid inhalation of dust/vapors.

  • Storage: Store under inert atmosphere (

    
     or 
    
    
    ) at 2–8°C. Aldehydes can oxidize to carboxylic acids over time if exposed to air.

References

  • LookChem Database. (n.d.). CAS 920525-94-6 Entry: 2-((4-methoxybenzyl)oxy)-5-methylbenzaldehyde.[2] Retrieved from

  • BenchChem. (2025).[3] Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block. Retrieved from

  • Organic Syntheses. (1951). m-Methoxybenzaldehyde (General Alkylation Protocols). Org. Synth. 31, 72. Retrieved from

  • PubChem. (n.d.).[4] Compound Summary: 2-Methoxy-5-methylbenzaldehyde (Analogous Structure).[2] Retrieved from

Technical Monograph: 2-((4-Methoxybenzyl)oxy)-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 2-((4-methoxybenzyl)oxy)-5-methylbenzaldehyde , a strategic intermediate in organic synthesis.

A Strategic Intermediate for Modular Scaffold Construction[1]

Executive Summary

2-((4-methoxybenzyl)oxy)-5-methylbenzaldehyde (CAS: 920525-94-6) is a bifunctional aromatic building block utilized primarily in medicinal chemistry and total synthesis.[1] It features a reactive aldehyde handle and a masked phenolic oxygen, protected by the acid-labile p-methoxybenzyl (PMB) group.[1]

This compound serves as a critical "switch" intermediate: the aldehyde allows for carbon-carbon bond extension (via Wittig, Henry, or Knoevenagel reactions), while the PMB ether ensures orthogonality, remaining stable under basic conditions yet removable under mild oxidative or acidic protocols to reveal the 2-hydroxy functionality for subsequent heterocyclization.[1]

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-[(4-methoxyphenyl)methoxy]-5-methylbenzaldehyde
CAS Number 920525-94-6
Molecular Formula C₁₆H₁₆O₃
Molecular Weight 256.30 g/mol
Core Scaffold 5-Methylsalicylaldehyde (protected)
Protecting Group p-Methoxybenzyl (PMB) ether
Physical State Crystalline solid or viscous oil (purity dependent)
Solubility Soluble in DCM, EtOAc, THF, DMF; Insoluble in water

Synthesis & Production Protocol

The synthesis of this compound follows a standard Williamson Ether Synthesis , coupling commercially available 2-hydroxy-5-methylbenzaldehyde with 4-methoxybenzyl chloride (PMB-Cl).[1]

Reaction Mechanism

The reaction proceeds via an SN2 mechanism .[1] A weak base (Potassium Carbonate) deprotonates the phenolic hydroxyl group to generate a phenoxide anion.[1] This nucleophile attacks the benzylic carbon of PMB-Cl, displacing the chloride leaving group.[1]

Optimized Experimental Protocol

Note: This protocol is designed for a 10 mmol scale. Scale up requires re-evaluation of exotherms.

Reagents:

  • Substrate: 2-Hydroxy-5-methylbenzaldehyde (1.36 g, 10 mmol)

  • Reagent: 4-Methoxybenzyl chloride (1.72 g, 11 mmol, 1.1 equiv)[1]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.76 g, 20 mmol, 2.0 equiv)[1]

  • Catalyst: Potassium Iodide (KI) (166 mg, 1 mmol, 10 mol%) - Accelerates reaction via Finkelstein exchange.[1]

  • Solvent: DMF (20 mL) or Acetone (reflux required if using Acetone).

Step-by-Step Methodology:

  • Activation: In a dried round-bottom flask, dissolve 2-hydroxy-5-methylbenzaldehyde in DMF. Add K₂CO₃ and KI.[1] Stir at room temperature for 15 minutes. Observation: The solution will turn yellow/orange due to phenoxide formation.[1]

  • Addition: Add 4-methoxybenzyl chloride dropwise over 10 minutes to control minor exotherms.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

  • Monitoring (Self-Validation): Check TLC (Hexane:EtOAc 4:1).

    • Starting Material R_f: ~0.6 (Phenol, stains with FeCl₃).[1]

    • Product R_f: ~0.4 (Ether, UV active, no FeCl₃ stain).[1]

    • End Point: Complete disappearance of the starting phenol.[1]

  • Workup: Cool to room temperature. Pour into ice-water (100 mL). The product may precipitate.[1][2] If oil forms, extract with Ethyl Acetate (3 x 30 mL).[1]

  • Purification: Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over Na₂SO₄ and concentrate. Recrystallize from Ethanol/Hexane if solid, or purify via flash column chromatography.[1]

Synthesis Workflow Diagram[1]

SynthesisWorkflow Start 2-Hydroxy-5-methylbenzaldehyde (Phenol Core) Intermediate Phenoxide Anion (Yellow/Orange) Start->Intermediate Deprotonation Reagents PMB-Cl + K2CO3 + KI (DMF, 60°C) Reagents->Intermediate Product 2-((4-methoxybenzyl)oxy)-5-methylbenzaldehyde (Protected Ether) Intermediate->Product SN2 Attack

Figure 1: SN2 Synthesis pathway. The phenoxide intermediate is the key chromatic indicator of reaction progress.[1]

Reactivity Profile & Applications

The utility of 2-((4-methoxybenzyl)oxy)-5-methylbenzaldehyde lies in its chemoselectivity .[1] The molecule possesses two distinct reactive sites that can be manipulated independently.[1]

Site A: The Aldehyde (C=O)

The aldehyde is available for carbon-carbon bond formation under basic or neutral conditions.[1] The PMB ether is stable to these reagents.[1]

  • Henry Reaction (Nitroaldol): Reaction with nitromethane/ammonium acetate yields nitrostyrenes.[1] This has been documented for this specific CAS to produce (E)-1-((4-methoxybenzyl)oxy)-4-methyl-2-(2-nitrovinyl)benzene [1].[1]

  • Wittig Reaction: Reaction with phosphorus ylides yields stilbene derivatives.[1][3]

  • Reductive Amination: Condensation with amines followed by reduction (NaBH₄) yields benzylamines.[1]

Site B: The PMB Ether (Protecting Group)

The PMB group masks the phenol, preventing interference during aldehyde functionalization.[1] It can be removed selectively when the phenol is needed (e.g., for ring closure).[1]

  • Deprotection Conditions:

    • Oxidative: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in DCM/Water.[1]

    • Acidic: TFA (Trifluoroacetic acid) or dilute HCl in MeOH.[1]

Application: Divergent Synthesis Map

ReactivityMap Center 2-((4-methoxybenzyl)oxy)- 5-methylbenzaldehyde Nitrostyrene Nitrostyrene Derivative (Henry Rxn) Center->Nitrostyrene CH3NO2 / NH4OAc Stilbene Stilbene Derivative (Wittig Rxn) Center->Stilbene Ph3P=CH-R Phenol 5-Methylsalicylaldehyde (Free Phenol) Center->Phenol DDQ or TFA (PMB Removal) Benzofuran Benzofuran Scaffold (Post-Deprotection Cyclization) Phenol->Benzofuran Base / Alpha-Halo Ketone

Figure 2: Divergent reactivity map showing orthogonal functionalization of the aldehyde and deprotection of the phenol.[1]

Handling & Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are susceptible to air oxidation to carboxylic acids over time.[1]

  • Stability: The PMB ether is acid-sensitive.[1] Avoid exposure to strong mineral acids unless deprotection is intended.[1]

  • Safety: The synthesis involves 4-methoxybenzyl chloride , a lachrymator and alkylating agent.[1] Handle in a fume hood. The product is generally considered a skin irritant.[1]

References

  • LookChem Database. (n.d.).[1] CAS 920525-94-6 Entry & Reaction Data. Retrieved from [Link]

  • Organic Syntheses. (1949).[1] General Procedure for Alkylation of Hydroxybenzaldehydes. Org. Synth. 1949, 29,[1] 63. Retrieved from [Link][1]

  • PubChem. (n.d.).[1] Compound Summary: 2-hydroxy-5-methylbenzaldehyde (Starting Material).[1][2] Retrieved from [Link][1]

Sources

An In-depth Technical Guide to the Synthesis of PMB-protected 5-methylsalicylaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Protected Salicylaldehydes

Substituted salicylaldehydes are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and fine chemicals. Their inherent reactivity, stemming from the hydroxyl and aldehyde functionalities, allows for diverse chemical transformations. 5-methylsalicylaldehyde, in particular, serves as a crucial building block for various biologically active molecules, including novel inhibitors of lysine-specific demethylase 1 (LSD1), which are under investigation for the treatment of primary brain tumors.[1] The strategic protection of the phenolic hydroxyl group is often a critical step in multi-step syntheses to prevent unwanted side reactions. The p-methoxybenzyl (PMB) ether is a frequently employed protecting group due to its stability under a range of reaction conditions and its selective removal in the presence of other protecting groups like benzyl ethers.[2]

This guide provides a comprehensive overview of the synthesis of PMB-protected 5-methylsalicylaldehyde, detailing the underlying chemical principles, step-by-step experimental protocols, and critical considerations for achieving high yields and purity.

Synthetic Strategy: A Two-Step Approach

The synthesis of PMB-protected 5-methylsalicylaldehyde is typically achieved through a two-step process:

  • Protection of the Phenolic Hydroxyl Group: The hydroxyl group of the starting material, p-cresol (4-methylphenol), is protected as a PMB ether.

  • Ortho-Formylation: An aldehyde group is introduced at the position ortho to the PMB-protected hydroxyl group.

This strategy ensures that the formylation reaction occurs at the desired position without interference from the acidic phenolic proton.

Part 1: Protection of p-Cresol with a p-Methoxybenzyl (PMB) Group

The protection of the phenolic hydroxyl group of p-cresol is achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with a PMB halide.

The Chemistry of PMB Protection

The p-methoxybenzyl (PMB) group is a valuable protecting group for alcohols and phenols.[3][4] Its popularity stems from several key features:

  • Stability: PMB ethers are stable to a wide variety of reaction conditions, including those that are basic, nucleophilic, and mildly acidic.[2]

  • Selective Cleavage: The PMB group can be selectively removed under oxidative conditions, typically using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), or with strong acids.[3][5] This orthogonality allows for its removal without affecting other acid- or base-labile protecting groups.[3]

  • Ease of Introduction: The PMB group is readily introduced using standard Williamson ether synthesis conditions.[3]

The electron-donating methoxy group on the benzyl ring makes the PMB group more susceptible to oxidative cleavage compared to a standard benzyl (Bn) group, providing a valuable tool for selective deprotection in complex syntheses.[3]

Experimental Protocol: PMB Protection of p-Cresol

This protocol outlines a standard procedure for the PMB protection of p-cresol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
p-Cresol108.1410.81 g0.11.0
Sodium Hydride (60% dispersion in mineral oil)40.004.40 g0.111.1
p-Methoxybenzyl chloride (PMB-Cl)156.6117.23 g0.111.1
Anhydrous Tetrahydrofuran (THF)-200 mL--
Anhydrous Dimethylformamide (DMF)-50 mL--

Procedure:

  • Reaction Setup: A dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with p-cresol (10.81 g, 0.1 mol).

  • Dissolution: Anhydrous THF (200 mL) and anhydrous DMF (50 mL) are added to dissolve the p-cresol.

  • Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (4.40 g of a 60% dispersion in mineral oil, 0.11 mol) is added portion-wise over 15 minutes. The reaction mixture is stirred at 0 °C for 30 minutes, during which time hydrogen gas evolution will be observed.

  • Addition of PMB-Cl: A solution of p-methoxybenzyl chloride (17.23 g, 0.11 mol) in 50 mL of anhydrous THF is added dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow addition of 50 mL of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: The mixture is transferred to a separatory funnel and the aqueous layer is extracted with ethyl acetate (3 x 100 mL).

  • Washing: The combined organic layers are washed with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, 1-methoxy-4-((4-methylphenoxy)methyl)benzene.

Purification:

The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 98:2 to 95:5) to afford the pure PMB-protected p-cresol as a colorless oil or a white solid.

Part 2: Ortho-Formylation of PMB-Protected p-Cresol

With the phenolic hydroxyl group protected, the next step is the introduction of an aldehyde group at the ortho position. Several methods exist for the ortho-formylation of phenols and their ethers, including the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions. The Duff reaction, which utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, is a common choice for this transformation, particularly for electron-rich aromatic compounds.[6][7][8]

The Duff Reaction: Mechanism and Rationale

The Duff reaction proceeds via an electrophilic aromatic substitution mechanism.[6] In the presence of an acid, HMTA generates an iminium ion electrophile. This electrophile then attacks the electron-rich aromatic ring of the PMB-protected p-cresol. The directing effect of the PMB-ether group favors substitution at the ortho position. Subsequent hydrolysis of the resulting iminium species yields the desired aldehyde.[8]

Experimental Protocol: Ortho-Formylation via the Duff Reaction

This protocol describes the ortho-formylation of the PMB-protected p-cresol synthesized in the previous step.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
1-methoxy-4-((4-methylphenoxy)methyl)benzene228.2822.83 g0.11.0
Hexamethylenetetramine (HMTA)140.1921.03 g0.151.5
Glacial Acetic Acid-200 mL--
Hydrochloric Acid (concentrated)-50 mL--

Procedure:

  • Reaction Setup: A 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with 1-methoxy-4-((4-methylphenoxy)methyl)benzene (22.83 g, 0.1 mol) and hexamethylenetetramine (21.03 g, 0.15 mol).

  • Reaction Medium: Glacial acetic acid (200 mL) is added to the flask.

  • Heating: The reaction mixture is heated to reflux (approximately 118 °C) and maintained at this temperature for 6-8 hours. The progress of the reaction should be monitored by TLC.

  • Hydrolysis: After cooling to room temperature, 50 mL of concentrated hydrochloric acid is added, and the mixture is heated to reflux for an additional 1 hour to hydrolyze the intermediate imine.

  • Workup: The reaction mixture is cooled and poured into 500 mL of ice-water. The resulting precipitate is collected by vacuum filtration.

  • Washing: The solid is washed thoroughly with cold water until the filtrate is neutral.

  • Drying: The crude product is dried in a desiccator or a vacuum oven at low temperature.

Purification:

The crude PMB-protected 5-methylsalicylaldehyde can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield the final product as a crystalline solid.

Visualization of the Synthetic Pathway

Synthesis_Pathway p_cresol p-Cresol pmb_protected 1-methoxy-4-((4-methylphenoxy)methyl)benzene p_cresol->pmb_protected 1. NaH, THF/DMF 2. PMB-Cl final_product PMB-protected 5-methylsalicylaldehyde pmb_protected->final_product 1. HMTA, Acetic Acid 2. HCl, H₂O

Caption: Synthetic route to PMB-protected 5-methylsalicylaldehyde.

Characterization of Intermediates and Final Product

Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of key functional groups.

  • Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of functional groups such as the hydroxyl, aldehyde, and ether linkages.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Melting Point: To assess the purity of the solid products.

Deprotection of the PMB Group

While this guide focuses on the synthesis of the PMB-protected intermediate, it is important to note that the PMB group can be readily cleaved to yield the free 5-methylsalicylaldehyde when required. The most common method for PMB deprotection is treatment with DDQ in a mixture of dichloromethane and water.[3] Alternative methods include the use of ceric ammonium nitrate (CAN) or strong acids like trifluoroacetic acid (TFA).[2]

Conclusion

The synthesis of PMB-protected 5-methylsalicylaldehyde is a well-established and reliable process that provides a valuable intermediate for the construction of more complex molecules. By carefully controlling the reaction conditions for both the protection and formylation steps, researchers can obtain this key building block in high yield and purity. The strategic use of the PMB protecting group allows for synthetic flexibility, enabling the selective manipulation of other functional groups within a molecule before its final deprotection.

References

  • Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link]

  • A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. (n.d.). Retrieved from [Link]

  • Ingenta Connect. (2019, December 1). A Facile, Efficient and Selective Deprotection of P - Methoxy Benzyl Ethers Using Zinc (II) Trifluoromethanesulfonate. Retrieved from [Link]

  • ACS Publications. (2008, June 13). Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound. Retrieved from [Link]

  • (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • PubMed. (2008, July 18). Efficient preparation and processing of the 4-methoxybenzyl (PMB) group for phenolic protection using ultrasound. Retrieved from [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]

  • RSC Publishing. (2007, February 26). Synthesis of para-methoxybenzyl (PMB) ethers under neutral conditions. Retrieved from [Link]

  • Max Planck Institute of Colloids and Interfaces. (2016, November 11). Vlsg-4-Protecting Groups I. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, February 9). Products of Reimer–Tiemann reaction of 4-methylphenol. Retrieved from [Link]

  • Thieme. (2025, March 6). ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides | Request PDF. Retrieved from [Link]

  • Grokipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US4151201A - Process for preparing 2-hydroxybenzoic aldehydes.
  • chemeurope.com. (n.d.). Duff reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-METHOXYBENZALDEHYDE. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-hydroxy-4-methylbenzaldehyde. Retrieved from [Link]

  • PubMed. (2017, January 18). Formylation of phenols using formamidine acetate. Retrieved from [Link]

  • Lookchem. (2022, August 25). Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Ortho-acylation of 1 mmol p-cresol with 4 mmol of various organic acids, in the presence of MSA as catalyst a. Retrieved from [Link]

  • PubMed. (2010, November 15). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Retrieved from [Link]

  • Organic Chemistry Research. (2017, March). Regular Article. Retrieved from [Link]

Sources

Strategic Technical Guide: 5-Methyl-2-(p-methoxybenzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide profiles 5-methyl-2-(p-methoxybenzyloxy)benzaldehyde , a specialized intermediate in organic synthesis. While the user's query specifically requested the molecular weight, this document expands into a comprehensive characterization, synthesis, and application guide. This compound represents a "masked" salicylaldehyde, where the phenolic hydroxyl is protected by a p-methoxybenzyl (PMB) ether. This protection strategy is critical in medicinal chemistry to prevent phenol interference during nucleophilic additions (e.g., Grignard, Wittig) to the aldehyde functionality.

Part 1: Physicochemical Profile

The following data establishes the baseline identity of the molecule. The molecular weight is calculated using IUPAC atomic weights.

Identity & Properties
ParameterValueNotes
IUPAC Name 5-methyl-2-[(4-methoxyphenyl)methoxy]benzaldehydeAlso: 2-(4-methoxybenzyloxy)-5-methylbenzaldehyde
Molecular Formula C₁₆H₁₆O₃
Molecular Weight 256.30 g/mol Monoisotopic Mass: 256.1099
CAS Registry Not widely listedDerivative of CAS 613-84-3 (Precursor)
Physical State Solid (Predicted)Likely crystalline powder due to π-stacking.[1][2][3]
Solubility DCM, EtOAc, DMSOInsoluble in water.
SMILES Cc1cc(C=O)c(OCc2ccc(OC)cc2)cc1Useful for chemoinformatics integration.

Part 2: Synthetic Pathway & Protocol

The synthesis of this compound relies on the Williamson Ether Synthesis .[4][5][6] Unlike aliphatic alcohols which require strong bases (NaH), the phenolic proton of 5-methylsalicylaldehyde (pKa ~10) allows for the use of milder carbonate bases.

Reaction Logic
  • Nucleophile Formation: Potassium carbonate (K₂CO₃) deprotonates the phenol to form a phenoxide anion.

  • Electrophile: p-Methoxybenzyl chloride (PMB-Cl) provides the benzyl electrophile.

  • Catalysis: Potassium Iodide (KI) is often added to facilitate the Finkelstein reaction in situ, converting the chloride to a more reactive iodide.

Experimental Protocol

Note: All steps should be performed in a fume hood.

Reagents:

  • 5-Methylsalicylaldehyde (1.0 eq)

  • p-Methoxybenzyl chloride (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq, anhydrous)

  • Potassium Iodide (KI, 0.1 eq, catalytic)

  • Solvent: DMF (Dimethylformamide) or Acetone

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 5-methylsalicylaldehyde and anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add K₂CO₃ and stir at room temperature for 15 minutes. The solution often turns bright yellow due to phenoxide formation.

  • Addition: Add PMB-Cl dropwise, followed by the catalytic KI.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (lower R_f, stains with FeCl₃) should disappear.

  • Workup:

    • Cool to room temperature.[6][7]

    • Pour into ice-water (precipitates the inorganic salts and product).

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with 1M NaOH (to remove unreacted phenol) and Brine.

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography.

Visualization: Synthesis Workflow

SynthesisWorkflow Precursor 5-Methylsalicylaldehyde (Phenol) Intermediate Phenoxide Anion (Nucleophile) Precursor->Intermediate Deprotonation (DMF, RT) Reagents PMB-Cl + K2CO3 (Cat. KI) Reagents->Intermediate Electrophile Source Product 5-methyl-2-(PMB-oxy)benzaldehyde (Protected) Intermediate->Product SN2 Substitution (60°C, 4h)

Caption: Figure 1. Williamson ether synthesis pathway utilizing mild carbonate base conditions.

Part 3: Strategic Utility in Medicinal Chemistry[8]

Why synthesize this specific derivative? The PMB group offers orthogonal protection compared to standard benzyl (Bn) groups.

Electronic Modulation

The p-methoxy substituent on the protecting group is electron-donating.[5][8] This makes the benzylic position significantly more electron-rich than a standard benzyl ether.

  • Consequence: The PMB group can be cleaved oxidatively (using DDQ or CAN) under neutral conditions, leaving other benzyl ethers or esters intact.

The "Masked" Phenol Strategy

In drug discovery, free phenols are problematic during:

  • Oxidation: Phenols are prone to quinone formation.

  • Alkylation: Phenols can compete as nucleophiles. By masking the phenol as a PMB ether, the aldehyde at position 1 becomes the sole reactive center.

Common Downstream Transformations:

  • Wittig Reaction: Converting the aldehyde to a styrene derivative.

  • Reductive Amination: Synthesizing benzylamine derivatives (common pharmacophores).

Visualization: Orthogonal Deprotection Logic

Deprotection Protected PMB-Protected Molecule (Stable to Base/Nucleophiles) DDQ Oxidative Cleavage (DDQ, DCM/H2O) Protected->DDQ SET Mechanism (Selective) TFA Acidic Cleavage (TFA, DCM) Protected->TFA Solvolysis (Non-selective vs Bn) FreePhenol Free Phenol (Reactive) DDQ->FreePhenol TFA->FreePhenol

Caption: Figure 2. Orthogonal cleavage pathways. DDQ allows removal without affecting acid-sensitive groups.

Part 4: Quality Control & Characterization

To validate the synthesis of 5-methyl-2-(p-methoxybenzyloxy)benzaldehyde, use the following spectroscopic markers.

1H NMR (Chloroform-d)
  • Aldehyde (-CHO): Look for a singlet downfield at ~10.4 ppm .

  • PMB -OCH2-: A singlet at ~5.1 ppm .

  • PMB -OCH3: A sharp singlet at ~3.8 ppm .

  • Aryl Methyl (-CH3): A singlet at ~2.3 ppm .

  • Aromatic Region: Two distinct spin systems. The PMB group shows an AA'BB' pattern (two doublets) around 6.9–7.4 ppm. The salicylaldehyde core shows a specific substitution pattern (d, dd, d).

Mass Spectrometry
  • ESI (+): Expect [M+H]+ = 257.3 or [M+Na]+ = 279.3 .

  • Fragment: A strong fragment at 121 m/z (the methoxybenzyl cation) is characteristic of PMB ethers.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[3] (Standard reference for PMB stability and cleavage conditions).

  • Yonemitsu, O., et al. (1982). "DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) as a reagent for oxidative cleavage of PMB ethers." Journal of Organic Chemistry.

  • BenchChem. (2025).[8] "Protocols for the Cleavage of 3,4-Dimethoxybenzyl Ethers Using DDQ." (Provides comparative data on oxidative cleavage mechanisms).

  • PubChem. (2025).[3] "Compound Summary: 2-Methoxy-5-methylbenzaldehyde." (Used for structural analog comparison and atomic weight verification).

Sources

A Technical Guide to the Solubility Profile of 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde is a complex aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its solubility is critical for its application in drug discovery, process development, and formulation. This technical guide addresses the notable absence of publicly available experimental solubility data for this specific compound. In lieu of presenting established data, this document provides a comprehensive framework for researchers to determine and interpret the solubility of 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde. We will delve into a theoretical analysis of its structural attributes to predict solubility behavior, provide detailed experimental protocols for solubility determination, and discuss the influence of various physicochemical parameters. This guide is designed to empower researchers with the necessary tools and knowledge to generate reliable solubility data for this compound of interest.

Introduction: The Significance of Solubility in a Research Context

Solubility is a fundamental physicochemical property that dictates the bioavailability, formulation, and overall utility of a chemical compound in various applications, from organic reactions to pharmaceutical development. For a molecule like 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde, understanding its solubility in different solvent systems is a prerequisite for its effective use. For instance, in drug discovery, poor aqueous solubility can be a major hurdle for a compound's therapeutic efficacy. In synthetic chemistry, solvent selection based on solubility is crucial for reaction kinetics, purification, and crystallization.

Given the current lack of specific, experimentally determined solubility data for 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde in the public domain, this guide will provide a robust framework for its determination and interpretation. We will draw upon data from structurally related compounds to inform our predictions and experimental design.

Molecular Structure Analysis and Predicted Solubility Behavior

The solubility of a compound is governed by its molecular structure, including its polarity, ability to form hydrogen bonds, molecular size, and ionization state. The structure of 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde contains several key functional groups that will influence its solubility profile.

  • Aromatic Rings: The presence of two phenyl rings contributes to the molecule's lipophilicity, suggesting a preference for non-polar organic solvents.

  • Ether Linkages (-O-CH2- and -O-CH3): The ether groups introduce some polarity and are potential hydrogen bond acceptors, which may confer a degree of solubility in polar aprotic solvents.

  • Aldehyde Group (-CHO): The aldehyde group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

  • Methyl Group (-CH3): The methyl group is non-polar and will enhance lipophilicity.

Based on this analysis, it is predicted that 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde will exhibit low solubility in aqueous solutions and higher solubility in organic solvents. The solubility is likely to increase with the polarity of the organic solvent, with good solubility expected in solvents like dichloromethane, chloroform, and ethyl acetate.

To quantify the lipophilicity, the octanol-water partition coefficient (LogP) is a key parameter. While no experimental LogP is available for the target compound, computational predictions can provide a useful estimate. For the related compound 2-Methoxy-5-methylbenzaldehyde, a computed XLogP3 value of 1.9 is reported[1]. Given the addition of a 4-methoxyphenylmethoxy group, the LogP of the target compound is expected to be significantly higher, indicating greater lipophilicity.

Experimental Determination of Solubility

The following section outlines a detailed protocol for determining the solubility of 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde using the widely accepted shake-flask method.

Shake-Flask Method for Equilibrium Solubility Determination

This method measures the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Materials:

  • 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde (solid, of known purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Protocol:

  • Preparation: Add an excess amount of solid 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the samples to shake for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For colloidal suspensions, centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes) is recommended to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles. Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Analytical Method Development

A reliable analytical method is essential for accurate solubility determination. HPLC is often the method of choice due to its specificity and sensitivity.

Key Steps for HPLC Method Development:

  • Column Selection: A C18 reversed-phase column is a good starting point for a molecule of this nature.

  • Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde using a UV-Vis spectrophotometer to ensure optimal detection.

  • Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations and inject them into the HPLC system to generate a calibration curve. This curve will be used to determine the concentration of the unknown solubility samples.

Visualizing the Experimental Workflow

G Figure 1: Experimental Workflow for Solubility Determination A Add excess solid to solvent B Equilibrate at constant temperature (e.g., 24-72h) A->B C Centrifuge to pellet undissolved solid B->C D Withdraw and filter supernatant C->D E Dilute sample D->E F Quantify concentration (e.g., HPLC, UV-Vis) E->F G Calculate solubility F->G

Caption: A flowchart illustrating the key steps in the shake-flask method for determining equilibrium solubility.

Physicochemical Properties Influencing Solubility

A comprehensive understanding of the solubility of 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde requires the characterization of several key physicochemical properties.

PropertySignificance for SolubilityProposed Method of Determination
Melting Point (°C) Indicates the strength of the crystal lattice. A higher melting point often correlates with lower solubility.Differential Scanning Calorimetry (DSC) or a standard melting point apparatus.
pKa Determines the ionization state of the molecule at a given pH. The solubility of ionizable compounds is pH-dependent.Potentiometric titration or computational prediction. The aldehyde proton is weakly acidic, but the molecule lacks strongly ionizable groups.
LogP The octanol-water partition coefficient is a measure of lipophilicity. A higher LogP indicates lower aqueous solubility.Shake-flask method using n-octanol and water, followed by quantification of the compound in each phase.
Crystal Form (Polymorphism) Different crystalline forms (polymorphs) of a compound can have different solubilities.X-ray Powder Diffraction (XRPD) and DSC can be used to identify and characterize different polymorphs.
Visualizing the Interplay of Physicochemical Properties

G Figure 2: Factors Influencing Solubility Solubility Solubility Structure Molecular Structure Structure->Solubility MeltingPoint Melting Point MeltingPoint->Solubility pKa pKa pKa->Solubility LogP LogP LogP->Solubility Polymorphism Crystal Form Polymorphism->Solubility

Sources

Engineering 2-Hydroxy-5-Methylbenzaldehyde Derivatives: A Technical Guide to PMB Protection Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the landscape of organic synthesis and drug development, 2-hydroxy-5-methylbenzaldehyde (also known as 5-methylsalicylaldehyde) is a highly versatile building block. It possesses two reactive handles: a nucleophilic/acidic phenol group and an electrophilic aldehyde. When downstream synthetic pathways require aggressive functionalization of the aldehyde—such as Grignard additions, Wittig olefinations, or reductive aminations—the unprotected phenolic hydroxyl group acts as a detrimental sink for basic reagents, leading to poor yields and complex side reactions.

To circumvent this, the p-methoxybenzyl (PMB) protecting group is the industry standard [1]. Unlike simple benzyl ethers, which require harsh hydrogenolysis (Pd/C, H₂) or strong Lewis acids for removal, the PMB group offers precise orthogonality . The electron-donating para-methoxy substituent significantly lowers the oxidation potential of the aromatic ring, allowing for selective cleavage under mild oxidative conditions (e.g., DDQ) or acidic conditions (e.g., TFA) without disrupting other sensitive functional groups [2].

This whitepaper details the mechanistic causality, quantitative data, and self-validating experimental protocols for the PMB protection and subsequent deprotection of 2-hydroxy-5-methylbenzaldehyde.

Mechanistic Causality: Why PMB?

The installation of a PMB group onto 2-hydroxy-5-methylbenzaldehyde follows a classic Williamson ether synthesis mechanism. However, the specific electronic environment of our substrate dictates our reagent choices:

  • Base Selection (K₂CO₃ vs. NaH): The hydroxyl group in 2-hydroxy-5-methylbenzaldehyde is positioned ortho to an electron-withdrawing aldehyde. This lowers its pKa to approximately 8.5. Consequently, a mild base like potassium carbonate (K₂CO₃) is entirely sufficient for quantitative deprotonation. Avoiding strong bases like sodium hydride (NaH) prevents unwanted side reactions, such as Cannizzaro disproportionation or aldol condensations.

  • Solvent Dynamics (DMF): N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. It aggressively solvates the potassium cation while leaving the phenoxide anion relatively unsolvated ("naked"), thereby maximizing its nucleophilicity for the S_N2 attack on PMB-Cl [3].

PMB_Workflow A 2-Hydroxy-5-methylbenzaldehyde B PMB Protection (PMB-Cl, K2CO3) A->B SN2 Alkylation C PMB-Protected Intermediate B->C >95% Yield D Downstream Derivatization C->D Aldehyde Functionalization E PMB Deprotection (DDQ or TFA) D->E Orthogonal Cleavage F Target Phenol Derivative E->F Free Phenol Restored

Figure 1: End-to-end workflow for the PMB protection and downstream derivatization.

Protocol I: Synthesis of 2-(p-Methoxybenzyloxy)-5-methylbenzaldehyde

This protocol establishes a self-validating system for the robust protection of the phenolic core.

Materials Required:
  • 2-Hydroxy-5-methylbenzaldehyde (1.0 equiv)

  • p-Methoxybenzyl chloride (PMB-Cl) (1.2 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous powder (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous (0.2 M relative to substrate)

  • Catalytic Potassium Iodide (KI) (0.1 equiv) - Optional, accelerates reaction via in situ Finkelstein reaction.

Step-by-Step Methodology:
  • Initialization: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 2-hydroxy-5-methylbenzaldehyde and anhydrous DMF.

  • Deprotonation: Add anhydrous K₂CO₃ to the stirring solution. The mixture will transition to a vibrant yellow/orange color, physically validating the formation of the phenoxide anion. Stir at room temperature for 15 minutes.

  • Alkylation: Add PMB-Cl dropwise via syringe. If using KI, add it prior to the PMB-Cl.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C under an inert nitrogen atmosphere for 2 to 4 hours.

  • Reaction Monitoring (Self-Validation): Monitor via TLC (Hexanes:EtOAc 8:2). The starting material exhibits intense fluorescence under 254 nm UV light due to intramolecular hydrogen bonding. As the PMB group is installed, this specific fluorescence profile shifts, and the new product spot readily stains dark blue/purple with acidic p-anisaldehyde stain.

  • Workup: Cool to room temperature. Quench with distilled water (3x volume of DMF) to dissolve inorganic salts. Extract the aqueous layer with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Quantitative Data: Orthogonality & Downstream Compatibility

Once protected, the 2-(p-methoxybenzyloxy)-5-methylbenzaldehyde intermediate is remarkably stable. The following table summarizes the quantitative yield and stability of the PMB group across various standard drug-development transformations [4].

Reaction TypeReagents & ConditionsPMB Group StatusDerivative Yield (%)
Grignard Addition RMgBr, THF, 0 °C to RTStable85 - 92%
Wittig Olefination Ph₃P=CH₂, THF, RefluxStable88 - 95%
Reductive Amination R-NH₂, NaBH(OAc)₃, DCEStable80 - 90%
Oxidative Cleavage DDQ, DCM/H₂O (18:1), RTCleaved (Deprotected)90 - 98%
Acidic Cleavage 20% TFA in DCM, RTCleaved (Deprotected)85 - 95%

Mechanistic Causality: Oxidative Deprotection via DDQ

The removal of the PMB group using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a masterpiece of electronic targeting.

Causality: DDQ is a potent electron acceptor. The electron-rich nature of the PMB group lowers its oxidation potential, allowing DDQ to initiate a Single Electron Transfer (SET). This forms a charge-transfer complex, followed by hydride abstraction to yield a resonance-stabilized oxocarbenium ion. Subsequent attack by water (hydrolysis) breaks the intermediate down into the free phenol and p-anisaldehyde [3]. This orthogonality ensures that standard benzyl ethers or aliphatic acetals elsewhere on the molecule remain untouched.

DDQ_Mechanism N1 PMB-Protected Phenol + DDQ N2 Charge Transfer Complex (Deep Red/Brown) N1->N2 Single Electron Transfer (SET) N3 Oxocarbenium Ion + DDHQ Anion N2->N3 Hydride Abstraction N4 Hemiacetal Intermediate (via H2O Attack) N3->N4 Nucleophilic Addition (H2O) N5 Free Phenol + p-Anisaldehyde (+ DDHQ Precipitate) N4->N5 Spontaneous Breakdown

Figure 2: Mechanistic pathway of DDQ-mediated oxidative cleavage of the PMB ether.

Protocol II: DDQ-Mediated Deprotection

Materials Required:
  • PMB-Protected Derivative (1.0 equiv)

  • DDQ (1.5 equiv)

  • Dichloromethane (DCM) and Distilled Water (18:1 v/v ratio, 0.1 M)

Step-by-Step Methodology:
  • Initialization: Dissolve the PMB-protected derivative in the DCM/H₂O mixture at room temperature. Note: Water is strictly required as the nucleophile to trap the oxocarbenium ion.

  • Oxidation: Add DDQ powder in a single portion.

  • Visual Self-Validation: The reaction mixture will immediately turn a deep red/brown color. This is the physical manifestation of the charge-transfer complex forming.

  • Monitoring: Stir at room temperature for 1 to 2 hours. As the reaction reaches completion, the solution will lighten to a pale yellow/orange, accompanied by the precipitation of a tan/white solid. This solid is DDHQ (2,3-dichloro-5,6-dicyano-1,4-hydroquinone), the reduced byproduct of DDQ. The precipitation physically signals the end of the reaction.

  • Workup: Filter the suspension through a pad of Celite to remove the insoluble DDHQ.

  • Quenching: Wash the filtrate with saturated aqueous NaHCO₃ (3x) to remove any residual DDQ and neutralize the organic layer. Wash with brine, dry over MgSO₄, and concentrate.

  • Purification: The crude mixture contains the desired free phenol derivative and p-anisaldehyde byproduct. Purify via column chromatography to isolate the target compound.

References

  • A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. ResearchGate. Available at:[Link]

  • p-Methoxybenzyl (PMB) Protective Group. Chem-Station Int. Ed. Available at:[Link]

  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews - ACS Publications. Available at:[Link]

Technical Guide: Sourcing and Quality Evaluation of 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde

[1]

Executive Summary

This technical guide addresses the sourcing, synthesis, and quality control of 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde (herein referred to as PMB-5-MSA ).[1] This compound serves as a critical protected intermediate in the synthesis of complex pharmaceutical active ingredients (APIs), particularly those requiring a specific 2,5-substitution pattern on a benzaldehyde core where phenolic protection is necessary during multi-step lithiation or condensation sequences.[1]

Given the specific substitution pattern, this compound often sits on the boundary between a catalog building block and a custom-synthesized intermediate.[2] This guide provides decision-makers with a technical framework to evaluate "Make vs. Buy" scenarios, assess supplier quality, and implement rigorous impurity controls—specifically targeting potentially genotoxic alkyl halides used in its generation.[2]

Part 1: Chemical Profile and Identity

Before engaging suppliers, it is imperative to establish the precise chemical identity to avoid confusion with isomeric anisaldehyde derivatives.

AttributeSpecification
Chemical Name 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde
Common Synonyms 2-(p-Methoxybenzyloxy)-5-methylbenzaldehyde; O-PMB-5-methylsalicylaldehyde
Core Scaffold 5-Methylsalicylaldehyde (CAS 613-84-3)
Protecting Group p-Methoxybenzyl (PMB) ether
Molecular Formula C₁₆H₁₆O₃
Molecular Weight 256.30 g/mol
Predicted LogP ~3.8 (Lipophilic)
CAS Number Not widely listed in public catalogs; typically treated as Custom Synthesis (CS)
Structural Visualization

The molecule consists of a toluene core oxidized to a benzaldehyde, with an ortho-hydroxyl group protected by a PMB ether. The PMB group is chosen for its stability to basic conditions and facile removal under mild oxidative or acidic conditions (e.g., DDQ or TFA).[1]

Part 2: Sourcing Landscape and Supplier Evaluation

Due to the specialized nature of this intermediate, it is rarely found as a bulk commodity. Sourcing strategies must be bifurcated into Catalog Procurement and Custom Synthesis .

Commercial Availability (Tiered Suppliers)

While direct stock is limited, the following categories of suppliers are most likely to hold inventory or possess validated routes:

  • Tier 1 (Global Catalog Aggregators): Companies like Enamine , Combi-Blocks , and WuXi AppTec often list PMB-protected salicylaldehydes.[1]

    • Strategy: Search by substructure or by the precursor (5-methylsalicylaldehyde) + custom request.

  • Tier 2 (Boutique CROs): Specialized firms in India and China (e.g., Pharmaron , Syngene ) frequently synthesize this class of compounds for medicinal chemistry campaigns.[1]

  • Tier 3 (Bulk Chemical Suppliers): Not recommended for early-phase sourcing due to variable purity profiles regarding the PMB-chloride starting material.[1]

The "Make vs. Buy" Decision Matrix

If commercial lead times exceed 4 weeks, in-house or outsourced synthesis is often more efficient.

Feature"Buy" (Commercial Source)"Make" (Custom Synthesis)
Lead Time 2–6 Weeks (if stock); 12+ Weeks (if backorder)2–3 Weeks (Standard Protocol)
Purity Risk Unknown impurity profile (esp.[1] residual PMB-Cl)Controlled impurity profile
Cost High (

1000/g for small scale)
Low (Materials <$50/g)
Scalability Limited by batch availabilityLinear scale-up

Part 3: Technical Synthesis & Process Chemistry

For researchers opting for the "Make" route or auditing a supplier's batch record, the following process chemistry analysis is essential. The synthesis relies on the Williamson ether synthesis.

Reaction Pathway

The reaction involves the nucleophilic attack of the phenoxide anion of 5-methylsalicylaldehyde onto 4-methoxybenzyl chloride (PMB-Cl).[1]

SynthesisPathwaySM15-Methylsalicylaldehyde(CAS 613-84-3)InterPhenoxide IntermediateSM1->Inter+ BaseDeprotonationSM24-Methoxybenzyl Chloride(PMB-Cl)Product2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehydeSM2->ProductImpurity1Impurity: PMB-Alcohol(Hydrolysis)SM2->Impurity1H2O traceImpurity2Impurity: Residual PMB-Cl(Genotoxic)SM2->Impurity2Incomplete RxnBaseBase (K2CO3 or NaH)Inter->Product+ SM2 (SN2 Attack)DMF/Acetone, 60°C

Figure 1: Synthesis pathway and critical impurity origin points.

Optimized Protocol (Self-Validating System)

Objective: Maximize conversion while minimizing residual PMB-Cl.

  • Reagents:

    • 5-Methylsalicylaldehyde (1.0 eq)[1]

    • 4-Methoxybenzyl chloride (1.05 eq) — Slight excess ensures complete consumption of the phenol.[1]

    • Potassium Carbonate (K₂CO₃) (2.0 eq) — Anhydrous, granular.[1]

    • Potassium Iodide (KI) (0.1 eq) — Finkelstein catalyst to accelerate SN2.[1]

    • Solvent: DMF (Dimethylformamide) or Acetone.[1]

  • Procedure:

    • Step 1: Dissolve 5-methylsalicylaldehyde in DMF. Add K₂CO₃ and stir at ambient temperature for 30 mins to generate the bright yellow phenoxide.

    • Step 2: Add KI, followed by the dropwise addition of PMB-Cl.

    • Step 3: Heat to 60°C. Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.[1][3] The aldehyde proton shift in NMR (approx 10.4 ppm) will remain, but the phenolic -OH signal (approx 11.0 ppm) will disappear.[1]

    • Step 4 (Quench): Pour into ice water. The product typically precipitates as a solid.

    • Step 5 (Purification): Recrystallization from Ethanol/Heptane is preferred over chromatography to remove trace PMB-Cl efficiently.[1]

Part 4: Quality Control & Critical Quality Attributes (CQAs)

When receiving this material from a supplier, the Certificate of Analysis (CoA) must be validated against specific risk factors.[1]

Impurity Profiling
Impurity TypeOriginDetection MethodLimit (Suggested)
Residual PMB-Cl Unreacted ReagentGC-MS / HPLC< 10 ppm (Genotoxic Alert)
5-Methylsalicylaldehyde Unreacted Start MaterialHPLC (UV 254nm)< 0.5%
PMB-Alcohol Hydrolysis of PMB-ClHPLC< 1.0%
Bis-PMB Ether Over-alkylation (if impurities in SM)LC-MS< 0.1%
Analytical Methods
  • HPLC: Use a C18 column with a gradient of Water (0.1% Formic Acid) / Acetonitrile.[1] The PMB group adds significant lipophilicity, pushing the retention time significantly later than the starting phenol.[2]

  • NMR Validation:

    • Diagnostic Peak 1: Singlet at ~3.80 ppm (Methoxy group of PMB).[1]

    • Diagnostic Peak 2: Singlet at ~5.10 ppm (Benzylic CH₂ of PMB).[1]

    • Diagnostic Peak 3: Singlet at ~2.30 ppm (Aryl Methyl group).[1]

Part 5: Supply Chain & Stability Risks[2]

Stability Profile
  • Acid Sensitivity: PMB ethers are acid-labile.[1] Exposure to acidic fumes (HCl, TFA) during transport or storage will cause cleavage, reverting the material to the parent phenol.

    • Mitigation: Ensure suppliers package in opaque, sealed containers with desiccants.[2] Avoid storage near acid chlorides.

  • Oxidation: Benzaldehydes are prone to air oxidation to benzoic acids.

    • Mitigation: Store under Nitrogen/Argon atmosphere at 2–8°C.

Regulatory & Safety (EHS)[1]
  • PMB-Chloride Residue: If this intermediate is used in late-stage GMP synthesis, the carryover of PMB-chloride (a potential alkylating agent) must be assessed via a Purge & Fate study.[1]

References

  • Core Reactivity: Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for PMB ether stability and cleavage conditions).

  • Synthesis Protocol (Analogous): "Preparation of 2-Alkoxy-5-methoxybenzaldehydes." Arkivoc, 2000(vi), 868-875.[1][4] Link (Describes the alkylation of salicylaldehyde derivatives with benzyl halides).[1]

  • Genotoxic Impurity Control: Teasdale, A. (2017).[1] Genotoxic Impurities: Strategies for Identification and Control. Wiley. (Guidance on controlling alkyl halide residues like PMB-Cl).

  • Reagent Data: Sigma-Aldrich. "4-Methoxybenzyl chloride Safety Data Sheet."[1] Link (Safety and handling of the key reagent).[1]

  • Parent Scaffold: National Center for Biotechnology Information. "PubChem Compound Summary for CID 69184, 2-Hydroxy-5-methylbenzaldehyde". Link.[1]

An In-depth Technical Guide to 2-(p-Methoxybenzyloxy)benzaldehyde Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that can be readily modified to interact with a variety of biological targets—is a cornerstone of modern drug discovery. The 2-(p-methoxybenzyloxy)benzaldehyde core is one such scaffold that has garnered significant attention for its therapeutic potential across diverse disease areas. Its derivatives have demonstrated promising activities, ranging from anticancer and anti-inflammatory to antimicrobial effects.

This technical guide provides an in-depth exploration of 2-(p-methoxybenzyloxy)benzaldehyde derivatives, intended for researchers, scientists, and drug development professionals. Moving beyond a mere recitation of facts, this document aims to provide a field-proven perspective on the synthesis, biological evaluation, and mechanistic understanding of these compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references, empowering you to accelerate your own research and development endeavors.

Part 1: The Core Scaffold - Synthesis and Characterization

The synthetic accessibility of 2-(p-methoxybenzyloxy)benzaldehyde derivatives is a key advantage, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The two most prevalent and robust methods for their synthesis are the Williamson ether synthesis and the Suzuki-Miyaura cross-coupling reaction.

Williamson Ether Synthesis: A Classic Approach to Ether Formation

The Williamson ether synthesis is a reliable and widely used method for forming the crucial ether linkage in these derivatives. The reaction proceeds via an SN2 mechanism, where a phenoxide ion attacks an electrophilic benzyl halide.

Causality Behind Experimental Choices:

  • Choice of Base: A mild base like potassium carbonate (K₂CO₃) is typically preferred to deprotonate the phenolic hydroxyl group. Stronger bases like sodium hydride (NaH) can be used but may lead to side reactions if other sensitive functional groups are present. The choice of a non-nucleophilic base is critical to avoid competition with the desired ether formation.[1][2][3]

  • Solvent Selection: Polar aprotic solvents such as acetone, acetonitrile, or N,N-dimethylformamide (DMF) are ideal for this reaction. They effectively dissolve the reactants and promote the SN2 pathway by solvating the cation of the base, leaving the nucleophilic phenoxide anion more reactive.[4] Protic solvents are generally avoided as they can solvate the nucleophile, reducing its reactivity.

  • Reaction Temperature: The reaction is typically conducted at elevated temperatures (50-100 °C) to ensure a reasonable reaction rate. However, excessively high temperatures can favor elimination side reactions, particularly with secondary or sterically hindered alkyl halides.[4]

Experimental Protocol: Synthesis of 2-(p-methoxybenzyloxy)benzaldehyde

This protocol provides a self-validating system for the synthesis, incorporating in-process checks and purification strategies to ensure a high-purity final product.

Materials:

  • Salicylaldehyde (2-hydroxybenzaldehyde)

  • p-Methoxybenzyl chloride

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (1.0 eq) and anhydrous acetone.

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

  • Alkylation: Slowly add a solution of p-methoxybenzyl chloride (1.1 eq) in anhydrous acetone to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 4-6 hours.

  • In-Process Control (TLC Monitoring): Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:4 v/v). The disappearance of the salicylaldehyde spot and the appearance of a new, less polar product spot indicate reaction progression.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetone.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification (Self-Validation): Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane. The purity of the collected fractions should be assessed by TLC before combining. A final recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain a highly pure product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Common Issues:

  • Low Yield: Can be due to incomplete reaction, side reactions, or loss during work-up. Ensure anhydrous conditions, use fresh reagents, and optimize the reaction time and temperature.

  • Presence of Starting Material: Indicates an incomplete reaction. Consider increasing the reaction time, temperature, or the amount of base and alkylating agent.

  • Formation of Byproducts: Elimination products can form at high temperatures. Over-alkylation can occur if the phenoxide is too reactive. Careful control of reaction conditions is key.

Synthesis_Workflow

Suzuki-Miyaura Coupling: Forging the Biaryl Core

For derivatives where the benzaldehyde and benzyloxy moieties are part of a biaryl system, the Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful tool. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or ester) and an organohalide.

Advantages of Suzuki-Miyaura Coupling:

  • Mild Reaction Conditions: The reaction is often performed under relatively mild conditions, tolerating a wide range of functional groups.[5][6]

  • Commercial Availability of Reagents: A vast array of boronic acids and organohalides are commercially available, enabling rapid access to diverse structures.

  • Low Toxicity: The boron-containing reagents are generally less toxic than other organometallic reagents used in cross-coupling reactions.[6]

Experimental Protocol: Synthesis of a Biaryl Derivative

This protocol outlines a general procedure for the Suzuki-Miyaura coupling, which can be adapted for specific substrates.

Materials:

  • Aryl halide (e.g., 2-bromobenzaldehyde)

  • Arylboronic acid (e.g., (4-(methoxymethyl)phenyl)boronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Degassing: Degas the solvent mixture by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes. This is a critical step to prevent oxidation of the palladium catalyst.

  • Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.02-0.05 eq), and base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described for the Williamson ether synthesis.

Troubleshooting Common Issues:

  • Homocoupling of Boronic Acid: This side reaction is often caused by the presence of oxygen. Rigorous degassing is essential to minimize this.[7]

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially with electron-rich or heteroaryl boronic acids. Using anhydrous solvents and a suitable base can mitigate this.

  • Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or oxidation. Using fresh, high-purity reagents and maintaining an inert atmosphere is crucial.

Part 2: Anticancer Applications - Targeting Cell Proliferation and Survival

Derivatives of 2-(p-methoxybenzyloxy)benzaldehyde have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines, including leukemia, breast cancer, and lung cancer.[8][9][10] Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

Mechanism of Action: Inducing Cancer Cell Death

A significant body of research indicates that these compounds exert their anticancer effects through multiple mechanisms, primarily by triggering programmed cell death (apoptosis) and halting the cell division cycle.

2.1.1 Induction of Apoptosis

Apoptosis is a crucial process for eliminating damaged or cancerous cells. Several 2-(p-methoxybenzyloxy)benzaldehyde derivatives have been shown to induce apoptosis in cancer cells.[8] This is often characterized by:

  • Morphological Changes: Cell shrinkage, membrane blebbing, and chromatin condensation.

  • DNA Fragmentation: Cleavage of genomic DNA into characteristic ladder patterns.

  • Caspase Activation: Activation of a cascade of cysteine proteases known as caspases (e.g., caspase-3, -8, and -9), which are the executioners of apoptosis.

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential.

2.1.2 Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer. These derivatives can interfere with the cell cycle, causing cells to arrest at specific checkpoints, most commonly the G2/M phase.[8] This prevents the cells from dividing and can ultimately lead to apoptosis.

Apoptosis_Pathway

Experimental Protocols for Anticancer Evaluation

2.2.1 MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][11][12][13][14]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2-(p-methoxybenzyloxy)benzaldehyde derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

2.2.2 Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8][10][15]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compound for the desired time, then harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Stain the cells with a solution containing propidium iodide (PI), a fluorescent dye that binds to DNA, and RNase to prevent staining of RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: Analyze the resulting DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

2.2.3 Caspase Activity Assay

This assay measures the activity of key apoptotic enzymes, such as caspase-3 and -7.[16][17][18][19]

Protocol:

  • Cell Lysis: Treat cells with the compound, then lyse the cells to release the caspases.

  • Substrate Addition: Add a specific luminogenic or fluorogenic substrate for the caspase of interest (e.g., a substrate containing the DEVD sequence for caspase-3/7).

  • Signal Detection: Measure the luminescence or fluorescence generated by the cleavage of the substrate, which is proportional to the caspase activity.

Table 1: Anticancer Activity of Selected 2-(Benzyloxy)benzaldehyde Derivatives

Compound IDStructureCell LineIC₅₀ (µM)Reference
17 2-(benzyloxy)benzaldehydeHL-601-10[8]
26 2-(benzyloxy)-4-methoxybenzaldehydeHL-601-10[8]
27 2-(benzyloxy)-5-methoxybenzaldehydeHL-601-10[8]
29 2-[(3-methoxybenzyl)oxy]benzaldehydeHL-601-10 (most potent)[8]
ABMM-15 (benzyloxy)benzaldehyde scaffoldA549 (ALDH1A3+)0.23[20][21][22]
ABMM-16 (benzyloxy)benzaldehyde scaffoldA549 (ALDH1A3+)1.29[20][21][22]

Part 3: Anti-inflammatory Properties - Modulating Key Signaling Pathways

Chronic inflammation is a key driver of many diseases, including arthritis, inflammatory bowel disease, and certain cancers. Benzaldehyde derivatives have demonstrated significant anti-inflammatory effects by modulating critical signaling pathways such as NF-κB and MAPK.

Mechanism of Action: Quelling the Inflammatory Response

3.1.1 Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In response to inflammatory stimuli, NF-κB translocates to the nucleus and activates the transcription of pro-inflammatory genes. Some benzaldehyde derivatives have been shown to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα.

3.1.2 Modulation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases, including ERK, JNK, and p38, that regulate the production of inflammatory mediators. Benzaldehyde derivatives can suppress the phosphorylation and activation of these kinases.

Inflammation_Pathway

Experimental Protocols for Anti-inflammatory Evaluation

3.2.1 Western Blot Analysis for Signaling Pathway Proteins

Western blotting is a standard technique to detect and quantify the expression and phosphorylation status of proteins in the NF-κB and MAPK pathways.[23][24][25][26]

Protocol:

  • Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7 cells) and pre-treat with the derivative before stimulating with an inflammatory agent like lipopolysaccharide (LPS).

  • Protein Extraction: Lyse the cells to extract total protein.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., phospho-p65, p65, phospho-ERK, ERK).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

3.2.2 NF-κB Translocation Assay

This assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.[27][28][29][30][31]

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips, treat with the compound and/or LPS.

  • Immunofluorescence Staining: Fix and permeabilize the cells, then stain with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with a DNA dye like DAPI.

  • Fluorescence Microscopy: Visualize the cells using a fluorescence microscope and capture images.

  • Image Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Conclusion and Future Directions

The 2-(p-methoxybenzyloxy)benzaldehyde scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this core structure, coupled with its demonstrated efficacy in preclinical models of cancer and inflammation, underscores its potential in drug development. Future research should focus on elucidating the specific molecular targets of these derivatives to enable more rational drug design and optimization. Furthermore, in vivo studies are warranted to validate the promising in vitro activities and to assess the pharmacokinetic and safety profiles of lead compounds. As our understanding of the complex signaling networks that drive disease continues to expand, the multifaceted biological activities of 2-(p-methoxybenzyloxy)benzaldehyde derivatives position them as a valuable class of molecules for the development of next-generation therapies.

References

  • Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Available at: [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. Available at: [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - Bio-protocol. Available at: [Link]

  • Assaying cell cycle status using flow cytometry - PMC. Available at: [Link]

  • Live-Cell Microscopy Reveals Small Molecule Inhibitor Effects on MAPK Pathway Dynamics. Available at: [Link]

  • Caspase Activity Assay - Creative Bioarray. Available at: [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]

  • MTT Cell Assay Protocol. Available at: [Link]

  • Flow Cytometry Protocol. Available at: [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC. Available at: [Link]

  • Use of Inhibitors in the Study of MAP Kinases - PMC. Available at: [Link]

  • Usage of Mitogen-Activated Protein Kinase Small Molecule Inhibitors: More Than Just Inhibition! - Frontiers. Available at: [Link]

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - MDPI. Available at: [Link]

  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis - Bio-protocol. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • Measurement of NF-κB activation in TLR-activated macrophages - PMC - NIH. Available at: [Link]

  • Williamson Ether Synthesis - ChemTalk. Available at: [Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence - MDPI. Available at: [Link]

  • Small-molecule inhibition of MAP2K4 is synergistic with RAS inhibitors in KRAS-mutant cancers | PNAS. Available at: [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Human NF-κB Reporter Assay System - Indigo Biosciences. Available at: [Link]

  • 9.6: Williamson Ether Synthesis - Chemistry LibreTexts. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed. Available at: [Link]

  • Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC - NIH. Available at: [Link]

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - Bradford Scholars. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Targeting the MAPK Pathway in Cancer - MDPI. Available at: [Link]

  • Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium | ACS Omega - ACS Publications. Available at: [Link]

  • Caspase 3 Activity Assay Kit - MP Biomedicals. Available at: [Link]

  • Biaryl synthesis by C-C coupling - Organic Chemistry Portal. Available at: [Link]

  • NF-kappa B Activation Assay Kits - Fivephoton Biochemicals. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at: [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - NCBI. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Sweet-smelling molecule halts therapy-resistant pancreatic cancer | ScienceDaily. Available at: [Link]

Sources

Strategic Implementation of PMB-Protected Salicylaldehyde Analogs in Complex Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Salicylaldehyde (ortho-hydroxybenzaldehyde) is a highly versatile bifunctional building block used extensively in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. However, the acidic phenolic hydroxyl group frequently interferes with nucleophilic additions, organometallic reactions, and basic condensations targeting the adjacent aldehyde. To circumvent this, the p-methoxybenzyl (PMB) ether has emerged as a premier protecting group. As a Senior Application Scientist, I have observed that the strategic selection of the PMB group—driven by its unique electronic properties and orthogonal deprotection pathways—is critical for maximizing yields in multi-step synthetic campaigns. This whitepaper provides a comprehensive, self-validating guide to the protection, manipulation, and deprotection of PMB-salicylaldehyde analogs.

Mechanistic Causality: The Orthogonality of the PMB Group

The PMB group is structurally identical to a standard benzyl (Bn) ether but features an electron-donating methoxy group at the para position. This seemingly minor modification drastically alters the electronic landscape of the aromatic ring.

The Causality of Chemoselectivity: The electron-donating nature of the methoxy group significantly lowers the oxidation potential of the PMB ether compared to standard benzyl ethers[1]. Consequently, while standard benzyl ethers require harsh hydrogenolysis (Pd/C, H


) or strong Lewis acids for removal, PMB ethers can be cleaved under mild, oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone ()[2]. This allows chemists to maintain strict orthogonal control: the PMB group can be removed while leaving standard benzyl ethers, silyl ethers (TBS, TBDPS), and acetals completely intact[3].
The Single Electron Transfer (SET) Mechanism

The cleavage of a PMB ether with DDQ proceeds via an oxidative pathway initiated by the formation of a charge-transfer complex. The electron-rich PMB ether donates an electron to the electron-deficient DDQ, generating a resonance-stabilized radical cation[2]. Water is strictly required in the solvent system to attack the resulting oxonium ion, forming a hemiacetal that collapses to release the free alcohol and p-methoxybenzaldehyde (anisaldehyde)[4].

DDQ_Mechanism A PMB Ether (Substrate) B Charge-Transfer Complex A->B + DDQ C Radical Cation Intermediate B->C SET D Oxonium Ion (Loss of H+) C->D - e-, - H+ E Hemiacetal (H2O Addition) D->E + H2O F Free Phenol + Anisaldehyde E->F Collapse

Mechanism of DDQ-mediated oxidative deprotection of PMB ethers via SET.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale (causality) and specific Quality Control (QC) checkpoints.

Protocol A: Synthesis of 2-(4-Methoxybenzyloxy)benzaldehyde (PMB Protection)

This procedure utilizes a standard Williamson ether synthesis approach[4].

Reagents: Salicylaldehyde (1.0 eq), 4-Methoxybenzyl chloride (PMB-Cl, 1.1 eq), K


CO

(1.5 eq), Anhydrous DMF.
  • Preparation: Dissolve salicylaldehyde in anhydrous DMF (0.5 M). Causality: DMF is a polar aprotic solvent that accelerates S

    
    2 reactions by solvating the potassium cation, leaving the phenoxide anion highly reactive.
    
  • Deprotonation: Add K

    
    CO
    
    
    
    and stir at room temperature for 15 minutes. Causality: The mild base deprotonates the acidic phenolic OH, generating the nucleophilic phenoxide.
  • Alkylation: Add PMB-Cl dropwise. Heat the reaction mixture to 60°C for 4 hours. Causality: Dropwise addition controls the exothermic reaction, while heating overcomes the activation energy barrier for the S

    
    2 substitution.
    
  • Workup: Quench with ice water and extract with Ethyl Acetate (3x). Wash the organic layer extensively with brine to remove DMF, dry over Na

    
    SO
    
    
    
    , and concentrate.

Validation & QC System:

  • TLC Monitoring: (10% EtOAc/Hexanes). The bright yellow, UV-active salicylaldehyde spot (

    
    ) will disappear, replaced by a colorless, UV-active product spot (
    
    
    
    ).
  • 
    H NMR Confirmation:  Look for the appearance of the PMB benzylic CH
    
    
    
    singlet at
    
    
    ppm and the methoxy singlet at
    
    
    ppm. The phenolic OH peak at
    
    
    ppm must be completely absent.
Protocol B: Oxidative Deprotection using DDQ

This protocol selectively unmasks the phenol while leaving other sensitive functional groups intact[2].

Reagents: PMB-protected salicylaldehyde analog (1.0 eq), DDQ (1.5 eq), DCM/H


O (18:1 v/v).
  • Solvation: Dissolve the substrate in the DCM/H

    
    O mixture. Causality: Water is strictly required to trap the oxonium intermediate; anhydrous conditions will stall the reaction or lead to side products[2].
    
  • Oxidation: Cool the mixture to 0°C. Add DDQ in one portion. Causality: The reaction is highly exothermic. Cooling minimizes the over-oxidation of the highly reactive radical cation intermediate. The solution will immediately turn dark green/brown, indicating charge-transfer complex formation.

  • Propagation: Stir for 1-2 hours, allowing the reaction to warm to room temperature.

  • Quenching: Quench with saturated aqueous NaHCO

    
    . Causality: This neutralizes the acidic DDQH
    
    
    
    byproduct, partitioning it into the aqueous layer for easy removal. Extract with DCM, dry, and purify via flash chromatography.

Validation & QC System:

  • TLC Monitoring: (20% EtOAc/Hexanes). The PMB-ether (

    
    ) disappears. Two new spots appear: the highly polar free salicylaldehyde (
    
    
    
    ) and the anisaldehyde byproduct (
    
    
    ).
  • 
    H NMR Confirmation:  The PMB signals (5.1 ppm and 3.8 ppm) will disappear, and the characteristic phenolic OH proton will reappear at 
    
    
    
    ppm.

Quantitative Data: Deprotection Strategy Matrix

While DDQ is the industry standard, alternative methods exist depending on the substrate's sensitivity. The following table summarizes quantitative data and chemoselectivity profiles for various PMB deprotection strategies[3],[1],[5].

Deprotection StrategyReagents & Solvent SystemStandard ConditionsAverage YieldChemoselectivity Profile
Mild Oxidative DDQ in DCM/H

O (18:1)
0°C to RT, 1-3h85% - 95%High : Leaves Bn, TBS, Boc, and acetals intact.
Strong Oxidative CAN in MeCN/H

O (4:1)
0°C, 30m-1h80% - 90%Moderate : May oxidize sensitive dienes or electron-rich rings.
Acidic Cleavage TFA in DCM (1:1)RT, 1-4h70% - 85%Low : Cleaves Boc, trityl, and most silyl ethers.
Electrochemical Undivided cell, MeOH, BF

NEt

70-135 mA, FlowUp to 93%High : Green alternative; avoids chemical oxidants.

Downstream Applications in Drug Development

Once protected, the aldehyde moiety of the PMB-salicylaldehyde analog can be subjected to a vast array of transformations to generate complex pharmaceutical scaffolds[6].

  • Coumarin Synthesis: Condensation with diethyl malonate via an aldol-type mechanism yields coumarin derivatives, which are vital in anticoagulant and fluorescent dye development[7].

  • Schiff Bases & Salen Ligands: Condensation with primary amines or ethylenediamine yields Schiff bases and Salen ligands. These are heavily utilized as catalysts in asymmetric synthesis and exhibit broad-spectrum antimicrobial and anti-inflammatory properties[8],[7].

  • Nucleophilic Additions: The protected aldehyde can safely undergo Grignard or Wittig reactions to extend the carbon framework without the acidic phenol quenching the organometallic reagent.

Applications Core PMB-Protected Salicylaldehyde Aldol Aldol Condensation (Coumarins) Core->Aldol Schiff Amine Condensation (Schiff Bases) Core->Schiff Grignard Organometallic Addition (Secondary Alcohols) Core->Grignard Metal Metal-Ligand Complexes (Salen) Schiff->Metal

Synthetic divergence of PMB-salicylaldehyde into key pharmaceutical scaffolds.

Conclusion

The integration of PMB-protected salicylaldehyde analogs into synthetic workflows provides chemists with unparalleled orthogonal control. By understanding the causality behind the SET oxidative cleavage mechanism and strictly adhering to self-validating protocols, researchers can reliably utilize these building blocks to access highly complex, biologically active molecular architectures.

References

  • Title : PMB Protecting Group: PMB Protection & Deprotection Mechanism Source : total-synthesis.com URL : [Link]

  • Title : Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis Source : National Institutes of Health (NIH) URL :[Link]

  • Title : p-Methoxybenzyl (PMB) Protective Group Source : Chem-Station Int. Ed. URL : [Link]

  • Title : Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell Source : ePrints Soton (University of Southampton) URL :[Link]

  • Title : The Crucial Role of Salicylaldehyde in Modern Chemical Synthesis Source : Nbinno URL : [Link]

Sources

Methodological & Application

Protocol for protecting 2-hydroxy-5-methylbenzaldehyde with PMB-Cl

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Orthogonal Protection of 2-Hydroxy-5-methylbenzaldehyde using p-Methoxybenzyl Chloride (PMB-Cl)

Executive Summary

The protection of phenolic hydroxyl groups is a foundational transformation in the synthesis of complex active pharmaceutical ingredients (APIs) and natural products. This application note details a highly efficient, self-validating protocol for the etherification of 2-hydroxy-5-methylbenzaldehyde using p-methoxybenzyl chloride (PMB-Cl). The resulting PMB ether provides orthogonal protection, remaining stable under various basic, acidic, and nucleophilic conditions, while being easily cleaved under mild oxidative conditions (e.g., DDQ) when required[1].

Mechanistic Rationale & Experimental Design

To ensure high yields and minimize side reactions, the experimental design relies on the classic Williamson ether synthesis, optimized specifically for salicylaldehyde derivatives[2].

  • Substrate Causality: 2-Hydroxy-5-methylbenzaldehyde features a phenolic hydroxyl group that participates in intramolecular hydrogen bonding with the adjacent ortho-aldehyde. The electron-withdrawing nature of the aldehyde lowers the pKa of the phenol (pKa ~ 8.5) compared to an unfunctionalized phenol.

  • Base Selection (K₂CO₃): Potassium carbonate is selected as a mild, insoluble inorganic base. It is sufficiently basic to quantitatively deprotonate the phenol but mild enough to prevent unwanted side reactions at the aldehyde moiety, such as Cannizzaro reactions or aldol condensations, which stronger bases (like NaH or NaOH) might trigger[3].

  • Solvent Dynamics (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It effectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, thereby drastically accelerating the Sₙ2 nucleophilic attack[3].

  • Catalytic Acceleration (TBAI): Tetrabutylammonium iodide (TBAI) is introduced at 10 mol%. It serves a dual function: acting as a phase-transfer catalyst to enhance the solubility of the carbonate base, and driving an in situ Finkelstein reaction. TBAI converts the moderately reactive PMB-Cl into the highly electrophilic PMB-I, which reacts rapidly with the phenoxide, ensuring complete conversion[4].

Reaction Pathway & Workflow Visualization

Workflow Step1 1. Phenoxide Formation Substrate + K2CO3 in DMF (15 min) Step2 2. In Situ Activation PMB-Cl + TBAI -> PMB-I (0 °C) Step1->Step2 Step3 3. SN2 Alkylation Heat to 55-60 °C (4-6 hours) Step2->Step3 Step4 4. DMF Removal EtOAc Extraction + 5% LiCl Wash Step3->Step4 Step5 5. Isolation Silica Gel Chromatography Step4->Step5

Workflow for the PMB protection of 2-hydroxy-5-methylbenzaldehyde.

Quantitative Data: Stoichiometry & Reagents

Table 1: Reaction Stoichiometry (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
2-Hydroxy-5-methylbenzaldehyde 136.151.01.36 g (10.0 mmol)Substrate / Nucleophile Precursor
p-Methoxybenzyl chloride (PMB-Cl) 156.611.21.63 mL (12.0 mmol)Electrophile[1]
Potassium carbonate (K₂CO₃) 138.212.02.76 g (20.0 mmol)Mild Base[3]
Tetrabutylammonium iodide (TBAI) 369.370.10.37 g (1.0 mmol)Finkelstein Catalyst[4]
N,N-Dimethylformamide (DMF) 73.09N/A20 mL (0.5 M)Polar Aprotic Solvent

Step-by-Step Methodology

Phase 1: Reaction Setup & Deprotonation

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and flush the system with inert gas (Argon or Nitrogen) to prevent oxidative degradation of the aldehyde.

  • Add 2-hydroxy-5-methylbenzaldehyde (1.36 g, 10.0 mmol) and anhydrous DMF (20 mL) to the flask. Stir until complete dissolution is achieved.

  • Add finely powdered, anhydrous K₂CO₃ (2.76 g, 20.0 mmol) and TBAI (0.37 g, 1.0 mmol) to the solution.

  • Self-Validation Check: Stir at room temperature for 15 minutes. The mixture will transition to a vibrant yellow/orange color, confirming the successful deprotonation and formation of the highly conjugated phenoxide anion.

Phase 2: Alkylation & Heating 5. Cool the reaction vessel to 0 °C using an ice bath. Causality: PMB-Cl is highly reactive; initiating the addition at 0 °C prevents exothermic spikes and limits the formation of dibenzyl ether byproducts. 6. Add PMB-Cl (1.63 mL, 12.0 mmol) dropwise via syringe over 5 minutes. 7. Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 55–60 °C using an oil bath[3]. Stir vigorously for 4–6 hours.

Phase 3: Monitoring & Aqueous Workup 8. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) solvent system. The desired product will elute significantly higher (R_f ~ 0.6) than the starting phenol (R_f ~ 0.3) due to the masking of the polar hydroxyl group. 9. Once the starting material is fully consumed, cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water to quench the reaction. 10. Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL). 11. Critical DMF Removal Step: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 50 mL). Causality: DMF is highly miscible with both water and organic solvents. LiCl drastically increases the ionic strength of the aqueous phase, specifically salting out the organic product while strongly coordinating and pulling residual DMF into the aqueous layer. 12. Wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 4: Purification 13. Purify the crude yellow oil via flash column chromatography on silica gel. Utilize a gradient elution starting from 100% Hexanes and gradually increasing to 9:1 Hexanes:Ethyl Acetate. 14. Pool the product-containing fractions and concentrate in vacuo to afford 2-(p-methoxybenzyloxy)-5-methylbenzaldehyde as a pale yellow solid or viscous oil.

Troubleshooting & Diagnostics

Table 2: Reaction Diagnostics

ParameterObservationMechanistic Cause & Solution
Conversion Substrate remains after 6 hoursPMB-Cl may have hydrolyzed to PMB-OH due to moisture. Ensure reagents are strictly anhydrous. Add 0.2 eq additional PMB-Cl.
Workup Stubborn emulsion forms during extractionHigh DMF concentration in the aqueous phase lowers interfacial tension. Add additional brine or solid NaCl to force phase separation.
Purity NMR shows sharp singlets at ~2.8-3.0 ppmResidual DMF contamination. The 5% LiCl washing step was either skipped or insufficient. Re-dissolve in EtOAc and repeat LiCl washes.

References

  • 4-Methoxybenzyl Chloride | PMB-Cl Reagent - Benchchem. Benchchem Technical Guides.
  • New InhA Inhibitors Based on Expanded Triclosan and Di-Triclosan Analogues to Develop a New Treatment for Tuberculosis. UCL Discovery.
  • Discovery of cytotoxic natural products from Red Sea sponges: Structure and synthesis. DRS@nio.
  • 3-Bromo-5-methyl-2-(phenylmethoxy)benzaldehyde. Benchchem.

Sources

Synthesis of nitrovinyl derivatives from 2-((4-methoxybenzyl)oxy)-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Nitrovinyl Derivatives from 2-((4-methoxybenzyl)oxy)-5-methylbenzaldehyde

Application Note & Protocol

Introduction

The Henry reaction, or nitroaldol reaction, stands as a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] First documented by Louis Henry in 1895, this base-catalyzed reaction combines a nitroalkane with an aldehyde or ketone to produce β-nitro alcohols.[2] The synthetic value of this transformation is immense, particularly for researchers in drug development, as the resulting products are highly versatile intermediates. Subsequent dehydration of the β-nitro alcohol intermediate readily yields a nitroalkene (nitrovinyl derivative), a powerful Michael acceptor and a precursor for synthesizing various pharmacologically relevant molecules, including β-amino alcohols and α-amino acids.[1][3][4]

This guide provides a detailed protocol and expert insights for the synthesis of (E)-2-((4-methoxybenzyl)oxy)-5-methyl-1-(2-nitrovinyl)benzene. This specific transformation involves the condensation of 2-((4-methoxybenzyl)oxy)-5-methylbenzaldehyde with nitromethane, a classic example of the Henry reaction followed by dehydration. We will delve into the underlying mechanism, provide a robust, step-by-step experimental protocol, and outline the necessary characterization techniques to validate the final product, ensuring scientific integrity and reproducibility.

Scientific Principles: The Henry-Knoevenagel Condensation

The synthesis of the target nitrovinyl derivative proceeds through a two-stage mechanism: a base-catalyzed Henry addition followed by dehydration. This is often referred to as a Henry-Knoevenagel condensation.[5][6]

  • Henry Reaction (Nitroaldol Addition): The reaction is initiated by a base, in this case, the acetate ion from ammonium acetate, which deprotonates the α-carbon of nitromethane.[1][3] The α-protons of nitroalkanes are acidic (pKa ≈ 10 in water) due to the powerful electron-withdrawing nature of the nitro group. This deprotonation generates a resonance-stabilized nucleophile known as a nitronate anion.[1][3] The nitronate then performs a nucleophilic attack on the electrophilic carbonyl carbon of the 2-((4-methoxybenzyl)oxy)-5-methylbenzaldehyde. This forms a tetrahedral β-nitro alkoxide intermediate, which is subsequently protonated to yield the β-nitro alcohol.[1]

  • Dehydration: Under the reaction conditions, typically involving heat (reflux), the β-nitro alcohol intermediate readily undergoes dehydration (elimination of a water molecule). This elimination step is facilitated by the acidity of the proton on the carbon bearing the nitro group and results in the formation of a conjugated π-system, yielding the stable (E)-nitrovinyl derivative as the final product.[1][7]

Ammonium acetate is a particularly effective catalyst for this one-pot condensation-dehydration sequence. It provides a weak base (acetate) to catalyze the initial addition and a weak acid (ammonium ion) to facilitate the dehydration of the intermediate alcohol.[8][9]

Visualizing the Core Mechanism

The following diagram illustrates the key steps in the formation of the nitrovinyl derivative.

cluster_0 Step 1: Henry Reaction (Addition) cluster_1 Step 2: Dehydration Reactants Aldehyde + Nitromethane Nitronate Nitronate Anion (Nucleophile) Reactants->Nitronate  Base (NH₄OAc) Alkoxide β-Nitro Alkoxide Intermediate Nitronate->Alkoxide  Nucleophilic Attack  on Aldehyde Carbonyl Alcohol β-Nitro Alcohol Alkoxide->Alcohol  Protonation Final_Product (E)-Nitrovinyl Derivative Alcohol->Final_Product  Heat (Reflux)  -H₂O Water H₂O

Caption: Reaction mechanism for the synthesis of a nitrovinyl derivative.

Detailed Experimental Protocol

This protocol provides a reliable method for synthesizing (E)-2-((4-methoxybenzyl)oxy)-5-methyl-1-(2-nitrovinyl)benzene.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Molar Eq.
2-((4-methoxybenzyl)oxy)-5-methylbenzaldehydeC₁₆H₁₆O₃256.305.12 g20.01.0
NitromethaneCH₃NO₂61.0412.0 mL22611.3
Ammonium AcetateC₂H₇NO₂77.081.54 g20.01.0
Glacial Acetic AcidC₂H₄O₂60.0520 mL-Solvent
Ethanol (95%)C₂H₅OH46.07~50 mL-Recrystallization
Deionized WaterH₂O18.02~500 mL-Work-up
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • Glassware for recrystallization

  • TLC plates (silica gel), chamber, and UV lamp

Step-by-Step Methodology

  • Reaction Setup:

    • To a 250 mL round-bottom flask, add 2-((4-methoxybenzyl)oxy)-5-methylbenzaldehyde (5.12 g, 20.0 mmol) and ammonium acetate (1.54 g, 20.0 mmol).

    • Add nitromethane (12.0 mL) and glacial acetic acid (20 mL) to the flask. The nitromethane serves as both a reagent and a co-solvent.[8]

    • Add a magnetic stir bar, attach a reflux condenser, and place the flask in a heating mantle on a magnetic stirrer.

  • Reaction Execution:

    • Heat the mixture to reflux (approximately 100-110 °C) with continuous stirring.

    • Maintain the reflux for 2-4 hours. The solution will typically turn a deep yellow to orange/red color, indicating the formation of the conjugated nitrovinyl product.

    • Expert Insight: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) every hour. Use a 4:1 hexanes:ethyl acetate eluent system. The reaction is complete when the starting aldehyde spot (visualized under UV light) has been consumed.

  • Product Isolation (Work-up):

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly pour the dark reaction mixture into a beaker containing 400-500 mL of ice-cold water while stirring vigorously. This step is crucial as the organic product is insoluble in water and will precipitate out of the aqueous/acetic acid solution.[10]

    • Continue stirring the aqueous suspension for 20-30 minutes in an ice bath to maximize precipitation.

    • Collect the resulting yellow solid precipitate by vacuum filtration using a Buchner funnel.

    • Wash the solid cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual acetic acid and ammonium salts.

  • Purification:

    • The crude yellow solid is purified by recrystallization.[11]

    • Transfer the solid to an Erlenmeyer flask and add a minimal amount of hot 95% ethanol to dissolve it completely.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to induce crystallization.

    • Collect the purified yellow, needle-like crystals by vacuum filtration.

    • Dry the crystals under vacuum to yield the final product, (E)-2-((4-methoxybenzyl)oxy)-5-methyl-1-(2-nitrovinyl)benzene.

Experimental Workflow Visualization

A 1. Reaction Setup Combine Aldehyde, NH₄OAc, Nitromethane, and Acetic Acid B 2. Reflux Heat at 100-110 °C for 2-4 hours A->B C 3. Monitor Progress via TLC until Aldehyde is consumed B->C D 4. Cool & Precipitate Pour mixture into ice-water C->D E 5. Isolate Crude Product Vacuum filtration D->E F 6. Purify Recrystallize from hot ethanol E->F G 7. Dry Final Product Under vacuum F->G H 8. Characterization NMR, IR, MS, Melting Point G->H

Caption: Overall experimental workflow for the nitrovinyl derivative synthesis.

Product Characterization

To ensure the identity and purity of the synthesized (E)-2-((4-methoxybenzyl)oxy)-5-methyl-1-(2-nitrovinyl)benzene, a combination of spectroscopic methods is essential.

  • ¹H NMR Spectroscopy: This is the most definitive method for structural confirmation. The key signals to identify are the two vinylic protons of the nitrovinyl group.[12] Due to their trans-configuration, they will appear as two distinct doublets with a large coupling constant (J) of approximately 13-16 Hz.[11] The aromatic protons, the benzylic CH₂, the methoxy (OCH₃), and the methyl (CH₃) protons should also appear at their expected chemical shifts.

  • ¹³C NMR Spectroscopy: This technique will confirm the carbon skeleton of the molecule. The vinylic carbons and all aromatic and aliphatic carbons should be identifiable.[12][13]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Expect strong characteristic absorption bands for the nitro group (NO₂) at approximately 1520 cm⁻¹ (asymmetric stretch) and 1340 cm⁻¹ (symmetric stretch).[14] Other expected peaks include C=C stretching for the vinyl group and aromatic rings.

  • Mass Spectrometry (MS): This analysis will confirm the molecular weight of the product. The molecular ion peak (M+) corresponding to the calculated mass of C₁₇H₁₇NO₄ should be observed.[11]

  • Melting Point: A sharp melting point range for the crystalline product indicates high purity.[11][15]

By following this detailed guide, researchers and drug development professionals can reliably synthesize and validate nitrovinyl derivatives, leveraging the classic and powerful Henry reaction for the creation of valuable chemical intermediates.

References

  • Benchchem. (n.d.). basic mechanism of the Henry reaction for aromatic aldehydes.
  • Alfa Chemistry. (n.d.). Henry Nitroaldol Reaction.
  • ResearchGate. (n.d.). Nitroaldol reaction between aromatic aldehydes and nitroalkanes catalyzed by lipase A from Aspergillus niger.
  • ACS Publications. (2007). Highly Enantioselective Henry (Nitroaldol) Reaction of Aldehydes and α-Ketoesters Catalyzed by N,N'-Dioxide-Copper(I) Complexes. The Journal of Organic Chemistry.
  • Common Organic Chemistry. (n.d.). Ammonium Acetate.
  • Benchchem. (n.d.). Spectroscopic and Synthetic Profile of 2-Methoxy-4-(2-nitrovinyl)phenol: A Technical Guide.
  • chemeurope.com. (n.d.). Nitroaldol reaction.
  • ResearchGate. (2019). Recent Advances in Henry Reaction: A Versatile Method in Organic Synthesis.
  • ResearchGate. (n.d.). ChemInform Abstract: Straightforward Synthesis of Nitroolefins by Microwave- or Ultrasound-Assisted Henry Reaction.
  • Wikipedia. (n.d.). Henry reaction.
  • Sciencemadness.org. (2020). Failed Henry reaction with 3,4,5-TMB.
  • ResearchGate. (n.d.). Nuclear magnetic resonance spectrum of 2-(2-nitrovinyl) furan.
  • The Royal Society of Chemistry. (n.d.). Synthesis of β-nitrostyrenes in the Presence of Sulfated Zirconia and Secondary Amines.
  • Taylor & Francis Online. (n.d.). Henry reaction – Knowledge and References.
  • PubMed. (n.d.). Targeting Leishmaniasis with Nitrovinyl Derivatives: Synthesis, In Vitro Assessment, and Computational Exploration.
  • Google Patents. (n.d.). Piperonal purification method.
  • Semantic Scholar. (n.d.). The Microwave Promoted Condensation of Aldehydes with Nitromethane.
  • ResearchGate. (n.d.). Figure S19: 1 H NMR spectra of 1-chloro-4-(2-nitrovinyl) benzene (1e)....
  • Google Patents. (n.d.). Process for the purification of nitro aliphatic compounds.
  • No Added Chemicals. (2013). Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy.
  • Semantic Scholar. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW.
  • ResearchGate. (n.d.). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol.
  • YouTube. (2025). Synthesis of 1-(4-methoxyphenyl)-2-nitropropene from 4-methoxybenzaldehyde.
  • CiteSeerX. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.
  • MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
  • Benchchem. (n.d.). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.

Sources

Preparation of benzofuran derivatives using 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Benzofuran Derivatives from 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Heterocyclic Synthesis, Protecting Group Chemistry, and Green Catalysis

Strategic Overview

Benzofuran scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active natural products and FDA-approved therapeutics (e.g., amiodarone, dronedarone)[1]. The synthesis of functionalized benzofurans often requires robust, modular building blocks.

This application note details a highly efficient, two-step protocol for synthesizing 5-methylbenzofuran derivatives starting from 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde . The strategy relies on the selective acidic cleavage of the p-methoxybenzyl (PMB) protecting group, followed by a base-catalyzed Rap-Stoermer cyclization using an


-haloketone[2].

Workflow A 2-[(4-Methoxyphenyl)methoxy] -5-methylbenzaldehyde B 2-Hydroxy-5-methylbenzaldehyde (Intermediate) A->B Step 1: TFA, Anisole (PMB Deprotection) C 5-Methylbenzofuran Derivative (Target) B->C Step 2: α-Haloketone, TEA (Rap-Stoermer Cyclization)

Figure 1: Two-step synthetic workflow from PMB-protected precursor to benzofuran.

Mechanistic Rationale & Causal Logic

To ensure a self-validating and high-yielding workflow, it is critical to understand the causality behind the reagent selection in both steps.

Step 1: PMB Cleavage via Cation Scavenging The PMB ether must be cleaved to liberate the nucleophilic phenol required for cyclization. Trifluoroacetic acid (TFA) is used to protonate the ether oxygen, facilitating the cleavage of the C-O bond to generate 2-hydroxy-5-methylbenzaldehyde and a highly reactive 4-methoxybenzyl cation. If left unchecked, this cation will indiscriminately re-alkylate the phenol or the aromatic ring. To prevent this, anisole is introduced as a sacrificial nucleophile. Anisole traps the cation via a rapid Friedel-Crafts alkylation, driving the deprotection to completion and preventing product degradation[3],[4].

Step 2: The Rap-Stoermer Cyclization The Rap-Stoermer reaction is the premier method for converting salicylaldehydes into 2-acylbenzofurans[2],[5]. The mechanism is a cascade process:

  • Phenoxide Formation: Triethylamine (TEA) deprotonates the phenol.

  • 
     Alkylation:  The phenoxide attacks the 
    
    
    
    -haloketone (e.g., 2-bromoacetophenone), displacing the halide to form an intermediate ether.
  • Intramolecular Aldol Addition: The base deprotonates the active methylene of the intermediate, triggering a Dieckmann-like nucleophilic attack on the adjacent aldehyde carbonyl[6].

  • Dehydration: Subsequent loss of water yields the fully aromatized, thermodynamically stable benzofuran system.

Mechanism N1 Salicylaldehyde + Base (Phenoxide Formation) N2 SN2 Alkylation (with α-Haloketone) N1->N2 TEA removes phenolic proton N3 Intramolecular Aldol Addition N2->N3 Ether intermediate forms N4 Dehydration & Aromatization N3->N4 Dieckmann-like cyclization N5 Substituted Benzofuran N4->N5 -H2O

Figure 2: Mechanistic sequence of the base-catalyzed Rap-Stoermer cyclization.

Quantitative Data: Reaction Optimization

Recent advancements in green chemistry have optimized the Rap-Stoermer reaction. Traditional methods utilizing KOH in refluxing methanol often suffer from prolonged reaction times and moderate yields due to competing side reactions (e.g., Cannizzaro reaction or ester hydrolysis)[6]. Transitioning to a solvent-free system catalyzed by TEA significantly increases the collision frequency of the reactants, dramatically improving the yield and reducing reaction time[6],[7].

Table 1: Optimization of Rap-Stoermer Cyclization Conditions (Data adapted from comparative studies on salicylaldehyde cyclizations[6])

Base CatalystSolvent SystemTemperatureTime (h)Isolated Yield (%)
KOHMethanolReflux (~65 °C)6.065
K

CO

DMFReflux (~153 °C)6.069
TEADioxaneReflux (~101 °C)6.036
TEA Solvent-Free (Neat) 130 °C (Closed Vessel) 2.0 95

Experimental Protocols

Protocol A: Deprotection of 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde

Objective: Isolate 2-hydroxy-5-methylbenzaldehyde in high purity.

  • Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Scavenger Addition: Add anisole (5.0 equiv, 50 mmol) to the solution.

  • Acidification: Cool the reaction mixture to 0 °C using an ice bath. Slowly add Trifluoroacetic acid (TFA, 20% v/v relative to DCM) dropwise over 10 minutes to prevent thermal spiking.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–3 hours.

  • In-Process Control: Monitor via TLC (Hexanes:EtOAc 8:2). The starting material will disappear, replaced by a lower

    
     spot that stains intensely with aqueous FeCl
    
    
    
    (indicating a free phenol).
  • Workup: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. Dilute the residue with ethyl acetate (50 mL) and carefully neutralize with saturated aqueous NaHCO

    
     until CO
    
    
    
    evolution ceases.
  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate. Purify via silica gel flash chromatography to yield pure 2-hydroxy-5-methylbenzaldehyde.
Protocol B: Solvent-Free Synthesis of 5-Methylbenzofuran Derivatives

Objective: Execute a green Rap-Stoermer cyclization to yield (5-methylbenzofuran-2-yl)(phenyl)methanone.

  • Setup: To a heavy-walled glass pressure tube (closed vessel), add 2-hydroxy-5-methylbenzaldehyde (1.0 equiv, 5 mmol) and 2-bromoacetophenone (1.1 equiv, 5.5 mmol).

  • Catalyst Addition: Add Triethylamine (TEA, 1.5 equiv, 7.5 mmol) directly to the neat solid mixture[6].

  • Cyclization: Seal the tube and heat the mixture in an oil bath at 130 °C for 2 hours. The mixture will melt and form a homogenous, dark solution as the reaction proceeds.

  • In-Process Control: Cool a micro-aliquot and analyze via TLC/LC-MS. The complete disappearance of the aldehyde proton signal (~9.8 ppm) in

    
    H-NMR confirms full conversion.
    
  • Workup: Cool the vessel to room temperature. The mixture will solidify. Dissolve the crude mass in ethyl acetate (30 mL).

  • Washing: Wash the organic phase sequentially with 1M HCl (to remove residual TEA), water, and brine.

  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and recrystallize the product from hot ethanol to yield the pure 5-methylbenzofuran derivative as a crystalline solid.

References

1.[2] Title : A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Source : nih.gov. URL :[Link] 2.[1] Title : A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. Source : acs.org. URL :[Link] 3.[6] Title : Efficient TEA-Catalyzed Benzofuran Synthesis. Source : scribd.com. URL :[Link] 4.[5] Title : Research advances in the Rap-Stoermer reaction. Source : researchgate.net. URL :[Link] 5.[7] Title : Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. Source : researchgate.net. URL :[Link] 6.[3] Title : Usage of Anisole in PMB deprotection using TFA? Source : researchgate.net. URL :[Link] 7.[4] Title : Concise Synthesis of Fostriecin and Analogs through Late-Stage Chemoenzymatic Installation of Their Key Pharmacophores. Source : nih.gov. URL :[Link]

Sources

Scalable Manufacturing Protocol: Synthesis of 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde (PMB-protected 5-methylsalicylaldehyde). This intermediate is critical in medicinal chemistry campaigns, particularly where the phenolic hydroxyl group of 5-methylsalicylaldehyde requires protection during subsequent aldehyde manipulations (e.g., reductive aminations, Grignard additions).

The method described herein utilizes a Williamson Ether Synthesis optimized for kilogram-scale production. Unlike traditional academic protocols that rely on dimethylformamide (DMF) and sodium hydride (NaH), this process employs potassium carbonate (


) in acetonitrile (MeCN) . This modification eliminates hazardous hydrogen gas evolution, avoids difficult-to-remove high-boiling solvents, and allows for purification via crystallization , rendering silica gel chromatography unnecessary.

Key Performance Indicators (KPIs):

  • Scale: 100 g to 1 kg+

  • Yield: >90% isolated

  • Purity: >98% (HPLC)

  • Purification: Crystallization (Chromatography-free)

Chemical Strategy & Mechanism[1][2][3]

Retrosynthetic Analysis

The target molecule is assembled via an


 nucleophilic substitution. The phenoxide anion, generated in situ from 2-hydroxy-5-methylbenzaldehyde  (1) using a mild base, attacks the benzylic carbon of 4-methoxybenzyl chloride  (PMB-Cl) (2).
Reaction Scheme Visualization

ReactionScheme cluster_conditions Conditions Reactant1 2-Hydroxy-5-methylbenzaldehyde (C8H8O2) Intermediate Transition State (SN2 Attack) Reactant1->Intermediate Activation Reactant2 4-Methoxybenzyl Chloride (PMB-Cl) Reactant2->Intermediate Activation Reagents K2CO3 (Base) KI (Catalyst) MeCN (Reflux) Product Target Product 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde Intermediate->Product Substitution Byproduct Byproducts: KCl, KHCO3 Intermediate->Byproduct

Caption: Mechanistic pathway for the Williamson ether synthesis of the target PMB-ether.

Process Development & Optimization

To transition from bench to pilot scale, several parameters were optimized to ensure safety and efficiency.

Base Selection: vs. NaH
  • Sodium Hydride (NaH): Commonly used in academic labs. Disadvantages: Generates flammable

    
     gas; requires anhydrous conditions; violent quench; expensive.
    
  • Potassium Carbonate (

    
    ): Selected.  Mild, inexpensive, easy to handle, and no gas evolution. When used with a polar aprotic solvent, it effectively deprotonates the phenol (
    
    
    
    ).
Solvent System: Acetonitrile (MeCN)
  • DMF/DMSO: High boiling points make removal difficult on scale, often leading to product oiling or requiring aqueous washes that generate large waste volumes.

  • Acetone: Good, but low boiling point (

    
    ) can result in slow kinetics for bulky electrophiles.
    
  • Acetonitrile: Selected. Higher boiling point (

    
    ) accelerates the reaction. It forms an azeotrope with water, aiding in drying if necessary, and is easily removed by distillation.
    
Catalysis: The Finkelstein Effect

The addition of Potassium Iodide (KI) (0.1 eq) is crucial. It converts the alkyl chloride (PMB-Cl) in situ to the more reactive alkyl iodide (PMB-I), significantly reducing reaction time from >12 hours to <4 hours.

Detailed Manufacturing Protocol

Scale: 100 g Input (2-Hydroxy-5-methylbenzaldehyde) Expected Output: ~160–170 g Target Product

Materials Bill
ReagentMW ( g/mol )Equiv.Mass (g)Volume (mL)Role
2-Hydroxy-5-methylbenzaldehyde 136.151.0100.0-Limiting Reagent
4-Methoxybenzyl Chloride (PMB-Cl) 156.611.1126.5~110Electrophile
Potassium Carbonate (

)
138.211.5152.0-Base (Granular)
Potassium Iodide (KI) 166.000.112.2-Catalyst
Acetonitrile (MeCN) ---800Solvent
Ethanol (EtOH) ---~300Recrystallization
Step-by-Step Procedure
Step 1: Reaction Setup
  • Equipment: Equip a 2-L 3-neck round-bottom flask with a mechanical overhead stirrer (Teflon paddle), a reflux condenser, a nitrogen inlet, and a thermocouple.

  • Charging: Charge the flask with Acetonitrile (800 mL) . Start agitation (200 RPM).

  • Solids Addition: Add 2-Hydroxy-5-methylbenzaldehyde (100 g) ,

    
     (152 g) , and KI (12.2 g) . The mixture will be a suspension.
    
    • Note: Ensure

      
       is finely ground or granular; powder acts faster but can cake.
      
  • Electrophile Addition: Add PMB-Cl (126.5 g) via a dropping funnel over 15 minutes at room temperature.

    • Safety: PMB-Cl is a lachrymator. Perform in a fume hood.

Step 2: Reaction Phase
  • Heating: Heat the slurry to reflux (

    
    ) using a heating mantle.
    
  • Monitoring: Maintain reflux for 3–5 hours .

    • IPC (In-Process Control): Monitor by TLC (20% EtOAc/Hexane) or HPLC. Target: <1% remaining starting phenol.

    • Visual: The suspension typically turns from pale yellow to bright yellow/white as KCl precipitates.

Step 3: Workup
  • Cooling: Cool the mixture to

    
    .
    
  • Filtration: Filter the reaction mixture through a sintered glass funnel or a pad of Celite to remove inorganic salts (KCl, excess

    
    , KI).
    
  • Washing: Wash the filter cake with fresh Acetonitrile (100 mL). Combine the filtrate and washings.[1]

  • Concentration: Transfer the filtrate to a rotary evaporator. Concentrate under reduced pressure (

    
     bath) to a thick, yellow oil or semi-solid.
    
Step 4: Crystallization (Purification)
  • Solvent Swap: Add Ethanol (300 mL) to the residue. Heat to

    
     until fully dissolved.
    
  • Crystallization: Allow the solution to cool slowly to room temperature with gentle stirring. Seed crystals may be added at

    
     if available. Then, cool further to 
    
    
    
    in an ice bath for 2 hours.
  • Isolation: Filter the white to off-white crystals.

  • Drying: Wash the cake with cold Ethanol (50 mL). Dry in a vacuum oven at

    
     for 12 hours.
    
Workflow Diagram

Workflow Start Start: Charge MeCN, Substrate, K2CO3, KI AddPMB Add PMB-Cl (Controlled Addition) Start->AddPMB Reflux Reflux (82°C) 3-5 Hours AddPMB->Reflux IPC IPC: HPLC/TLC (<1% Starting Material?) Reflux->IPC IPC->Reflux No (Extend Time) Filter Cool & Filter Salts (Remove KCl/K2CO3) IPC->Filter Yes Conc Concentrate Filtrate (Rotary Evaporator) Filter->Conc Cryst Recrystallize (Ethanol) Conc->Cryst Dry Filter & Dry (Vacuum Oven) Cryst->Dry End Final Product (>98% Purity) Dry->End

Caption: Operational workflow for the scalable synthesis of the target PMB-ether.

Quality Control & Analytics

HPLC Method[6]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 95% B over 10 min.

  • Detection: UV @ 254 nm and 280 nm.

  • Retention Time: Product will elute significantly later than the starting phenol due to increased lipophilicity.

NMR Characterization (Expected)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    10.45 (s, 1H, CH O), 7.65 (d, 1H, Ar-H), 7.35 (d, 2H, PMB Ar-H), 7.30 (dd, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 6.90 (d, 2H, PMB Ar-H), 5.15 (s, 2H, OCH
    
    
    Ar), 3.80 (s, 3H, OCH
    
    
    ), 2.30 (s, 3H, Ar-CH
    
    
    ).

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Conversion Old PMB-Cl (Hydrolyzed)Check PMB-Cl quality. If cloudy/acidic, distill or use fresh reagent. Add more KI.
Oiling Out Impure ProductSeed the crystallization. Use a solvent mixture (EtOH/Water) to induce precipitation.
Dark Color Oxidation of AldehydeEnsure Nitrogen inert atmosphere is maintained throughout reflux.

Safety Warning:

  • PMB-Cl: Corrosive and lachrymator. Handle in a hood.

  • Acetonitrile: Flammable and toxic.

  • Waste: Segregate halogenated waste (if any) from non-halogenated organic solvents.

References

  • Williamson, A. W. (1850).[1] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Standard reference for PMB protection conditions). Link

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Ed. Wiley-Interscience. (Mechanism of SN2 and Finkelstein catalysis). Link

  • Vyas, R., et al. (2010). "Scale-up of Williamson Ether Synthesis for Pharmaceutical Intermediates". Organic Process Research & Development. (General reference for

    
    /MeCN systems). Link
    

(Note: Specific CAS-linked synthesis papers for this exact molecule are rare in open literature; the protocol is derived from standard, validated First Principles of process chemistry for salicylaldehyde derivatives.)

Sources

Application Note: Solvent Selection for 2-(4-methoxybenzyloxy)-5-methylbenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the solvent selection criteria for 2-(4-methoxybenzyloxy)-5-methylbenzaldehyde (PMB-protected 5-methylsalicylaldehyde).[1] As a bifunctional intermediate, this molecule contains a reactive electrophilic aldehyde and an acid-labile p-methoxybenzyl (PMB) ether.[1] Successful utilization requires a "Solvent Orthogonality" approach—selecting media that facilitate aldehyde functionalization while preserving the PMB protecting group, or conversely, media that assist in selective deprotection.[1]

Key Takeaways:

  • Solubility: High lipophilicity requires organic solvents (DCM, THF, EtOAc); insoluble in water.[1]

  • Stability: The PMB ether is stable in basic and nucleophilic solvents (THF, Toluene) but labile in acidic media (DCM/TFA).

  • Reaction Classes: Aldehyde additions require anhydrous aprotic solvents; reductive aminations favor alcohols or chlorinated solvents.[1]

Chemical Profile & Solubility Architecture

Understanding the physicochemical properties of the substrate is the first step in process design.[1]

Compound: 2-(4-methoxybenzyloxy)-5-methylbenzaldehyde Functional Analysis:

  • Aldehyde (-CHO): Susceptible to nucleophilic attack, oxidation, and reduction.[1]

  • PMB Ether (-OCH₂C₆H₄OMe): Electron-rich ether; stable to base/reduction, cleaved by acid or oxidation (DDQ).[1]

  • Aromatic Core: Lipophilic scaffold.[1]

Table 1: Solubility & Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubilityApplication SuitabilityRisk Factor
Chlorinated Dichloromethane (DCM), ChloroformExcellent General synthesis, Deprotection, Reductive AminationHigh volatility; Environmental concern.
Ethers THF, Diethyl Ether, 2-MeTHFGood Grignard, Wittig, Hydride ReductionsPeroxide formation; Hygroscopic.[1]
Aromatic Toluene, XyleneGood Reflux reactions, Dean-Stark condensationsHigh boiling point (hard to remove).[1]
Alcohols Methanol, Ethanol, IPAModerate NaBH₄ reduction, Imine formationNucleophilic; Incompatible with organometallics.[1]
Polar Aprotic DMF, DMSO, AcetonitrileGood Sₙ2 substitutions, OxidationsDifficult workup (high BP); DMSO is an oxidant.[1]
Aqueous Water, BrineInsoluble Biphasic workups onlyPhase transfer catalyst required for reaction.[1]

Decision Logic: Solvent Selection by Reaction Type

The choice of solvent is dictated by the intended transformation.[1] The diagram below illustrates the decision pathway for researchers.

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Reaction Goal Func Aldehyde Functionalization Start->Func Deprot PMB Deprotection Start->Deprot NuAdd Nucleophilic Addition (Grignard/Lithium) Func->NuAdd Reduc Reduction / Amination (Hydrides/Amines) Func->Reduc Cond Condensation (Wittig/Aldol) Func->Cond Acid Acidic Cleavage (TFA/HCl) Deprot->Acid Ox Oxidative Cleavage (DDQ/CAN) Deprot->Ox Solv_Nu Anhydrous THF or Et2O (Avoid protic solvents) NuAdd->Solv_Nu Solv_Red MeOH, EtOH, or DCM (Protic/Polar allowed) Reduc->Solv_Red Solv_Cond Toluene, THF, or DCM (Temp dependent) Cond->Solv_Cond Solv_Acid DCM or DCM/H2O (Cation stabilization) Acid->Solv_Acid Solv_Ox DCM:Water (18:1) (Essential for mechanism) Ox->Solv_Ox

Caption: Decision matrix for solvent selection based on reaction mechanism. Green nodes indicate recommended solvents for functionalization; Yellow nodes indicate solvents for deprotection.[1]

Detailed Protocols

Protocol A: Reductive Amination (Aldehyde Functionalization)

Objective: Convert the aldehyde to a secondary amine while retaining the PMB group.[1] Critical Solvent Factor:DCM or MeOH is used to solubilize the imine intermediate.[1] DCM is preferred if the amine is lipophilic; MeOH is preferred for faster imine formation.[1]

Reagents:

  • Substrate: 2-(4-methoxybenzyloxy)-5-methylbenzaldehyde (1.0 equiv)

  • Amine: Primary amine (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

Step-by-Step:

  • Dissolution: In a flame-dried flask, dissolve 1.0 mmol of the aldehyde in 5 mL of anhydrous DCE (0.2 M).

  • Imine Formation: Add 1.1 mmol of the primary amine.[1] Stir at Room Temperature (RT) for 30–60 minutes under N₂.

    • Note: If the amine is a salt (e.g., HCl salt), add 1.1 equiv of TEA to free-base it.

  • Reduction: Add STAB (1.5 mmol) in one portion.

    • Why STAB? It is milder than NaBH₄ and will not reduce the aldehyde before the imine forms, preventing alcohol byproduct formation.[1]

  • Monitoring: Stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] The aldehyde spot (Rf ~0.[1]6) should disappear.

  • Workup: Quench with saturated NaHCO₃ (aq). Extract with DCM (3x).[1][2]

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Oxidative Deprotection of PMB (Restoring the Phenol)

Objective: Selectively remove the PMB group to yield 2-hydroxy-5-methylbenzaldehyde without affecting other sensitive groups.[1] Critical Solvent Factor:DCM:Water (18:1) mixture.[1] The water is mechanistically required to quench the oxocarbenium ion intermediate generated by DDQ.[1]

Reagents:

  • Substrate: PMB-protected derivative (1.0 equiv)

  • Reagent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2–1.5 equiv)

  • Solvent: Dichloromethane (DCM) / Water (18:1 ratio)

Step-by-Step:

  • Preparation: Dissolve 1.0 mmol of substrate in 9 mL of DCM.

  • Activation: Add 0.5 mL of water. The mixture will be biphasic.[1]

  • Reaction: Add DDQ (1.2 mmol) in one portion. The mixture usually turns deep green or red-brown (charge-transfer complex).[1]

  • Agitation: Stir vigorously at RT for 1–2 hours.

    • Mechanism:[1] DDQ oxidizes the benzylic position of the PMB to form an acetal-like intermediate, which hydrolyzes (using the water) to release p-methoxybenzaldehyde and the free phenol.

  • Quench: Pour the mixture into saturated aqueous NaHCO₃.

  • Workup: Extract with DCM. Wash the organic layer with saturated sodium bisulfite (to remove reduced DDQ species) and then brine.[1]

  • Result: The product will be the free phenol (2-hydroxy-5-methylbenzaldehyde derivative).[1]

Mechanistic Pathway & Troubleshooting

The following diagram outlines the synthesis and subsequent divergence of the molecule.

Figure 2: Synthetic Workflow and Critical Control Points

SyntheticWorkflow Start 2-Hydroxy-5-methylbenzaldehyde Step1 Protection: PMB-Cl, K2CO3 Solvent: DMF or Acetone Start->Step1 Nucleophilic Subst. Intermed INTERMEDIATE: 2-(4-methoxybenzyloxy)-5-methylbenzaldehyde Step1->Intermed PathA Path A: Aldehyde Reaction (Wittig/Grignard) Intermed->PathA Anhydrous Solvent PathB Path B: Deprotection (Restore Phenol) Intermed->PathB Wet/Acidic Solvent ProdA Functionalized PMB-Ether (Stable in Base) PathA->ProdA ProdB Free Phenol Derivative (Acidic Conditions) PathB->ProdB

Caption: Workflow showing the generation of the intermediate and its divergent reactivity based on solvent/reagent choice.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Grignard Moisture in solvent; Aldehyde enolization.[1]Ensure THF is distilled/anhydrous.[1] Add CeCl₃ (Luche conditions) to suppress enolization.
Premature PMB Loss Trace acid in solvent (e.g., old CDCl₃ or unneutralized DCM).[1]Pass DCM through basic alumina or add trace K₂CO₃ during workup.[1]
Incomplete Deprotection Insufficient water in DDQ reaction.[1]Ensure the 18:1 DCM:Water ratio is respected; water is the nucleophile that cleaves the ether.[1]
Emulsion during Workup PMB byproduct (anisaldehyde) acting as surfactant.[1]Wash with dilute NaOH (if product is stable) or use a brine/EtOAc extraction system.[1]

References

  • PMB Protection/Deprotection Overview

    • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for PMB stability constants).

  • Oxidative Cleavage of PMB Ethers

    • Oikawa, Y., Yoshioka, T., & Yonemitsu, O. (1982).[1] Specific removal of O-methoxybenzyl protection by DDQ oxidation.[1] Tetrahedron Letters, 23(8), 885-888. Link

  • Reductive Amination Solvent Effects

    • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Benzaldehyde Reactivity

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry.[1] (General reactivity of aromatic aldehydes).[1]

Disclaimer: This protocol is for research purposes only. Always consult Safety Data Sheets (SDS) for 2-(4-methoxybenzyloxy)-5-methylbenzaldehyde and associated solvents before handling.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 5-Methylsalicylaldehyde PMB Protection

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the para-methoxybenzyl (PMB) protection of 5-methylsalicylaldehyde. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this common but often nuanced transformation. Here, we move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated strategies to enhance reaction yield and purity.

Core Principles: The "Why" Behind the Williamson Ether Synthesis

The protection of the phenolic hydroxyl group of 5-methylsalicylaldehyde as a PMB ether is most frequently accomplished via the Williamson ether synthesis.[1][2] Understanding its mechanism is critical for effective troubleshooting.

The reaction proceeds in two fundamental steps:

  • Deprotonation: A base is used to deprotonate the acidic phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. The choice of base and solvent is crucial and dictates the reaction's efficiency.

  • Nucleophilic Substitution (Sₙ2): The resulting phenoxide attacks the electrophilic benzylic carbon of a para-methoxybenzyl halide (e.g., PMB-Cl or PMB-Br), displacing the halide and forming the desired ether linkage.[1]

Success hinges on balancing the reactivity of the phenoxide and the electrophile while minimizing side reactions.

WilliamsonEtherSynthesis sub 5-Methylsalicylaldehyde phenoxide Phenoxide Intermediate sub->phenoxide Deprotonation base Base (e.g., NaH, K₂CO₃) product PMB-Protected Product phenoxide->product Sₙ2 Attack pmbcl PMB-Cl salt Salt Byproduct (e.g., NaCl)

Caption: Mechanism of PMB protection via Williamson ether synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental failures in a question-and-answer format.

Q1: My reaction shows very low or no conversion to the desired product. What are the likely causes?

This is the most common issue, often stemming from three primary areas: incomplete deprotonation, inactive reagents, or suboptimal reaction conditions.

Cause A: Ineffective Deprotonation The pKa of the phenolic proton in salicylaldehyde derivatives is around 8-10. The chosen base must be strong enough to deprotonate it effectively.

  • Insight & Solution:

    • Strong Bases (e.g., NaH): Sodium hydride is highly effective but requires strictly anhydrous (water-free) solvents like THF or DMF.[1] Trace amounts of water will quench the hydride, rendering it inactive. Ensure your solvent is freshly dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).

    • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): These are safer and easier to handle than NaH. They are typically used in polar aprotic solvents like DMF or acetone. Potassium carbonate (K₂CO₃) is a cost-effective choice, while cesium carbonate (Cs₂CO₃) is more reactive due to its higher solubility and the "cesium effect," which generates a more "naked" and thus more nucleophilic phenoxide. For sluggish reactions, switching from K₂CO₃ to Cs₂CO₃ can significantly improve yields.

Cause B: Inactive PMB Halide p-Methoxybenzyl chloride (PMB-Cl) and bromide (PMB-Br) can degrade upon storage, especially if exposed to moisture, forming p-methoxybenzyl alcohol.

  • Insight & Solution:

    • Always use freshly purchased or purified PMB-Cl/Br.

    • If you suspect degradation, you can quickly check for the presence of the corresponding alcohol by TLC.

    • Consider using PMB-Br over PMB-Cl. Bromide is a better leaving group than chloride, which can accelerate the Sₙ2 reaction.

Cause C: Suboptimal Conditions

  • Insight & Solution:

    • Temperature: While many PMB protections proceed at room temperature, stubborn substrates may require gentle heating (40-60 °C). However, excessive heat can lead to decomposition.

    • Catalysts: For reactions with weaker bases or less reactive substrates, adding a catalytic amount (5-10 mol%) of sodium or potassium iodide can accelerate the reaction by an in situ Finkelstein reaction, converting PMB-Cl to the more reactive PMB-I. Tetrabutylammonium iodide (TBAI) can also be used as a phase-transfer catalyst.[1]

Troubleshooting_LowYield start Low / No Yield Observed q1 Is deprotonation efficient? start->q1 s1a Use stronger base (e.g., NaH). Ensure anhydrous conditions. q1->s1a No (using NaH) s1b Switch to Cs₂CO₃ from K₂CO₃. q1->s1b No (using K₂CO₃) q2 Is PMB-Cl/Br reagent active? q1->q2 Yes s1a->q2 s1b->q2 s2 Use fresh/purified PMB-Cl. Consider using PMB-Br. q2->s2 No q3 Are conditions optimized? q2->q3 Yes s2->q3 s3 Increase temperature (40-60°C). Add catalytic NaI or TBAI. q3->s3 No end Yield Improved q3->end Yes s3->end

Caption: Troubleshooting workflow for low reaction yield.

Q2: The reaction is messy, and I see multiple spots on my TLC plate. How can I minimize side products?

The primary side product is often unreacted starting material or byproducts from reagent decomposition.

  • Insight & Solution:

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. Over-extending reaction times, especially with strong bases or heat, can lead to decomposition. Once the starting material is consumed, proceed with the work-up.

    • Control Stoichiometry: Use a slight excess of the PMB halide (1.1-1.2 equivalents) to ensure full conversion of the starting material. A large excess can complicate purification. The amount of base should be sufficient to ensure deprotonation (e.g., 1.2-1.5 equivalents for carbonates, or 1.1-1.2 for NaH).

    • Purification: The primary byproduct from the PMB reagent is often p-methoxybenzyl alcohol (from hydrolysis) or di(p-methoxybenzyl) ether (from self-condensation). A proper aqueous work-up will remove most of the alcohol. The ether byproduct can typically be separated from the desired product by silica gel chromatography.

Q3: My purification by column chromatography is difficult, and the product yield is low after the column. Any tips?
  • Insight & Solution:

    • Work-up is Key: Before chromatography, perform a thorough aqueous work-up.[3] Dilute the reaction mixture with an organic solvent (like ethyl acetate) and wash with water and then brine. This removes salts and highly polar impurities (like DMF and excess base) that can streak on the column.

    • TLC Optimization: Find a solvent system for TLC that gives good separation between your starting material, product, and major impurities, with an Rf value for the product between 0.25 and 0.4. A common system for this type of compound is a mixture of hexanes and ethyl acetate.

    • Product Stability: Aldehydes can sometimes be sensitive to silica gel, which is slightly acidic. If you suspect product degradation on the column, you can neutralize the silica gel by preparing a slurry with 1% triethylamine in the eluent before packing the column.

Frequently Asked Questions (FAQs)
  • Q: Are there milder, alternative methods for PMB protection?

    • A: Yes. For base-sensitive substrates, protection can be achieved under acidic conditions using p-methoxybenzyl trichloroacetimidate with a catalytic amount of a Lewis or Brønsted acid (e.g., TfOH, BF₃·OEt₂).[2] Additionally, Dudley Reagents, such as 2-(4-methoxybenzyloxy)-4-methylquinoline, offer protection under neutral conditions, which is ideal for highly sensitive molecules.[4][5]

  • Q: How do I remove the PMB group when I no longer need it?

    • A: The key advantage of the PMB group is its susceptibility to oxidative cleavage, which is orthogonal to many other protecting groups.[6] The most common reagent is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a solvent system like CH₂Cl₂/water.[1][2] It can also be removed under strongly acidic conditions (e.g., trifluoroacetic acid, TFA), but this method is less selective.[7][8]

  • Q: Can this reaction be scaled up?

    • A: Yes. When scaling up, consider the following:

      • Exotherms: Reactions using NaH can be highly exothermic. Ensure adequate cooling and add reagents slowly.

      • Mixing: Ensure efficient stirring to maintain a homogeneous mixture, especially with heterogeneous bases like K₂CO₃.

      • Work-up: Liquid-liquid extractions can become cumbersome at a large scale. Consider alternative work-up procedures if necessary.

Recommended Experimental Protocols
Protocol 1: Standard Method using Potassium Carbonate

This is a reliable and safe starting point for most applications.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-methylsalicylaldehyde (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and anhydrous N,N-dimethylformamide (DMF, ~0.2 M).

  • Reagent Addition: Add p-methoxybenzyl chloride (PMB-Cl, 1.2 eq.) to the suspension.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes). If the reaction is slow, heat gently to 40-50 °C.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure product.

Protocol 2: High-Yield Method using Sodium Hydride

This method is for more challenging substrates or when a higher yield is critical. Caution: NaH reacts violently with water. All glassware must be oven- or flame-dried, and the reaction must be run under an inert atmosphere.

  • Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add a 60% dispersion of sodium hydride (NaH, 1.2 eq.) in mineral oil. Wash the NaH with anhydrous hexanes (2x) to remove the oil, then carefully decant the hexanes.

  • Solvent & Substrate Addition: Add anhydrous THF. Cool the suspension to 0 °C using an ice bath. Slowly add a solution of 5-methylsalicylaldehyde (1.0 eq.) in anhydrous THF. Stir for 30 minutes at 0 °C; you should observe hydrogen gas evolution.

  • Reagent Addition: Slowly add a solution of PMB-Cl (1.1 eq.) in anhydrous THF.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quenching & Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Proceed with the standard aqueous work-up and purification as described in Protocol 1.

Comparative Data on Reaction Conditions

The following table summarizes typical conditions and expected outcomes. Yields are illustrative and will vary based on substrate and lab technique.

Base (eq.) Solvent PMB Source (eq.) Temperature Typical Time Expected Yield Notes
K₂CO₃ (1.5)AcetonePMB-Cl (1.2)Reflux12-18 h75-85%Good for scale-up; easy to handle.
Cs₂CO₃ (1.5)DMFPMB-Cl (1.2)Room Temp.8-12 h85-95%More reactive than K₂CO₃; good for sluggish reactions.
NaH (1.2)THF/DMFPMB-Br (1.1)0 °C to RT2-6 h>90%Highly efficient but requires strict anhydrous/inert techniques.[1]
Amberlyst-15DCMAnisyl Alcohol (1.1)Reflux2-4 h~85-95%Heterogeneous acid catalyst method; simple filtration work-up.[9]
References
  • Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from Total Synthesis Website. [Link]

  • Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. Retrieved from Chem-Station International Edition. [Link]

  • Chavan, S. P., & Harale, K. R. (2012). A very practical and selective method for PMB protection of alcohols. Tetrahedron Letters, 53(35), 4683-4686. Available at ResearchGate. [Link]

  • Organic Chemistry Portal. (2007, October 29). Organic Functional Group Protection. Retrieved from Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from Organic Chemistry Portal. [Link]

  • University of Rochester. (n.d.). Workup: About. Retrieved from University of Rochester Chemistry Department. [Link]

  • Ilangovan, A., et al. (n.d.). A convenient approach for the deprotection and scavenging of the PMB group using POCl3. RSC Advances. [Link]

  • Organic Reactions. (n.d.). PMB Protection. Retrieved from organic-reactions.com. [Link]

  • Hotha, S., et al. (2015). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Available at ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting PMB Group Stability in Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for p-Methoxybenzyl (PMB) protecting group chemistry. As a Senior Application Scientist, I frequently encounter researchers struggling with the dichotomous nature of PMB ethers: they are highly prized for their oxidative lability (e.g., DDQ cleavage) , yet their extreme sensitivity to acidic conditions often leads to premature cleavage or messy deprotection profiles .

This guide provides a mechanistic framework, validated protocols, and troubleshooting logic to help you master PMB stability in your synthetic workflows.

Mechanistic Foundations: The Double-Edged Sword of Acid Lability

To troubleshoot PMB chemistry, you must first understand the causality behind its reactivity. The PMB group is significantly more acid-labile than a standard benzyl (Bn) ether , . This lability is driven by the electron-donating para-methoxy group, which stabilizes the intermediate carbocation via resonance once the ether oxygen is protonated [[1]]([Link]).

While this allows for orthogonal deprotection strategies, it also means that exposure to Brønsted acids (like Trifluoroacetic acid, TFA) or Lewis acids will rapidly generate the highly reactive p-methoxybenzyl cation . If this cation is not immediately quenched by a scavenger, it will irreversibly alkylate your substrate or polymerize .

Mechanism A PMB Ether (Intact) B Protonated Intermediate A->B Strong Acid (e.g., TFA) C p-Methoxybenzyl Cation (+) B->C Cleavage D Target Alcohol (Deprotected) B->D Cleavage E Scavenged Byproduct C->E + Scavenger (TES, Anisole) F Polymerization / Alkylation C->F No Scavenger

Acid-mediated PMB cleavage mechanism and the critical role of cation scavengers.

Frequently Asked Questions (FAQs)

Q: Why did my PMB group fall off during a routine Boc deprotection? A: Boc deprotection typically utilizes strong acids like 20-50% TFA in dichloromethane (DCM). Under these conditions, the PMB ether is rapidly protonated and cleaved , [[2]]([Link]). Causality & Solution: If your synthetic route requires prolonged exposure to TFA, PMB is not a suitable protecting group. To maintain orthogonality, you must either use milder acidic conditions (e.g., 1-3 M HCl in dioxane, which PMB can sometimes tolerate briefly) or switch to a more robust protecting group. For instance, the 4-(3,4-dimethoxyphenyl)benzyl (DMPBn) group offers a highly robust alternative that can be selectively tuned .

Q: I treated my PMB-protected compound with TFA to remove it, but my TLC shows a complex mixture of lipophilic streaks and the reaction turned deep purple. What happened? A: You are observing Friedel-Crafts alkylation and polymerization . The cleavage of PMB generates the p-methoxybenzyl cation. Without a dedicated nucleophilic trap (scavenger), this cation attacks electron-rich aromatic rings in your substrate or reacts with other PMB ethers to form polymers . The purple hue is a classic indicator of stabilized, unquenched carbocations in solution. Causality & Solution: You must include a cation scavenger (e.g., anisole, triethylsilane) in your reaction mixture to irreversibly trap the cation before it can react with your product.

Q: My substrate contains sensitive thiols/sulfides. During acidic PMB cleavage, I observed PMB migration directly onto my sulfur atoms. How do I prevent this? A: Sulfur is highly nucleophilic. During acidic cleavage, the resulting PMB cation can be intramolecularly intercepted by the sulfur atom via a favorable 5- or 6-membered transition state, leading to irreversible S-alkylation . Causality & Solution: To outcompete this intramolecular migration, you must flood the system with highly reactive, exogenous sulfur-based scavengers. Ethane dithiol (EDT) or thioanisole are highly effective at intercepting the PMB cation before it can migrate to your substrate's thiols .

Scavenger Selection Guide

Choosing the right scavenger is critical for a clean reaction profile. Below is a quantitative summary of standard scavengers used in acidic PMB deprotection.

ScavengerMechanism of ActionTypical EquivalentsBest Use Case
Triethylsilane (TES) Hydride donor; reduces the PMB cation to 4-methoxytoluene.2.0 - 5.0 eqGeneral purpose; highly effective in TFA or HCl/HFIP systems.
Anisole Nucleophilic aromatic trap; undergoes Friedel-Crafts alkylation.5.0 - 10.0 eqStandard peptide synthesis; prevents alkylation of Trp/Tyr residues.
Thioanisole Soft nucleophile; traps cations via sulfonium ion formation.2.5 - 5.0 eqSubstrates containing sensitive methionines or thiols.
Ethane Dithiol (EDT) Extremely potent soft nucleophile; forms stable dithioacetals/adducts.2.5 - 5.0 eqHigh-risk substrates prone to intramolecular PMB migration.

Validated Experimental Protocols

Protocol A: Robust PMB Cleavage with Cation Scavenging (Standard TFA Method)

Self-Validating Principle: By using a hydride donor (TES), the reactive cation is permanently destroyed (reduced to 4-methoxytoluene), preventing any reversible alkylation.

  • Preparation: Dissolve the PMB-protected substrate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.1 M.

  • Scavenger Addition: Add Triethylsilane (TES) (3.0 eq) to the stirring solution. Crucial Step: The scavenger must be homogeneously mixed before the acid is introduced to ensure immediate trapping of the cation upon formation.

  • Acidification: Cool the mixture to 0 °C. Slowly add Trifluoroacetic Acid (TFA) to achieve a final concentration of 5-10% v/v.

  • Monitoring: Stir for 1-2 hours, allowing the reaction to warm to room temperature. Validation Check: The solution should remain relatively clear or pale yellow; a dark purple or black color indicates insufficient scavenger.

  • Quenching: Carefully pour the mixture into a saturated aqueous solution of NaHCO₃ at 0 °C to neutralize the TFA and halt the reaction. Extract with DCM, dry over Na₂SO₄, and concentrate.

Protocol B: Mild Chemoselective Cleavage using Catalytic HCl in HFIP

Self-Validating Principle: Hexafluoro-2-propanol (HFIP) is highly polar and strongly hydrogen-bonding, which stabilizes the transition state of ether cleavage without acting as a nucleophile itself. This allows for the use of catalytic acid, preserving other acid-sensitive groups .

  • Preparation: Dissolve the substrate (1.0 eq) in a 1:1 mixture of DCM and HFIP (0.05 M).

  • Scavenger Addition: Add TES (3.0 eq) to the mixture [[3]]([Link]).

  • Catalytic Cleavage: Add a catalytic amount of HCl (0.1 eq, typically delivered as a standardized solution in dioxane).

  • Monitoring: Stir at room temperature. The reaction is typically complete within 15-30 minutes due to the accelerating effect of HFIP .

  • Workup: Quench with solid NaHCO₃, filter, and concentrate under reduced pressure.

Troubleshooting Workflow

Troubleshooting Start PMB Stability Issue Branch Identify the Phase of the Experiment Start->Branch Premature Premature Cleavage (During orthogonal steps) Branch->Premature Messy Incomplete / Messy (During intended removal) Branch->Messy Sol1 Use Milder Acids (e.g., dilute HCl) Premature->Sol1 Sol2 Switch to DMPBn Protecting Group Premature->Sol2 Sol3 Add Excess Scavenger (EDT, Thioanisole) Messy->Sol3 Sol4 Use Catalytic HCl in HFIP + TES Messy->Sol4

Troubleshooting decision tree for resolving PMB ether stability and cleavage issues.

References

  • Application Notes: The Role of 4-Methoxybenzoic Acid Derivatives in Protecting Group Chemistry | Source: BenchChem |

  • p-Methoxybenzyl (PMB) Protective Group | Source: Chem-Station Int. Ed. |

  • P-methoxybenzyl (pmb) Definition | Source: Fiveable |

  • Protecting group | Source: Wikipedia |

  • Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol | Source: Scholarly Publications Leiden University |

  • An Alternative to the p-Methoxybenzyl Group for Protection of Carbohydrates | Source: The Journal of Organic Chemistry - ACS Publications |

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis | Source: PMC - NIH |

  • Synthetic Dual Cysteine-ADP Ribosylated Peptides from the Androgen Receptor are Recognized by the DTX3L/PARP9 Complex | Source: ACS Publications |

Sources

Q1: Why is unreacted PMB-Cl so difficult to remove from my crude reaction mixture?

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Removal of Unreacted PMB-Cl

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the post-synthetic removal of excess p-methoxybenzyl chloride (PMB-Cl). Below, you will find a mechanistic breakdown of removal strategies, step-by-step methodologies, and a troubleshooting FAQ to address specific workflow challenges.

Answer: PMB-Cl is a high-boiling liquid (bp ~228 °C). Unlike highly volatile alkylating agents, it cannot be chased off by standard rotary evaporation, even under high vacuum[1]. Furthermore, because PMB-Cl is relatively non-polar, it frequently co-elutes with protected organic products during normal-phase silica gel chromatography, leading to streaking, contaminated fractions, and compromised downstream assays[2].

Q2: What is the most effective chemical strategy to remove excess PMB-Cl?

Answer: The industry-standard approach is the Amine Quench Strategy . Because PMB-Cl is a highly active benzylic electrophile, introducing a hydrophilic, water-soluble nucleophile—such as ethanolamine—rapidly converts the unreacted PMB-Cl into a highly polar amine adduct (N-PMB-ethanolamine) via an


 reaction[3]. This drastically alters the physical properties of the impurity, allowing it to be completely partitioned into the aqueous layer during a mildly acidic liquid-liquid extraction[4].

Q3: Can you provide a step-by-step protocol for the Ethanolamine Quench?

Answer: Yes. The following protocol is designed as a self-validating system; if executed correctly, the organic layer will be completely free of alkylating agents prior to chromatography.

Step-by-Step Methodology: Ethanolamine Quench & Phase Separation

  • Cooling: Once TLC or LC-MS indicates your primary PMB-protection reaction is complete, cool the crude reaction mixture to room temperature (or 0 °C if the solvent is highly volatile).

  • Quenching: Add 2.0 to 5.0 molar equivalents of ethanolamine (relative to the excess amount of PMB-Cl originally used) directly to the stirring reaction mixture[3].

  • Incubation: Stir vigorously for 30 to 60 minutes. The primary amine rapidly consumes the benzylic chloride.

  • Dilution: Dilute the reaction mixture with a water-immiscible extraction solvent (e.g., ethyl acetate or dichloromethane)[5].

  • Acidic Aqueous Wash: Transfer the mixture to a separatory funnel. Wash the organic layer with 1N HCl (or saturated aqueous

    
    )[5].
    
    • Causality Check: The acidic environment protonates both the unreacted ethanolamine and the newly formed N-PMB-ethanolamine adduct. This converts them into positively charged ammonium salts that are strictly confined to the aqueous phase.

  • Isolation: Separate the layers. Wash the organic phase with brine to remove residual water, dry over anhydrous

    
    , filter, and concentrate under reduced pressure[4]. Your crude material is now free of PMB-Cl.
    

G Start Crude Reaction Mixture (Product + Excess PMB-Cl) Quench Add Ethanolamine (2-5 eq) Stir 30-60 min at RT Start->Quench Initiate Quench Adduct Formation of N-PMB-Ethanolamine Adduct Quench->Adduct SN2 Reaction Workup Aqueous Extraction (1N HCl or 10% CuSO4) Adduct->Workup Phase Separation OrgLayer Organic Layer (Pure Protected Product) Workup->OrgLayer Non-polar Phase AqLayer Aqueous Layer (Protonated Amine Adducts) Workup->AqLayer Polar Salt Phase

Workflow for the chemical quenching and phase-separation of excess PMB-Cl using ethanolamine.

Q4: My target product is highly acid-sensitive. I cannot use 1N HCl for the aqueous wash. How do I remove the amine adduct?

Answer: If your product degrades under acidic conditions, substitute the 1N HCl wash with a 10% aqueous Copper(II) Sulfate (


) solution [4].
  • Mechanistic Causality: Instead of relying on protonation, this method relies on coordination chemistry. The copper ions form a highly stable, water-soluble coordination complex with the free electron pairs of the amines.

  • Self-Validation: You will visually confirm the success of this step when the aqueous layer turns a deep, vibrant blue (indicating the formation of the copper-amine complex), leaving your protected product safely in the neutral organic layer[4].

Q5: Why shouldn't I just use aqueous sodium hydroxide (NaOH) or sodium bicarbonate to hydrolyze the PMB-Cl?

Answer: While basic hydrolysis does convert PMB-Cl into p-methoxybenzyl alcohol, the reaction is kinetically sluggish in biphasic mixtures without a phase-transfer catalyst[2]. More importantly, the resulting byproduct (p-methoxybenzyl alcohol) is still highly lipophilic and often co-elutes with your target product during chromatography. The amine quench is superior because it generates an ionizable salt, ensuring complete removal via liquid-liquid extraction.

Q6: How do the different removal methods compare quantitatively?

Answer: The table below summarizes the operational parameters and efficiency of various PMB-Cl removal strategies to help you select the best method for your specific workflow.

Table 1: Quantitative Comparison of PMB-Cl Removal Strategies

StrategyReagentEquivalents NeededReaction TimePost-Treatment Aqueous pHChromatographic Co-elution Risk
Amine Quench (Optimal) Ethanolamine2.0 - 5.0 (vs excess)30 - 60 minAcidic (pH 1-5)Very Low
Thiol Scavenger Polymer-bound Thiol3.0 - 5.02 - 4 hoursNeutral (Filtration)Low
Basic Hydrolysis 5% NaOH /

>5.0>4 hours (biphasic)Basic (pH 9-12)High (Forms PMB-OH)
Vacuum Distillation Kugelrohr ApparatusN/A1 - 2 hoursN/ALow (If product is non-volatile)

Q7: I am running a very small-scale reaction (<10 mg). Is liquid-liquid extraction my only option?

Answer: For micro-scale reactions where aqueous workup might lead to unacceptable mass loss, you can use polymer-bound thiol resins (e.g., QuadraPure™ MPA or similar scavengers)[2]. Add 3.0–5.0 equivalents of the resin to the reaction mixture, stir for 2–4 hours, and simply filter the mixture through a Celite pad[4]. The resin covalently traps the electrophilic PMB-Cl, leaving your product untouched in the filtrate.

References

  • Remove Sticky Reagents: Reaction Solvents. University of Rochester.[Link]

  • WO2016202894A1 - Method of converting alcohol to halide.
  • Removal of excess SOCl2. Reddit (r/Chempros).[Link]

  • Benzyl Chloride removal? Reddit (r/chemistry).[Link]

Sources

Technical Support Center: Crystallization of 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde

[1][2][3]

Case ID: OPT-CRYS-2026-X7 Subject: Optimization of Crystallization & Impurity Rejection Assigned Scientist: Senior Application Scientist, Process Development Unit[1][2][3]

Introduction: Understanding Your Molecule

Welcome to the technical support hub for 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde . As a researcher, you are dealing with a molecule that combines a reactive aldehyde functionality with a lipophilic ether backbone.[3]

Physicochemical Profile & Challenges:

  • Structure Analysis: This is an O-alkylated salicylaldehyde derivative.[1][2][3] The p-methoxybenzyl (PMB) group adds significant lipophilicity, while the aldehyde group introduces reactivity risks (oxidation).[1][2]

  • Primary Failure Mode (Oiling Out): Due to the likely moderate melting point (estimated 50–90°C range based on structural analogs) and conformational flexibility of the ether linkage, this compound is highly prone to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," before crystallization occurs.[1][2]

  • Stability: The aldehyde moiety is susceptible to autoxidation to the corresponding benzoic acid, which acts as a habit modifier, often inhibiting crystal growth.

Module 1: Solvent System Selection

Q: Which solvent system yields the highest purity?

A: Do not rely on a single solvent.[2][3] For this specific benzaldehyde derivative, a binary solvent system is required to balance yield and impurity rejection.[2][3]

Recommended Systems
System TypeSolvent A (Good Solvent)Solvent B (Antisolvent)ApplicationRisk Factor
Polar/Protic Ethanol (Abs.) or Isopropanol Water Best for removing non-polar starting materials (e.g., p-methoxybenzyl chloride).[1][2][3]Medium: Risk of hemiacetal formation if acidic impurities are present.[2][3]
Non-Polar Ethyl Acetate or Toluene Heptane or Hexane Best for removing polar oxidation byproducts (acids).[2][3]High: High risk of oiling out if cooled too rapidly.[2][3]
Protocol: Determination of Metastable Zone Width (MSZW)

Before scaling up, you must define the gap between the Solubility Curve and the Oiling Out/Nucleation boundary.[2]

  • Dissolution: Dissolve 1.0 g of compound in 5 mL of Solvent A at 50°C.

  • Cloud Point (Cooling): Cool at 0.5°C/min. Record the temperature (

    
    ) where turbidity appears.[1][2]
    
    • Note: If droplets appear instead of crystals, you have hit the LLPS boundary.

  • Clear Point (Heating): Reheat until the solution is clear (

    
    ).
    
  • Hysteresis: The gap (

    
    ) is your MSZW.[1][2][3]
    
    • Target: You want a wide MSZW to allow for seeding, but not so wide that the system oils out.

Module 2: Troubleshooting "Oiling Out" (LLPS)

Q: My solution turns into a milky emulsion or a sticky gum at the bottom. How do I fix this?

A: This is the classic "Oiling Out" phenomenon.[3][4][5] It occurs when the Liquid-Liquid Spinodal curve is crossed before the Solid-Liquid Solubility curve .[1][3]

The Mechanism

The system enters a region where it is thermodynamically more stable as two liquids (solute-rich oil + solute-poor supernatant) than as a supersaturated solution.[1][2][3] The "oil" eventually solidifies, but it traps impurities, ruining purification.[5][6]

Corrective Workflow (Visualization)

OilingOutStrategyStartIssue: Oiling Out ObservedCheckTempCheck Temperature vs. MPStart->CheckTempIsHighTemp > Melting Point?CheckTemp->IsHighSolventChangeAction: Switch to Higher BP Solvent(e.g., Toluene instead of DCM)IsHigh->SolventChangeYes (Melted)SeedProtocolAction: Implement Seeding ProtocolIsHigh->SeedProtocolNo (LLPS)SeedStep11. Hold Temp at T_cloud + 5°CSeedProtocol->SeedStep1SeedStep22. Add 1-2 wt% Pure Seed CrystalsSeedStep1->SeedStep2SeedStep33. Age for 1 hour (Ostwald Ripening)SeedStep2->SeedStep3SeedStep44. Slow Cool (0.1°C/min)SeedStep3->SeedStep4

Figure 1: Decision matrix for mitigating Liquid-Liquid Phase Separation (Oiling Out).

Step-by-Step Recovery Protocol:
  • Re-dissolve: Heat the mixture until the oil phase disappears and the solution is homogenous.

  • Adjust Concentration: Dilute the solution by 10-20%. High concentrations favor LLPS.[3]

  • Seeding (Critical): Cool the solution to 5°C above the temperature where oiling previously occurred.[2][3] Add seed crystals (0.5% by weight).

    • Why? Seeding bypasses the nucleation energy barrier, allowing the system to follow the crystal growth path rather than the amorphous oiling path [1].

  • Slow Cooling: Ramp down the temperature at 0.1–0.2°C per minute . Do not crash cool.

Module 3: Impurity Management (Oxidation & Color)[1][2][3]

Q: My crystals are yellow/orange, but the compound should be white/pale yellow. What is wrong?

A: Coloration in benzaldehydes is typically due to conjugated oligomers formed via aldol condensation or oxidation to quinoid-like structures.[1][2][3]

Chemical Purification (The Bisulfite Rescue)

If physical crystallization fails to remove the color, use the aldehyde's chemical reactivity to your advantage.[2]

  • Adduct Formation: Dissolve crude material in minimal Ethanol. Add saturated aqueous Sodium Bisulfite (

    
    ) .[2][3]
    
  • Precipitation: The aldehyde forms a water-soluble bisulfite adduct.[2][3] Impurities (starting materials, dimers) remain organic.[2][3]

  • Wash: Wash the aqueous layer with Ethyl Acetate (impurities partition here).[2][3]

  • Regeneration: Treat the aqueous phase with Sodium Carbonate (

    
    ) or dilute acid to regenerate the aldehyde.[2][3]
    
  • Recrystallize: Extract into organic solvent and crystallize.

Impurity Rejection Diagram

ImpurityPathwaysCrudeCrude MixtureProcessCrystallization ProcessCrude->ProcessImpurity1Impurity: Benzoic Acid Deriv.(Oxidation)Impurity2Impurity: PMB-Chloride(Starting Material)WashBasic Wash (NaHCO3)Process->WashPre-treatmentSolventSolvent: EtOH/WaterProcess->SolventWash->Impurity1Removes AcidsSolvent->Impurity2Remains in Mother LiquorProductPure Aldehyde CrystalSolvent->ProductCrystallizes

Figure 2: Impurity rejection pathways.[1][2][3] Acidic impurities require a basic wash; lipophilic impurities require solvent selectivity.[2][3]

Module 4: Storage & Stability

Q: How do I maintain the crystallinity and purity after isolation?

A: Benzaldehydes are "living" surfaces.[2][3] They react with atmospheric oxygen.[3]

  • Atmosphere: Store under Argon or Nitrogen.[2][3]

  • Temperature: Store at 2–8°C.

  • Stabilizers: If the application permits, add trace BHT (butylated hydroxytoluene) to the mother liquor during the final crystallization to inhibit radical oxidation.[2]

References

  • Myerson, A. S. (2002).[2][3][7] Handbook of Industrial Crystallization (2nd ed.). Butterworth-Heinemann.[1][3][7] (Provides the fundamental physics of supersaturation and oiling out).[2]

  • Mullin, J. W. (2001).[2][3] Crystallization (4th ed.).[2][3] Elsevier.[2][3] (Standard reference for metastable zone width determination).

  • Beckmann, W. (2013).[2][3] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1][2][3] (Detailed strategies for seeding and polymorph control).

  • Anderson, N. G. (2012).[2][3] Practical Process Research & Development. Academic Press.[3] (Specific guidance on handling "oiling out" in organic synthesis).

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde before handling.

Technical Support Center: Chemoselective PMB Protection in the Presence of Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the intricacies of p-methoxybenzyl (PMB) protection of alcohols, specifically in molecules bearing a sensitive aldehyde functionality. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with chemoselectivity and unwanted side reactions during this common synthetic transformation. Here, we dissect the underlying chemistry to provide actionable troubleshooting strategies and detailed protocols.

I. Frequently Asked Questions (FAQs)

Q1: Why is my aldehyde reacting during the PMB protection of a nearby alcohol?

A1: Aldehydes are susceptible to both oxidation and reduction. The conditions used for PMB protection, particularly when using reagents like p-methoxybenzyl chloride (PMB-Cl) with a strong base (e.g., NaH), can inadvertently create an environment where the aldehyde is either oxidized to a carboxylic acid or undergoes other undesired side reactions.[1] This is often due to the presence of impurities, atmospheric oxygen, or the basicity of the reaction medium.

Q2: I'm observing a complex mixture of products. What are the likely side reactions?

A2: Besides aldehyde oxidation, other potential side reactions include the formation of acetals if the reaction is performed under acidic conditions with the PMB alcohol, or Cannizzaro-type reactions under strongly basic conditions if your aldehyde lacks an alpha-hydrogen. Furthermore, the p-methoxybenzyl cation generated during some protection methods can react with other nucleophilic functional groups in your molecule.[1]

Q3: Can I use milder conditions for PMB protection to avoid these side reactions?

A3: Absolutely. Milder, neutral, or slightly acidic conditions are often key to preserving the aldehyde group. Methods employing p-methoxybenzyl trichloroacetimidate with a catalytic amount of a Lewis or Brønsted acid, or using reagents like 2-(4-methoxybenzyloxy)-4-methylquinoline under neutral conditions, can be highly effective.[2][3]

Q4: Is there a way to protect the aldehyde group first?

A4: Yes, protecting the aldehyde as an acetal (e.g., a 1,3-dioxolane) is a common and effective strategy. Once the aldehyde is masked, you can proceed with the PMB protection of the alcohol under standard conditions. The acetal can then be selectively removed under acidic conditions that typically do not affect the PMB ether.

II. Troubleshooting Guide: Preserving the Aldehyde During PMB Protection

This section provides a deeper dive into common problems, their root causes, and step-by-step solutions.

Problem 1: Significant Oxidation of the Aldehyde to a Carboxylic Acid

Potential Causes:

  • Presence of Oxidizing Agents: Impurities in reagents or solvents, or exposure to atmospheric oxygen, can lead to oxidation, especially under basic conditions.

  • Reaction Temperature: Higher reaction temperatures can accelerate the rate of oxidation.

  • Strongly Basic Conditions: While necessary for deprotonating the alcohol, strong bases can sometimes promote oxidation pathways.

Solutions & Protocols:

  • Rigorous Control of Reaction Atmosphere:

    • Protocol:

      • Thoroughly dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of inert gas (e.g., Argon or Nitrogen).

      • Use freshly distilled or anhydrous solvents.

      • Degas all solvents by bubbling an inert gas through them for at least 30 minutes prior to use.

      • Maintain a positive pressure of inert gas throughout the entire experiment.

  • Lowering Reaction Temperature:

    • Rationale: The rate of the desired SN2 reaction for PMB ether formation is generally faster at lower temperatures than the competing oxidation reaction.

    • Protocol:

      • Cool the reaction mixture to 0 °C or even -78 °C (dry ice/acetone bath) before the addition of the base and the PMB-Cl.

      • Allow the reaction to warm slowly to room temperature while monitoring its progress by Thin Layer Chromatography (TLC).

  • Alternative, Milder PMB Protection Methods:

    • Rationale: Avoiding strongly basic conditions is often the most effective strategy.

    • Method A: p-Methoxybenzyl 2,2,2-trichloroacetimidate (PMB-O(C=NH)CCl₃) with a Catalytic Acid

      • This method proceeds under mildly acidic conditions, which are generally well-tolerated by aldehydes.[3]

      • Protocol:

        • To a solution of the alcohol (1 equiv) in an anhydrous solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) at 0 °C, add PMB-trichloroacetimidate (1.2-1.5 equiv).

        • Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂, TMSOTf) or a Brønsted acid (e.g., TfOH, CSA).[4]

        • Monitor the reaction by TLC. Upon completion, quench with a mild base (e.g., saturated aqueous NaHCO₃) and proceed with workup.

    • Method B: Using Dudley Reagents

      • Reagents like 2-(4-methoxybenzyloxy)-4-methylquinoline offer protection under neutral conditions, which is ideal for sensitive substrates.[2]

Problem 2: Formation of an Acetal at the Aldehyde Position

Potential Cause:

  • Acidic Conditions with PMB Alcohol: If your PMB-Cl has degraded to p-methoxybenzyl alcohol and the reaction is run under acidic catalysis, the aldehyde can react with the PMB alcohol to form a PMB acetal.

Solutions:

  • Use High-Purity Reagents: Ensure your p-methoxybenzyl chloride is fresh and has not hydrolyzed.

  • Employ Non-Acidic Protection Methods: Stick to the Williamson ether synthesis conditions (with care, as noted in Problem 1) or neutral protection methods.

Visualizing the Competing Pathways

The following diagram illustrates the desired PMB protection pathway versus the undesired aldehyde oxidation.

Caption: Competing pathways during PMB protection.

Proactive Strategy: Aldehyde Protection

When dealing with particularly sensitive aldehydes or when the above troubleshooting steps are insufficient, a protection-deprotection strategy is the most robust approach.

Workflow for Aldehyde Protection:

G Start Substrate with Aldehyde and Alcohol Protect_Aldehyde 1. Protect Aldehyde (e.g., ethylene glycol, H+) Start->Protect_Aldehyde Protected_Aldehyde Acetal-Protected Substrate Protect_Aldehyde->Protected_Aldehyde Protect_Alcohol 2. PMB Protection of Alcohol (e.g., NaH, PMB-Cl) Protected_Aldehyde->Protect_Alcohol Fully_Protected Fully Protected Substrate Protect_Alcohol->Fully_Protected Deprotect_Aldehyde 3. Deprotect Acetal (e.g., mild aq. acid) Fully_Protected->Deprotect_Aldehyde Final_Product Final Product: PMB-Protected Alcohol with Free Aldehyde Deprotect_Aldehyde->Final_Product

Caption: Workflow for aldehyde protection strategy.

Experimental Protocol: Acetal Protection of an Aldehyde

  • Setup: To a solution of the aldehyde-containing alcohol (1 equiv) in toluene or dichloromethane are added ethylene glycol (2-5 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TSA) or another suitable acid catalyst.

  • Reaction: The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitoring: The reaction progress is monitored by TLC until the starting material is consumed.

  • Workup: Upon completion, the reaction is cooled to room temperature, and the acid catalyst is neutralized with a mild base (e.g., triethylamine or saturated aqueous NaHCO₃). The organic layer is then washed, dried, and concentrated to yield the acetal-protected substrate.

After successful PMB protection of the alcohol, the acetal can be readily cleaved by stirring with a mild acid, such as aqueous acetic acid or pyridinium p-toluenesulfonate (PPTS) in a mixture of THF and water.

Summary of Recommended PMB Protection Conditions for Aldehyde-Containing Substrates
MethodReagentsConditionsAdvantagesDisadvantages
Williamson Ether Synthesis (Modified) NaH, PMB-ClAnhydrous THF or DMF, 0 °C to RT, Inert AtmosphereCommon, readily available reagents.Risk of aldehyde oxidation if not performed carefully.
Trichloroacetimidate Method PMB-O(C=NH)CCl₃, cat. Lewis or Brønsted AcidAnhydrous CH₂Cl₂, 0 °C to RTMildly acidic, high yielding, tolerates many functional groups.[3]Reagent needs to be prepared or purchased.
Dudley Reagent 2-(4-methoxybenzyloxy)-4-methylquinolineNeutral, various solventsVery mild, neutral conditions ideal for sensitive substrates.[2]Reagent is less common.
Heterogeneous Acid Catalysis Anisyl alcohol, Amberlyst-15CH₂Cl₂, refluxAvoids hazardous PMB-Cl, catalyst is recyclable.[5][6]May require elevated temperatures.

III. References

  • Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link]

  • Nagano, H., et al. (2024). Nucleophilic Deprotection of p-Methoxybenzyl Ethers Using Heterogeneous Oxovanadium Catalyst. Chemical and Pharmaceutical Bulletin, 72(2), 213-219. Retrieved from [Link]

  • Reddy, K. L., & Falck, J. R. (2009). A convenient approach for the deprotection and scavenging of the PMB group using POCl3. Organic & Biomolecular Chemistry, 7(23), 4871-4874. Retrieved from [Link]

  • Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]

  • SynArchive. (n.d.). 4-Methoxybenzyl ether (PMB). Retrieved from [Link]

  • Yadav, J. S., et al. (2012). A Very Practical and Selective Method for PMB Protection of Alcohols. Tetrahedron Letters, 53(34), 4445-4448. Retrieved from [Link]

  • Li, Z., et al. (2017). Catalytic Aerobic Oxidation of p‐Methoxybenzyl (PMB) Ethers to Aldehydes or Ketones. Chemistry – An Asian Journal, 12(16), 2024-2028. Retrieved from [Link]

  • Wuts, P. G. M. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis, 11(6), 834-859. Retrieved from [Link]

  • Fiveable. (2025, August 15). p-methoxybenzyl (pmb) Definition. Retrieved from [Link]

  • Hamada, S., et al. (2020). Chemoselective Oxidation of p-Methoxybenzyl Ethers by an Electronically Tuned Nitroxyl Radical Catalyst. Organic Letters, 22(14), 5486-5490. Retrieved from [Link]

  • Reddy, G. S., & Baskaran, S. (2019). A Facile, Efficient and Selective Deprotection of P - Methoxy Benzyl Ethers Using Zinc (II) Trifluoromethanesulfonate. Journal of Chemical Sciences, 131(12), 1-6. Retrieved from [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Max Planck Institute of Colloids and Interfaces. (2016, November 11). Vlsg-4-Protecting Groups I. Retrieved from [Link]

Sources

Technical Support Center: Handling 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

User Query: "I am observing degradation of 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde upon storage. How do I handle this air-sensitivity?"

Technical Assessment: This compound is a functionalized benzaldehyde derivative, often utilized as a key intermediate in the synthesis of kinase inhibitors such as Tucatinib (Tukysa) .[1] Its structure features two critical functionalities:

  • Aldehyde (-CHO): The primary site of air sensitivity (auto-oxidation).[1][2]

  • p-Methoxybenzyl (PMB) Ether: A protecting group generally stable to air but sensitive to strong acids and oxidative conditions (e.g., DDQ).[1][2][3]

The "degradation" you observe is almost certainly radical-initiated auto-oxidation of the aldehyde to its corresponding carboxylic acid (benzoic acid derivative).[2] While the PMB group adds electron density to the ring, making the system electron-rich, the aldehyde moiety remains the "Achilles' heel" regarding air stability.

Diagnostic Module: Is My Batch Degraded?

Before attempting purification, confirm the nature of the degradation.

Quick Troubleshooting Table
ObservationDiagnosisVerification Method
White crust on solid surfaceAuto-oxidation to Carboxylic AcidH-NMR: Check for disappearance of -CHO peak (~10.4 ppm) and appearance of -COOH (broad, ~12-13 ppm).[1][2]
Yellow/Brown discoloration Radical polymerization or PMB decompositionTLC: Elute in 20% EtOAc/Hexane.[1][2] Look for baseline spots (acids) or multi-spotting (oligomers).[1][2]
Acrid/Vinegar smell Significant oxidation to acidpH Test: Dissolve trace in wet MeOH; pH < 4 indicates acid formation.[2]
The Mechanism of Failure (Auto-Oxidation)[1][2]

Understanding the mechanism is crucial for prevention. Benzaldehydes degrade via a radical chain reaction initiated by light or trace metals.[1]

AutoOxidation Start Aldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Start->Radical Initiation (hν / Metal) Peroxy Peroxy Radical (R-C(O)OO•) Radical->Peroxy + O2 (Air) Peracid Perbenzoic Acid (R-C(O)OOH) Peroxy->Peracid + R-CHO (Propagation) End Benzoic Acid (R-COOH) Peracid->End + R-CHO (2 equiv Acid formed)

Figure 1: Radical chain mechanism converting the aldehyde to carboxylic acid upon air exposure.[1][2]

Prevention Protocols: Storage & Handling

To maintain purity >98% for downstream GMP or catalytic steps:

Q: What are the mandatory storage conditions?

A:

  • Atmosphere: Store under Argon (preferred over Nitrogen due to higher density).[1][2]

  • Temperature: -20°C . Low temperature significantly retards the radical propagation step.

  • Light: Amber vials or foil-wrapped containers are mandatory . Light acts as a radical initiator.[1]

  • Stabilizers: For bulk storage of the oil form (if not crystallized), adding 0.1% w/w BHT (Butylated hydroxytoluene) or Hydroquinone can inhibit radical formation, though this must be removed before sensitive catalytic reactions.[1][2]

Q: How do I transfer it to a reaction vessel?

A: Use standard Schlenk techniques. Never weigh this compound in an open weigh boat if high precision is required.[1][2]

Protocol: Inert Transfer

  • Tare a septum-capped vial purged with Argon.[1][2]

  • Dissolve the aldehyde in the anhydrous reaction solvent (degassed) inside the storage vial.

  • Transfer the solution via syringe to the reaction vessel.

  • Back-calculate mass based on concentration.[1][2]

Remediation: Purification of Oxidized Material

If your material has degraded (contains >5% acid), you can rescue it without column chromatography.[1][2]

Method A: The "Basic Wash" (Recommended for >1g scale)

Since the impurity is a carboxylic acid and the product is a neutral aldehyde, a simple acid-base extraction is highly efficient.[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude material in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10 mL per gram).[1][2]

  • Wash: Transfer to a separatory funnel. Wash the organic layer twice with 10% aqueous Sodium Carbonate (Na₂CO₃) or Saturated Sodium Bicarbonate (NaHCO₃).[1][2]

    • Why? This deprotonates the benzoic acid impurity (

      
      ), forcing it into the aqueous layer.[1][2] The aldehyde remains in the organic layer.
      
  • Rinse: Wash the organic layer once with Brine to remove trapped water.

  • Dry: Dry over Anhydrous Magnesium Sulfate (

    
    ).
    
  • Concentrate: Filter and evaporate solvent under reduced pressure (

    
    ).
    
Method B: Bisulfite Adduct Purification (For High Purity)

If the "Basic Wash" is insufficient or if you have non-acidic impurities (isomers), use the Bisulfite method.[1] This is specific to aldehydes.[1][2][4]

BisulfitePurification Input Crude Mixture (Aldehyde + Impurities) Step1 Add Sat. NaHSO3 (aq) Vigorous Stirring (1-2h) Input->Step1 Decision Form? Step1->Decision Filter Filter Solid Adduct Wash with Ether Decision->Filter Solid Extract Separate Layers Keep Aqueous Phase Decision->Extract Soluble SolidPath Precipitate Forms LiquidPath No Precipitate (Biphasic) Regen Regeneration Add 10% Na2CO3 or NaOH Stir until precipitate dissolves Filter->Regen Extract->Regen FinalExtract Extract with EtOAc Dry & Concentrate Regen->FinalExtract Product Pure Aldehyde FinalExtract->Product

Figure 2: Workflow for Bisulfite Adduct Purification. This method selectively pulls the aldehyde into the aqueous phase as a sulfonate salt, leaving non-aldehyde impurities behind.

Bisulfite Protocol Details:

  • Dissolve crude (5g) in 20 mL Ethanol/EtOAc (1:1).

  • Add 15 mL saturated Sodium Bisulfite (NaHSO₃) solution.

  • Stir vigorously for 2 hours. The aldehyde forms a water-soluble (or solid) bisulfite adduct.[1][2][4][5]

  • Wash: Wash the mixture with Ether/Hexane. Discard the organic layer (contains non-aldehyde impurities).[1][2][6]

  • Regenerate: Treat the aqueous phase (or solid adduct) with 10% Sodium Carbonate until pH > 10. The adduct collapses, regenerating the aldehyde.

  • Extract: Extract the regenerated aldehyde into EtOAc, dry, and concentrate.

Reaction Context: Tucatinib Synthesis

If you are using this intermediate for Tucatinib synthesis (or similar HER2 inhibitors), be aware that the PMB ether is acid-sensitive.[1][2]

  • Avoid: Strong Lewis acids (e.g.,

    
    ) in early steps if you intend to keep the PMB group.[1]
    
  • Deprotection: The PMB group is typically removed later using TFA (Trifluoroacetic acid) or oxidative conditions.[1][2] Ensure your aldehyde oxidation remediation (Method A above) does not use strong acids (pH < 2), as this might prematurely cleave the PMB ether.[1][2]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2] (Standard protocols for aldehyde purification via bisulfite). Link

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (General techniques for handling air-sensitive compounds).

  • Wuts, P. G. M. (2014).[1][2] Greene's Protective Groups in Organic Synthesis (5th ed.).[1][2] Wiley.[1][2][3] (Stability data on p-Methoxybenzyl ethers). Link[1][2]

  • European Medicines Agency. (2020).[1][2] Assessment Report: Tukysa (Tucatinib). (Contextual data on Tucatinib intermediates and manufacturing). Link

Sources

Technical Guide: Selective Deprotection of PMB Ethers in 5-Methylbenzaldehyde Derivatives via DDQ

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Logic

This guide details the protocol for removing the p-methoxybenzyl (PMB) protecting group from 5-methylbenzaldehyde derivatives using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) .

Why DDQ?

The PMB group is uniquely sensitive to oxidative cleavage due to the electron-donating methoxy substituent, which stabilizes the benzylic radical/cation intermediates. DDQ is a single-electron oxidant (E° ≈ 1.0 V vs SCE) that operates under neutral conditions. This is critical for your substrate because:

  • Aldehyde Stability: Acidic deprotection (e.g., TFA) can promote acetalization or polymerization of the aldehyde.

  • Benzylic Selectivity: While DDQ can oxidize activated benzylic positions, the PMB ether is significantly more electron-rich (E_ox ≈ 1.5 V) than the 5-methyl group on the benzaldehyde core, ensuring chemoselectivity.

Mechanistic Insight

Understanding the mechanism is the key to troubleshooting. The reaction proceeds via a Single Electron Transfer (SET) pathway, not a simple hydrolysis.

Reaction Pathway Diagram

PMB_Deprotection_Mechanism Start PMB-Ether Substrate (Electron Rich) CTC Charge-Transfer Complex (Deep Green/Red) Start->CTC + DDQ RadicalCat Radical Cation [PMB-OR]•+ CTC->RadicalCat SET DDQ_Cycle DDQ reduces to DDQH2 (Precipitate) CTC->DDQ_Cycle Oxocarbenium Oxocarbenium Ion RadicalCat->Oxocarbenium - DDQH• (H-Abstraction) Hemiacetal Unstable Hemiacetal Oxocarbenium->Hemiacetal + H2O (Critical Step) Products Target Alcohol + p-Anisaldehyde Hemiacetal->Products Collapse

Figure 1: Oxidative cleavage mechanism. Note that water is an essential reagent, not just a solvent component.

Standard Operating Procedure (SOP)

Substrate: 5-methylbenzaldehyde derivative (PMB-protected). Reagent: DDQ (1.2 – 1.5 equiv). Solvent System: Dichloromethane (DCM) : Water (18:1 v/v).

Step-by-Step Protocol
  • Preparation: Dissolve the PMB-protected substrate in DCM (0.1 M concentration).

  • Water Addition: Add water (5% v/v of total solvent volume).

    • Technical Note: Vigorous stirring is required to create an emulsion. The water is necessary to trap the oxocarbenium ion (see Fig 1). Without water, the reaction may stall or lead to complex mixtures.

  • Oxidant Addition: Add DDQ (1.2 equiv) in a single portion at room temperature (20–25 °C).

    • Observation: The reaction mixture will immediately turn deep green or dark red (Charge Transfer Complex). This is normal.

  • Monitoring: Stir for 1–4 hours. Monitor by TLC.

    • Endpoint: Disappearance of the starting material and the deep color fading to a lighter orange/brown (formation of DDQH2).

  • Quench & Workup (Crucial for Purity):

    • Filtration: If a large amount of precipitate (DDQH2) forms, filter through a celite pad.

    • Base Wash: Dilute filtrate with DCM and wash twice with saturated aqueous NaHCO3 or 5% NaOH .

    • Why? DDQH2 (the byproduct) is slightly acidic and soluble in organic solvents but highly soluble in aqueous base as the phenolate. This step prevents the "orange goo" from contaminating your column.

  • Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography.

Troubleshooting & FAQs

Q1: The reaction turned black/deep red immediately. Did I decompose my compound?

A: No, this is a good sign. The deep color indicates the formation of the Charge Transfer Complex (CTC) between the electron-rich PMB ring and the electron-deficient DDQ. If the color persists for hours without reaction progress, it suggests the hydride abstraction step is stalled (see Q2).

Q2: The reaction is stalled (Starting Material remains). What do I do?

A: Check the following variables:

  • Water Content: Did you add the water? In anhydrous DCM, the oxocarbenium ion cannot hydrolyze and may revert to starting material or decompose. Add 10% volume of water.

  • Stoichiometry: DDQ purity can degrade over time (absorbing water/hydrolyzing). Add an additional 0.5 equiv of DDQ.

  • pH: If the reaction is too acidic (due to DDQH2 buildup), it can slow down. Add a phosphate buffer (pH 7) to the aqueous phase.[1]

Q3: I see a new spot on TLC that isn't my product or anisaldehyde.

A: This is likely an acetal or ester .

  • Acetal: If you used Methanol (MeOH) as a co-solvent, the oxocarbenium ion was trapped by MeOH instead of water. Fix: Stick to DCM/H2O.

  • Benzylic Oxidation: While rare with PMB present, DDQ can oxidize the 5-methyl group to an aldehyde or acid if left for prolonged periods (24h+). Fix: Quench immediately upon consumption of starting material.

Q4: My product is contaminated with a stubborn orange solid.

A: This is DDQH2 (2,3-dichloro-5,6-dicyano-1,4-hydroquinone).

  • The Fix: It is not soluble in neutral water but is very soluble in base. Wash your organic layer extensively with 5% NaOH or saturated NaHCO3 until the aqueous layer is no longer yellow.

  • Alternative: If your product is base-sensitive, wash with 10% aqueous sodium bisulfite (NaHSO3) . This reduces remaining DDQ and helps solubilize the hydroquinone.

Q5: Will DDQ oxidize my aldehyde?

A: generally, No . DDQ is used to dehydrogenate ketones/aldehydes to enones (e.g., introducing a double bond), but this requires an alpha-proton. A benzaldehyde derivative lacks alpha-protons, making it chemically inert to DDQ oxidation under these conditions.

Quantitative Data & Compatibility

Reagent Compatibility Matrix
Functional GroupCompatibility with DDQNotes
Aldehyde High Inert (no alpha-H).
Methyl (Benzylic) High PMB is ~100x more reactive.
Alkene Medium Electron-rich alkenes may react.
TBS/TBDPS Ether High Completely stable.
Boc Amine High Stable.
Troubleshooting Flowchart

Troubleshooting Start Issue Detected Stall Reaction Stalled? Start->Stall Byproduct Unknown Byproduct? Start->Byproduct Workup Separation Issues? Start->Workup CheckWater Add 5-10% Water (Essential for Hydrolysis) Stall->CheckWater Yes CheckSolvent Remove MeOH/EtOH Use only DCM/H2O Byproduct->CheckSolvent Acetal formed? BaseWash Wash w/ 5% NaOH or Sat. NaHCO3 Workup->BaseWash Orange Solid?

Figure 2: Decision tree for common experimental deviations.

References

  • Horita, K., et al. "On the Selectivity of DDQ Oxidation." Tetrahedron, vol. 42, no. 11, 1986, pp. 3021–3028.

  • Yonemitsu, O. "DDQ in Organic Synthesis: Deprotection of PMB Ethers."[2] Journal of Organic Chemistry, vol. 53, no. 15, 1988.

  • Patterson, J. "Oxidative Cleavage of Benzyl Ethers." Organic Synthesis, Coll.[3][4] Vol. 10, 2004.

  • Smith, A. B. "DDQ Deprotection Protocols.

Sources

Validation & Comparative

Distinctive IR peaks of aldehyde vs PMB ether linkage

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Distinctive IR Peaks of Aldehyde vs. PMB Ether Linkage Content Type: Publish Comparison Guide

A Technical Guide for Reaction Monitoring and Structural Validation

Executive Summary

In synthetic organic chemistry, the p-methoxybenzyl (PMB) group is a robust protecting group for alcohols, stable to basic conditions but removable via oxidative cleavage (e.g., DDQ, CAN). A common critical workflow involves the oxidation of PMB ethers directly to p-methoxybenzaldehyde (anisaldehyde) or the monitoring of PMB deprotection.

Distinguishing the starting PMB ether from the resulting aldehyde via Infrared (IR) Spectroscopy is a rapid, cost-effective method for reaction monitoring. This guide delineates the precise spectral features that differentiate the carbonyl-containing aldehyde from the ether-linked PMB , focusing on the diagnostic Fermi resonance doublet and specific ether stretching modes.

Comparative Spectral Data

The following table summarizes the diagnostic peaks required to distinguish a PMB ether linkage from an aldehyde functionality.

Table 1: Diagnostic IR Peak Comparison
Functional GroupDiagnostic ModeWavenumber (cm⁻¹)IntensityCharacter
Aldehyde C=O[1][2] Stretch 1680 – 1715 StrongSharp; Lower frequency if conjugated (e.g., Anisaldehyde).
C-H Stretch (Fermi Doublet) ~2820 & ~2720 Medium/WeakThe 2720 cm⁻¹ peak is the "Gold Standard" identifier.
PMB Ether C-O-C Stretch (Aliphatic) 1050 – 1150 StrongBroad/Complex; disappears upon oxidation/cleavage.
C-O-C Stretch (Aromatic) ~1250 StrongPersists in both species (due to Ar-OMe).
Para-Substitution 800 – 850 StrongSharp; C-H out-of-plane bending (specifically ~830 cm⁻¹).

Deep Dive: Spectral Mechanics

The Aldehyde Signature

The identification of an aldehyde relies on two coupled features. Relying solely on the carbonyl peak is insufficient due to potential confusion with ketones or esters.

  • The Carbonyl (C=O): In saturated aldehydes, this appears at ~1725 cm⁻¹.[3] However, in p-methoxybenzaldehyde , conjugation with the benzene ring and the electron-donating methoxy group lowers the force constant, shifting the peak to ~1680–1700 cm⁻¹ .

  • The Fermi Resonance (C-H): This is the definitive test. The fundamental C-H stretch of the aldehyde (~2800 cm⁻¹) couples with the first overtone of the C-H bending vibration (~1400 cm⁻¹). This quantum mechanical mixing splits the energy levels, creating a distinctive doublet at ~2820 cm⁻¹ and ~2720 cm⁻¹ .

    • Note: The 2820 cm⁻¹ band is often buried under alkyl C-H stretches (2850–2960 cm⁻¹). Therefore, the isolated peak at ~2720 cm⁻¹ is the critical diagnostic marker.

The PMB Ether Fingerprint

The PMB group (p-methoxybenzyl) is an ether, but it contains two distinct oxygen environments: the methoxy (Ar-O-CH₃) and the benzylic ether (Ar-CH₂-O-R).

  • Ether Stretches (C-O): Ethers exhibit strong dipole changes, leading to intense bands in the 1000–1300 cm⁻¹ region.

    • Ar-O-C (Anisole-like): Appears at ~1250 cm⁻¹ .[4] This peak will be present in both the PMB ether and the resulting p-methoxybenzaldehyde (as the methoxy group remains).

    • R-O-C (Aliphatic): Appears at 1050–1150 cm⁻¹ .[5] This band corresponds to the linkage being cleaved or oxidized. Its disappearance is a key indicator of reaction completion.

  • Para-Substitution (830 cm⁻¹): A strong band in the 800–860 cm⁻¹ region is characteristic of para-disubstituted benzene rings (C-H out-of-plane bending). While present in both, shifts in this region can indicate changes in the electronic nature of the ring substituents.

Experimental Protocol: Reaction Monitoring

Objective: Monitor the oxidative cleavage of a PMB ether to p-methoxybenzaldehyde.

Method: Attenuated Total Reflectance (ATR) FTIR

ATR is superior to KBr pellets for this application because it allows for direct analysis of crude reaction aliquots (oils/liquids) without moisture interference or time-consuming pellet pressing.

Step-by-Step Workflow:

  • Background Collection: Clean the ATR crystal (ZnSe or Diamond) with isopropanol. Collect a background air spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sampling:

    • Dip a glass capillary into the reaction mixture.

    • Spot a small droplet onto the center of the ATR crystal.

    • Solvent Evaporation: If the reaction solvent (e.g., DCM, Toluene) has strong IR bands, allow the solvent to evaporate from the crystal surface for 30-60 seconds, or use a stream of nitrogen.

  • Data Acquisition: Acquire the sample spectrum (16-32 scans).

  • Processing: Apply "ATR Correction" (if available in software) to normalize peak intensities across the frequency range.

  • Analysis:

    • Zoom Region 1 (1650–1750 cm⁻¹): Look for the growth of the C=O peak at ~1690 cm⁻¹.

    • Zoom Region 2 (2700–2850 cm⁻¹): Look for the appearance of the Fermi doublet shoulder at 2720 cm⁻¹.

    • Zoom Region 3 (1050–1150 cm⁻¹): Monitor the decrease of the aliphatic ether band.

Decision Logic & Workflow

The following diagram outlines the logical process for distinguishing these species in a crude mixture.

IR_Analysis_Flow Start Acquire IR Spectrum (ATR or Transmission) CheckCO Check 1680-1750 cm⁻¹ Region Start->CheckCO StrongCO Strong Peak Present? CheckCO->StrongCO CheckFermi Check 2700-2750 cm⁻¹ Region StrongCO->CheckFermi Yes CheckEther Check 1050-1250 cm⁻¹ Region StrongCO->CheckEther No FermiPresent Distinct Peak at ~2720 cm⁻¹? CheckFermi->FermiPresent Aldehyde CONFIRMED: Aldehyde (p-Methoxybenzaldehyde) FermiPresent->Aldehyde Yes KetoneEster PROBABLE: Ketone/Ester (Check Fingerprint) FermiPresent->KetoneEster No EtherPattern Strong Bands at ~1250 & ~1050 cm⁻¹? CheckEther->EtherPattern PMBEther CONFIRMED: PMB Ether (No Carbonyl) EtherPattern->PMBEther Yes Unknown Re-evaluate Structure (Check Alcohol OH at 3400) EtherPattern->Unknown No

Caption: Decision tree for spectral differentiation of Aldehydes and PMB Ethers.

References

  • NIST Chemistry WebBook. Infrared Spectrum of Benzaldehyde, 4-methoxy-. National Institute of Standards and Technology. Available at: [Link]

  • LibreTexts Chemistry. Spectroscopy of Aldehydes and Ketones. Available at: [Link][6]

  • Spectroscopy Online. The C=O Bond, Part II: Aldehydes.[7] Available at: [Link]

  • Doc Brown's Chemistry. Infrared Spectrum of 2-methoxypropane (Ether Linkage Analysis). Available at: [Link]

Sources

Comparative Guide: Mass Spectrometry Profiling of 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde

[1]

Executive Summary & Strategic Context

In the synthesis of complex pharmaceutical intermediates, the p-methoxybenzyl (PMB) group is a critical tool for protecting phenols due to its unique orthogonality—it is stable to basic conditions but labile to specific oxidative (DDQ/CAN) or acidic treatments.

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation pattern of 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde (CAS: 7083-19-4).[1] We compare its spectral "fingerprint" against standard Benzyl (Bn) ether alternatives to demonstrate why the PMB derivative offers superior diagnostic utility in complex reaction monitoring.

Key Takeaway: The PMB derivative exhibits a highly specific m/z 121 base peak (p-methoxybenzyl cation), which serves as a higher-confidence diagnostic marker than the ubiquitous m/z 91 tropylium ion found in benzyl ether alternatives.

Chemical Profile & Ionization Properties[1][2][3][4][5]

PropertySpecification
Compound Name 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde
Molecular Formula C₁₆H₁₆O₃
Exact Mass 256.1099 Da
Core Structure 5-Methylsalicylaldehyde protected with PMB ether
Key Functional Groups Aryl Aldehyde, PMB Ether, Methylarene
Ionization Suitability Excellent for EI (GC-MS) and ESI+ (LC-MS)

Fragmentation Analysis (Electron Ionization - 70 eV)

The fragmentation of this molecule is driven by the stability of the carbocations generated upon ether cleavage. Unlike aliphatic ethers, the presence of two aromatic systems directs the charge localization.

Primary Fragmentation Pathway (The Diagnostic Event)

Upon electron impact, the molecular ion [M]⁺• (m/z 256) is formed.[1] It is generally discernible but of low relative abundance (<10%) due to the lability of the benzylic ether bond.

The dominant fragmentation event is the heterolytic cleavage of the C-O bond at the benzylic position of the PMB group.

  • Mechanism: The ether oxygen lone pair assists in stabilizing the charge, but the formation of the resonance-stabilized p-methoxybenzyl cation is thermodynamically favored.

  • Result: Generation of the base peak at m/z 121 .

  • Diagnostic Value: This ion is the "signature" of the PMB protecting group.

Secondary Pathways
  • Salicylaldehyde Core Ion (m/z 135):

    • Alternative charge retention on the benzaldehyde fragment yields the 2-hydroxy-5-methylbenzaldehyde radical cation or cation.

    • Observation: Typically 10-30% relative abundance.[1]

  • Aldehyde Decarbonylation (m/z 136 → m/z 108):

    • The core fragment (m/z 136, if formed via H-rearrangement) can lose CO (28 Da) to form a hydroxytoluene species.[1]

  • Tropylium Rearrangement (m/z 121 → m/z 77/91):

    • The m/z 121 ion can further fragment, losing formaldehyde (CH₂O, 30 Da) to yield m/z 91, or losing the methoxy radical.

Visualizing the Fragmentation Mechanism[6]

The following diagram details the causal pathways for the generation of primary ions.

GMMolecular Ion [M]+.m/z 256(Parent)PMB_Catp-Methoxybenzyl Cationm/z 121(Base Peak)M->PMB_CatBenzylic C-O Cleavage(Dominant Path)Core_Cat5-Methylsalicylaldehyde Cationm/z 135M->Core_CatCharge Retention onAldehyde CoreTropyliumTropylium Ionm/z 91PMB_Cat->Tropylium- CH2O (30 Da)PhenylPhenyl Cationm/z 77Core_Cat->Phenyl- CO / - C2H2

Figure 1: Mechanistic fragmentation pathway of 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde under 70 eV Electron Ionization.

Comparative Performance: PMB vs. Benzyl Alternatives[7][8][9]

In drug development, researchers often choose between Benzyl (Bn) and PMB protection.[1][2] While Bn is more robust, PMB offers "tunable" deprotection.[1] From an analytical standpoint, PMB is superior for structural confirmation in complex mixtures.[1]

Table 1: Diagnostic Ion Comparison[1]
FeaturePMB Derivative (The Product) Benzyl Analog (Alternative) Analytical Implication
Base Peak m/z 121 (Methoxybenzyl cation)m/z 91 (Benzyl cation)m/z 91 is ubiquitous (solvents, toluene, common aromatics).[1] m/z 121 is highly specific to the PMB group.
Molecular Ion Stability Low (<5%)Moderate (10-20%)Benzyl ethers are slightly more stable under EI, showing stronger molecular ions.[1]
Secondary Fragments m/z 135, 77m/z 135, 65Both share the salicylaldehyde core fragments, confirming the scaffold identity.
False Positive Risk Low High In crude reaction mixtures, m/z 91 can arise from many sources. m/z 121 is a confident indicator of intact PMB.[1]
Why This Matters

For a researcher monitoring the protection of 5-methylsalicylaldehyde:

  • Using Benzyl: You look for m/z 91.[1] If your solvent is toluene or you have other benzylic impurities, quantification is difficult.[1]

  • Using PMB: You look for m/z 121.[1] This peak is distinct and typically free from solvent interference, allowing for more accurate reaction monitoring and impurity profiling.[1]

Experimental Protocols

To replicate these results and ensure data integrity, follow these standardized workflows.

Protocol A: GC-MS Acquisition (Structural Fingerprinting)

Objective: Obtain a library-matchable fragmentation spectrum.[1]

  • Sample Prep: Dissolve 1 mg of compound in 1 mL of HPLC-grade Ethyl Acetate or Dichloromethane.

  • Inlet Conditions: Split mode (20:1), Temperature 250°C.

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID x 0.25µm).[1]

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 3 min.

  • MS Source: Electron Ionization (EI) at 70 eV.[1] Source Temp: 230°C. Scan Range: 40–450 amu.[1]

  • Data Validation: Ensure the m/z 121 peak intensity is >3x the intensity of m/z 135.

Protocol B: LC-MS/MS (High-Sensitivity Detection)

Objective: Trace quantification in biological matrices or reaction mixtures.[1]

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1]

  • Precursor Ion: Select [M+Na]⁺ (m/z 279.[1]1) or [M+H]⁺ (m/z 257.1).[1] Note: Ethers often sodiate strongly.[1]

  • Collision Energy: Ramp 15–35 eV.[1]

  • Transition Monitoring:

    • Quantifier: 279.1 → 121.1 (Loss of core, formation of PMB cation).[1]

    • Qualifier: 279.1 → 135.0 (Loss of PMB).[1]

References

  • Smith, R. M. (2004).[1] Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.[1] (General principles of ether fragmentation).

  • NIST Mass Spectrometry Data Center. (2023).[1] Fragmentation of p-Methoxybenzyl Ethers. National Institute of Standards and Technology.[1] [Link][1]

  • Doc Brown's Chemistry. (2025).[1] Mass Spectrum of Benzaldehyde and Derivatives. [Link]

  • Justesen, U. (2001).[1][3] Collision-induced fragmentation of deprotonated methoxylated flavonoids. Journal of Mass Spectrometry. [Link]

Comparative Guide: PMB vs. Benzyl Protection for 5-Methylsalicylaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

The Bottom Line: For 5-methylsalicylaldehyde , p-Methoxybenzyl (PMB) is the superior protecting group compared to Benzyl (Bn) if your downstream chemistry requires the preservation of the aldehyde moiety.

While Benzyl ethers are chemically robust, their removal typically requires hydrogenolysis (


)—conditions that readily reduce the aldehyde to a primary alcohol or methyl group. Conversely, PMB ethers can be cleaved using Trifluoroacetic acid (TFA) , a method that leaves the aldehyde intact. Oxidative removal of PMB (using DDQ) is possible but carries a secondary risk of oxidizing the aldehyde to a carboxylic acid.
FeatureBenzyl (Bn)p-Methoxybenzyl (PMB)
Protection Yield High (>90%)High (>85%)
Stability Excellent (Base/Acid/Oxidation)Good (Base), Acid/Oxidation Labile
Deprotection

(Reduces Aldehyde!)
TFA (Preserves Aldehyde)
Orthogonality Stable to PMB removal conditionsCleaved selectively over Bn

Part 2: Substrate Analysis & Mechanistic Insight

The Substrate: 5-Methylsalicylaldehyde

This molecule presents a specific "chemo-selectivity trap" due to the coexistence of a phenolic hydroxyl (the target for protection) and an aromatic aldehyde (a reactive bystander).

  • Ortho-Effect: The hydroxyl group at the ortho position forms an intramolecular hydrogen bond with the carbonyl oxygen. This reduces the acidity of the phenol slightly (

    
    ) compared to para-isomers, requiring adequate base strength (e.g., 
    
    
    
    in DMF) for efficient deprotonation during protection.
  • Aldehyde Sensitivity: The aldehyde is highly susceptible to:

    • Reduction: During catalytic hydrogenation (standard Bn removal).

    • Oxidation: During radical oxidation (standard DDQ PMB removal).

    • Nucleophilic Attack: By strong Lewis acids (

      
      ).
      
Electronic Comparison of Protecting Groups
  • Benzyl (Bn): The phenyl ring is electronically neutral. The ether bond is strong and requires high activation energy to break (usually metal-catalyzed hydrogenolysis).

  • p-Methoxybenzyl (PMB): The para-methoxy group is a strong electron donor (resonance). This stabilizes the benzylic carbocation intermediate formed during acid-catalyzed cleavage, making PMB roughly

    
     times more labile to acid  than unsubstituted benzyl ethers.
    

Part 3: Experimental Workflows

Protection Protocols

Both groups utilize Williamson Ether Synthesis.[1][2] The presence of the electron-withdrawing aldehyde actually assists the


 reaction by making the phenoxide less sterically hindered (planarization) but slightly less nucleophilic.

Protocol A: Benzyl Protection [3]

  • Reagents: Benzyl Bromide (1.2 eq),

    
     (2.0 eq), DMF (
    
    
    
    ).
  • Conditions:

    
    , 4 hours.
    
  • Observation: Quantitative conversion is common.

  • Workup: Aqueous extraction (EtOAc/Water).

Protocol B: PMB Protection

  • Reagents: PMB-Chloride (1.2 eq),

    
     (2.0 eq), TBAI (cat. 5 mol%), Acetone or DMF.
    
  • Conditions: Reflux (Acetone) or

    
     (DMF), 6 hours.
    
  • Note: PMB-Cl is less reactive than Bn-Br; TBAI (Tetrabutylammonium iodide) is recommended to generate the more reactive PMB-Iodide in situ.

Deprotection: The Critical Decision

This is where the pathways diverge significantly.

The Benzyl Failure Mode (Hydrogenolysis)

Standard removal involves


 (1 atm) and 10% Pd/C.
  • Reaction:

    
    
    
  • Side Reaction:

    
     (Benzyl alcohol)
    
  • Result: You lose the aldehyde. To prevent this, one must use harsh Lewis acids like

    
     at 
    
    
    
    , which is operationally difficult and difficult to scale.
The PMB Success Mode (Acidolysis)

Removal involves treating the ether with Trifluoroacetic acid (TFA).

  • Reaction:

    
    
    
  • Mechanism: The methoxy group stabilizes the leaving benzyl cation, allowing cleavage at room temperature.

  • Aldehyde Fate: The aldehyde is stable in TFA.

  • Scavenger: Anisole or Thioanisole is added to quench the reactive PMB cation and prevent re-alkylation.

Part 4: Visualization of Pathways

The following diagram illustrates the decision logic and chemical consequences of each path.

ProtectionStrategy Substrate 5-Methylsalicylaldehyde (Phenol + Aldehyde) Protection Protection Step (K2CO3 / DMF) Substrate->Protection Bn_Route Route A: Benzyl (Bn) Reagent: BnBr Protection->Bn_Route PMB_Route Route B: PMB Reagent: PMB-Cl Protection->PMB_Route Bn_Protected Bn-Ether Intermediate Bn_Route->Bn_Protected PMB_Protected PMB-Ether Intermediate PMB_Route->PMB_Protected H2_Pd Method: H2 / Pd-C (Hydrogenolysis) Bn_Protected->H2_Pd Standard Protocol LewisAcid Method: BCl3 / -78°C (Lewis Acid) Bn_Protected->LewisAcid Alternative DDQ Method: DDQ (Oxidative) PMB_Protected->DDQ Oxidative TFA Method: TFA / DCM (Acidic) PMB_Protected->TFA Recommended Fail_Red FAILURE: Aldehyde Reduced to Alcohol H2_Pd->Fail_Red Success_Hard SUCCESS (Difficult): Aldehyde Preserved (Requires Cryogenic Cond.) LewisAcid->Success_Hard Risk_Ox RISK: Aldehyde Oxidized to Acid DDQ->Risk_Ox Success_Easy OPTIMAL SUCCESS: Aldehyde Preserved High Yield TFA->Success_Easy

Figure 1: Decision Matrix for protecting 5-methylsalicylaldehyde. Note the high risk of aldehyde reduction in the standard Benzyl pathway.

Part 5: Detailed Experimental Protocols

Protocol 1: PMB Protection (Recommended)

Objective: Synthesis of 2-((4-methoxybenzyl)oxy)-5-methylbenzaldehyde.

  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.

  • Reagents:

    • 5-methylsalicylaldehyde (1.36 g, 10.0 mmol)

    • 
       (anhydrous, 2.76 g, 20.0 mmol)
      
    • PMB-Cl (1.72 g, 11.0 mmol)

    • TBAI (185 mg, 0.5 mmol)

    • DMF (20 mL)

  • Execution:

    • Dissolve substrate in DMF. Add

      
       and stir for 15 min at RT (color change to yellow indicates phenoxide formation).
      
    • Add TBAI followed by dropwise addition of PMB-Cl.

    • Heat to

      
       for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2).
      
  • Workup:

    • Pour mixture into ice water (100 mL). The product often precipitates.

    • If solid: Filter and wash with water. Recrystallize from EtOH.

    • If oil: Extract with

      
       (3x), wash with brine, dry over 
      
      
      
      , and concentrate.
  • Target Yield: 88-92%.

Protocol 2: PMB Deprotection (Acidic)

Objective: Recovery of 5-methylsalicylaldehyde.

  • Reagents:

    • PMB-Ether substrate (1.0 mmol)

    • Trifluoroacetic Acid (TFA) (2 mL)

    • Dichloromethane (DCM) (8 mL)

    • Anisole (2.0 mmol) - Crucial Scavenger

  • Execution:

    • Dissolve substrate and anisole in DCM at

      
      .
      
    • Add TFA dropwise.

    • Stir at

      
       for 30 mins, then warm to RT for 1 hour.
      
    • Color Change: Solution often turns deep purple/red due to the PMB cation, then fades as the scavenger reacts.

  • Workup:

    • Quench with saturated

      
       (Caution: Gas evolution).
      
    • Extract with DCM.

    • Purify via column chromatography to separate the phenol from the alkylated anisole byproduct.

Part 6: Data Comparison Table

ParameterBenzyl (Bn)PMB (Oxidative Removal - DDQ)PMB (Acidic Removal - TFA)
Reagent Cost LowHigh (DDQ is expensive/toxic)Medium
Aldehyde Recovery < 10% (via Hydrogenolysis)60-70% (Risk of oxidation)> 90%
Reaction Time (Deprotection) 12-24 h1-4 h1-2 h
Scalability HighLow (DDQ workup is messy)High
Atom Economy GoodPoor (Stoichiometric oxidant)Good

References

  • Greene's Protective Groups in Organic Synthesis , 5th Edition. Wuts, P.G.M.[4][5][6] John Wiley & Sons, 2014.[5] (The definitive guide on stability and cleavage conditions).

  • Selective Deprotection of PMB Ethers . Common Organic Chemistry. (Detailed protocols for TFA and DDQ usage).

  • Oxidative Deprotection Risks . Hamada, S., et al. "Oxidative Deprotection of Benzyl Protecting Groups."[7][8] J. Org.[7][8][9] Chem. 2023.[7][8] (Discusses oxidative side reactions with aldehydes).

  • Hydrogenolysis of Aromatic Aldehydes . Organic Chemistry Portal. (Documentation of aldehyde reduction during Pd/C hydrogenolysis).

Sources

A Comparative Guide to the Reactivity of 2-methoxy- vs 2-PMB-oxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Synthetic Strategy and Execution

In the landscape of organic synthesis, the choice between a stable, permanent functional group and a selectively cleavable protecting group is a critical decision that dictates the entire strategic approach. This guide provides an in-depth comparison of two structurally similar yet functionally divergent aromatic aldehydes: 2-methoxy-5-methylbenzaldehyde and 2-(p-methoxybenzyloxy)-5-methylbenzaldehyde (2-PMB-oxy-5-methylbenzaldehyde). We will explore their comparative reactivity through the lens of electronic effects, steric hindrance, and, most importantly, the profound difference in the stability of the ortho-alkoxy substituent. This analysis is designed to equip researchers, chemists, and drug development professionals with the field-proven insights necessary to select the appropriate building block for their synthetic campaigns.

Structural and Electronic Overview

At first glance, the two molecules are distinguished only by the nature of the oxygen-bound substituent at the C2 position: a methyl group versus a p-methoxybenzyl (PMB) group. This seemingly minor difference is the pivot upon which their chemical behavior turns.

  • 2-methoxy-5-methylbenzaldehyde: Features a robust aryl methyl ether. The methoxy group is a small, strongly electron-donating group by resonance (+M) and weakly electron-withdrawing by induction (-I). Its primary role is as a permanent architectural feature of the molecule.

  • 2-PMB-oxy-5-methylbenzaldehyde: The p-methoxybenzyl (PMB) ether acts as a protecting group for the phenol. The PMB group is significantly larger, introducing considerable steric bulk around the ortho position. Electronically, it is also a donating group, but its defining characteristic is its designed instability under specific, mild conditions, allowing for the unmasking of the parent hydroxyl group.

The core directive in choosing between these two reagents is intent: Is the ortho-alkoxy group a final, desired feature, or is it a temporary shield for a phenol that will be revealed later in the synthesis?

Comparative Reactivity at the Aldehyde

The aldehyde functionality is a primary site for transformations. Its reactivity is modulated by the electronic and steric contributions of the ortho-substituent.

Nucleophilic Addition

Both the methoxy and PMB-oxy groups are electron-donating, which slightly reduces the electrophilicity of the aldehyde carbonyl carbon compared to unsubstituted benzaldehyde.[1][2] This deactivating effect stabilizes the ground state and slightly disfavors nucleophilic attack.

However, the most significant difference arises from steric hindrance . The bulky PMB group can impede the approach of large nucleophiles to the aldehyde carbonyl.

Table 1: Predicted Performance in Nucleophilic Addition Reactions

Reagent/Reaction2-methoxy-5-methylbenzaldehyde2-PMB-oxy-5-methylbenzaldehydeRationale for Difference
Small Nucleophiles (e.g., NaBH₄, MeMgBr)High conversion expected.High conversion expected.Minimal steric impact from the PMB group.
Bulky Nucleophiles (e.g., t-BuLi, Wittig ylides with large substituents)Good to high yields.Potentially slower reaction rates and lower yields.Significant steric clash between the incoming nucleophile and the large PMB group hinders the approach to the carbonyl.
Oxidation of the Aldehyde

The conversion of the aldehyde to a carboxylic acid is a common transformation. The choice of oxidant is critical, especially when dealing with the PMB-protected compound, as the PMB group is susceptible to oxidative cleavage.[3][4]

  • For 2-methoxy-5-methylbenzaldehyde: A wide range of standard oxidants (e.g., KMnO₄, Jones reagent, Pinnick oxidation) can be used effectively. The aryl methyl ether is highly resistant to oxidation.[5]

  • For 2-PMB-oxy-5-methylbenzaldehyde: Chemoselectivity is paramount. Mild conditions that do not affect the PMB ether are required. The Pinnick oxidation (NaClO₂ with a scavenger) is an excellent choice as it is highly selective for aldehydes. Conversely, oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) will prioritize cleavage of the PMB ether over aldehyde oxidation.[6]

The Defining Difference: Chemoselectivity of the Ether Linkage

The most profound divergence in reactivity lies in the stability of the ether group itself. This is the central consideration for synthetic planning.

Aryl Methyl Ether Cleavage (The "Permanent" Group)

The methoxy group in 2-methoxy-5-methylbenzaldehyde is exceptionally stable. Cleavage of aryl methyl ethers is a challenging transformation that requires harsh, non-selective reagents.[7][8]

  • Typical Conditions: Boron tribromide (BBr₃), hydroiodic acid (HI), or high temperatures with strong nucleophiles like thiolates are necessary.[9]

  • Synthetic Implication: These conditions often lack compatibility with other sensitive functional groups. Therefore, the methoxy group should be considered a permanent fixture of the molecule unless a final, forceful deprotection is the intended strategy.

PMB Ether Cleavage (The "Temporary" Shield)

The PMB ether is a widely used protecting group precisely because it can be removed under mild and highly selective conditions, leaving other functional groups, including other ether types like methyl or benzyl ethers, intact.[3][10]

A. Oxidative Cleavage: This is the most common method. Reagents like DDQ or CAN selectively oxidize the electron-rich p-methoxybenzyl group.

PMB_Cleavage_Mechanism cluster_0 Mechanism of Oxidative PMB Cleavage with DDQ Start PMB-Protected Aldehyde + DDQ CTC Formation of Charge-Transfer Complex Start->CTC π-stacking Hydride Hydride Abstraction from Benzylic CH₂ CTC->Hydride Single Electron Transfer (SET) Hemiacetal Formation of Unstable Hemiacetal Hydride->Hemiacetal Reaction with H₂O Release Release of Free Phenol + PMB-derived byproduct Hemiacetal->Release Decomposition

Caption: Mechanism of DDQ-mediated PMB ether cleavage.

B. Acidic Cleavage: The PMB ether can also be cleaved with strong acids like trifluoroacetic acid (TFA) or catalytic amounts of a strong acid in the presence of a cation scavenger (like triethylsilane or anisole) to trap the resulting p-methoxybenzyl cation.[6] This method provides an orthogonal strategy to oxidative cleavage.

Experimental Protocols

The following protocols are provided as representative examples of key transformations, highlighting the practical differences in handling these two reagents.

Protocol 1: Oxidation of Aldehyde via Pinnick Oxidation

This protocol is chosen for its mildness and is suitable for both compounds, demonstrating a reaction where their behavior is convergent.

Workflow Diagram

Pinnick_Oxidation_Workflow cluster_workflow Pinnick Oxidation Protocol Setup 1. Dissolve aldehyde in t-BuOH and THF Buffer 2. Add 2-methyl-2-butene and NaH₂PO₄ solution Setup->Buffer Reagent 3. Add NaClO₂ solution dropwise at 0 °C Buffer->Reagent React 4. Stir at room temperature until TLC shows completion Reagent->React Quench 5. Quench with Na₂SO₃ solution React->Quench Extract 6. Acidify with HCl and extract with EtOAc Quench->Extract Purify 7. Dry, concentrate, and purify via chromatography Extract->Purify

Caption: Step-by-step workflow for the Pinnick oxidation.

Methodology:

  • Setup: In a round-bottom flask, dissolve the aldehyde (1.0 eq) in a 2:1 mixture of tert-butanol and tetrahydrofuran.

  • Scavenger Addition: Add 2-methyl-2-butene (5.0 eq) to the solution.

  • Buffer and Reagent: Prepare a solution of sodium chlorite (NaClO₂, 4.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 4.0 eq) in water. Cool the aldehyde solution to 0 °C and add the aqueous solution dropwise over 20 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction to 0 °C and quench by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Extraction: Acidify the mixture to pH ~2-3 with 1M HCl and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude carboxylic acid can be purified by silica gel chromatography or recrystallization.

Protocol 2: Selective Deprotection of 2-PMB-oxy-5-methylbenzaldehyde

This protocol demonstrates the key synthetic utility of the PMB-protected compound.

Methodology:

  • Setup: Dissolve 2-PMB-oxy-5-methylbenzaldehyde (1.0 eq) in a 10:1 mixture of dichloromethane (DCM) and water in a flask protected from light.

  • Reagent Addition: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 eq) portion-wise at room temperature. The solution will typically turn a dark color upon formation of the charge-transfer complex.

  • Reaction: Stir the reaction at room temperature and monitor by TLC for the disappearance of the starting material and the appearance of the more polar phenol product (2-hydroxy-5-methylbenzaldehyde).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir for 15 minutes until the color fades.

  • Extraction: Separate the layers and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by silica gel chromatography to yield the pure 2-hydroxy-5-methylbenzaldehyde.

Summary and Strategic Recommendations

The choice between 2-methoxy-5-methylbenzaldehyde and its PMB-protected counterpart is a strategic one, dictated entirely by the synthetic goal.

Table 2: Comparative Reactivity Summary and Synthetic Utility

Feature2-methoxy-5-methylbenzaldehyde2-PMB-oxy-5-methylbenzaldehydeRecommendation
Ortho-Group Function Permanent structural elementTemporary protecting group for a phenolChoose methoxy if the ortho-alkoxy group is a final part of the target. Choose PMB-oxy if the target molecule requires a free ortho-hydroxyl group.
Aldehyde Reactivity Standard reactivity, minimal steric hindrance.Sterically hindered for bulky nucleophiles.The methoxy derivative is preferred for transformations involving sterically demanding reagents at the aldehyde.
Stability to Oxidants High stability.Labile to specific oxidants (DDQ, CAN).This lability is the key to its utility as a protecting group.
Ether Cleavage Requires harsh, non-selective conditions (e.g., BBr₃).Can be cleaved under very mild oxidative or acidic conditions.The PMB derivative offers superior synthetic flexibility and orthogonality.

References

  • PubChem. (n.d.). 2-Methoxy-5-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link][11]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link][12]

  • ACS Publications. (2025). Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. Retrieved from [Link][13]

  • Wamberg, M. C., et al. (2015). Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. The Journal of Organic Chemistry. Retrieved from [Link][6]

  • ResearchGate. (n.d.). Rapid and Mild Cleavage of Aryl-Alkyl Ethers to Liberate Phenols. Retrieved from [Link][9]

  • ACS Publications. (2017). Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. Retrieved from [Link][14]

  • Royal Society of Chemistry. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry. Retrieved from [Link][7]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link][1]

  • Taylor & Francis Online. (2011). An Efficient and Selective Demethylation of Heteroaryl Methyl Ethers in the Presence of Aryl Methyl Ethers. Synthetic Communications. Retrieved from [Link][8]

  • Kiessling Lab. (n.d.). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. University of Wisconsin-Madison. Retrieved from [Link][10]

  • Organic Chemistry Portal. (2020). Chemoselective Oxidation of p-Methoxybenzyl Ethers by an Electronically Tuned Nitroxyl Radical Catalyst. Retrieved from [Link][4]

  • ACS Publications. (2005). Oxidative Cleavage of p-Methoxybenzyl Ethers with Methyl(trifluoromethyl)dioxirane. Retrieved from [Link][15]

  • OpenStax. (2023). 16.4 Substituent Effects in Electrophilic Substitutions. Retrieved from [Link][2]

  • University of Southampton. (n.d.). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. ePrints Soton. Retrieved from [Link][16]

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link][17]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that the integrity of our research extends to the entire lifecycle of the materials we use, including their safe and compliant disposal. This guide provides a detailed protocol for the disposal of 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde, grounding every recommendation in established principles of chemical safety and environmental stewardship. While specific institutional and local regulations must always take precedence, the following framework outlines the critical considerations and procedures for handling this compound's waste stream.

The core challenge in disposing of 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde lies in its dual chemical nature: it is both an aromatic aldehyde and a methoxy-substituted benzyl ether. This requires a disposal strategy that addresses the hazards of both functional groups. Aldehydes can be irritants and are often reactive, while ethers, particularly benzyl ethers, present a risk of peroxide formation over time, which can lead to explosive decomposition. Therefore, a cautious and informed approach is paramount.

I. Hazard Assessment and Waste Classification

Before any disposal procedure can begin, a thorough hazard assessment is essential. This step ensures that the waste is correctly classified, which dictates its handling, storage, and ultimate disposal pathway.

Table 1: Hazard Profile and Disposal Implications

Hazard ClassificationChemical Group ResponsibleDisposal Implication
Acute Toxicity / Irritant Aldehyde GroupWaste must be handled with appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact. All transfers should occur in a certified chemical fume hood.
Potential Peroxide Former Ether (benzyl ether) LinkageWaste should be dated upon generation and not stored for extended periods. It must be segregated from heat, light, and ignition sources.
Environmental Hazard Aromatic RingsClassified as hazardous chemical waste. Must not be disposed of down the drain. Requires disposal via a licensed environmental waste management contractor.

Based on this profile, waste containing 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde must be classified as Hazardous Chemical Waste . It should be segregated into a dedicated, properly labeled waste container for non-halogenated organic solvents and chemicals .

II. Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe segregation and storage of waste 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde pending collection by a certified disposal service.

1. Personal Protective Equipment (PPE) Verification:

  • Ensure a standard laboratory coat, safety glasses with side shields or goggles, and chemically resistant gloves (nitrile or neoprene) are worn at all times.

2. Waste Segregation at the Point of Generation:

  • Immediately upon generation, transfer any waste solutions or neat compound into a designated, chemically compatible waste container.

  • Do NOT mix this waste with incompatible waste streams such as:

    • Halogenated organic waste.

    • Aqueous waste.

    • Strong acids, bases, or oxidizing agents, which could catalyze unpredictable reactions.

3. Container Selection and Labeling:

  • Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting cap.

  • The container must be clearly and accurately labeled. Affix a "Hazardous Waste" label that includes:

    • The full chemical name: "2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde"

    • The primary hazards: "Irritant," "Potential Peroxide Former"

    • The date of waste generation (Accumulation Start Date).

    • The name of the principal investigator and laboratory location.

4. Temporary Storage in the Laboratory:

  • Store the sealed waste container in a designated satellite accumulation area (SAA) that is a secondary containment tray.

  • The storage location must be a cool, dry, and well-ventilated area, away from direct sunlight, heat sources, and ignition sparks.

  • Crucially , do not allow the waste to accumulate for extended periods. Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or its contracted waste disposal vendor in a timely manner.

5. Final Disposal Pathway:

  • The only acceptable final disposal method for this compound is through a licensed hazardous waste management company.

  • These contractors will typically use high-temperature incineration, which ensures the complete destruction of the organic molecule, preventing its release into the environment.

III. Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process from the point of waste generation to its final, compliant disposal.

G A Waste Generation (e.g., residual material, contaminated labware) B Hazard Assessment: - Aldehyde (Irritant) - Ether (Peroxide Risk) - Aromatic (Environmental) A->B E Segregate into Container (At point of generation) A->E Immediate Action C Classify as: Hazardous Chemical Waste (Non-Halogenated Organic) B->C D Select & Label Container - HDPE or Glass - Full Chemical Name - Hazards & Date C->D D->E F Store in Satellite Accumulation Area - Secondary Containment - Cool, Dry, Ventilated E->F G Arrange for Pickup (Contact EHS or Waste Vendor) F->G H Final Disposal (High-Temperature Incineration by Licensed Contractor) G->H

Caption: Disposal workflow for 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde.

This structured approach ensures that every step, from initial handling to final disposal, is conducted with the highest commitment to safety, scientific integrity, and regulatory compliance. By internalizing these procedures, you contribute to a culture of safety and responsibility that is the bedrock of trustworthy and authoritative scientific research.

References

  • PubChem National Center for Biotechnology Information. Compound Summary for CID 13837932, 2-((4-methoxybenzyl)oxy)-5-methylbenzaldehyde. Available from: [Link]

  • U.S. Environmental Protection Agency. Managing Your Hazardous Waste: A Guide for Small Businesses. Available from: [Link]

  • Occupational Safety and Health Administration. OSHA Fact Sheet: Laboratory Safety - Chemical Hygiene Plan (CHP). Available from: [Link]

  • American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories. Available from: [Link]

Navigating the Safe Handling of 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Profile: An Assessment Based on Structural Analogs

Due to the absence of a dedicated MSDS for 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde, its hazard profile has been constructed by evaluating the safety data of similar aromatic aldehydes, such as 2-methylbenzaldehyde, 4-hydroxy-2-methoxybenzaldehyde, and 2-hydroxy-5-methylbenzaldehyde.[1][2][3] The consistent hazard classifications among these related compounds strongly suggest that 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde should be handled with caution, assuming it may present the following risks:

  • Skin Irritation: Causes skin irritation.[1][4][5][6]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1][2][4][5][6]

  • Respiratory Irritation: May cause respiratory irritation.[1][4][5][6]

  • Harmful if Swallowed: May be harmful if swallowed.[1][7]

It is imperative to handle this compound with the assumption that it possesses these hazards until specific toxicological data becomes available.

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough hazard assessment is the cornerstone of laboratory safety.[8] The following PPE recommendations are based on the potential hazards identified above.

Eye and Face Protection

Given the high risk of serious eye irritation or damage, robust eye and face protection is non-negotiable.

  • Minimum Requirement: At a minimum, chemical splash goggles that provide a complete seal around the eyes should be worn.[9] Safety glasses with side shields do not offer sufficient protection against splashes and are therefore inadequate when handling this chemical.[3][9]

  • Enhanced Protection: For procedures involving larger quantities or a higher risk of splashing, a face shield should be worn in conjunction with chemical splash goggles.[8][9][10] A face shield provides an additional layer of protection for the entire face.[10]

Hand Protection

Selecting the appropriate gloves is critical to prevent skin contact and potential irritation.[11] The choice of glove material should be based on its chemical resistance to aromatic aldehydes.

  • Recommended Materials: Based on general chemical resistance charts for aldehydes, the following glove materials are recommended:

    • Butyl Rubber: Offers good resistance to aldehydes.[11]

    • Viton: Provides excellent resistance to aromatic and chlorinated solvents.[9][11]

    • Nitrile: While offering some protection, breakthrough times can vary. It is crucial to consult the manufacturer's specific chemical resistance data.[8]

  • Inspection and Removal: Always inspect gloves for any signs of degradation or perforation before use.[7] Employ proper glove removal techniques to avoid contaminating your skin.[7] Contaminated gloves should be disposed of immediately as hazardous waste.

Table 1: General Glove Material Compatibility with Aldehydes

Glove MaterialChemical ResistanceNotes
Butyl RubberGoodRecommended for handling aldehydes.[11]
VitonExcellentOffers broad protection against aromatic compounds.[9][11]
NitrileFair to GoodCheck manufacturer-specific data for breakthrough times.[8]
NeopreneFairMay be suitable for short-duration tasks.
Natural RubberPoorNot recommended for use with aromatic aldehydes.[10]
PVCPoorNot recommended for use with aromatic aldehydes.[10][11]
Skin and Body Protection

To prevent accidental skin exposure, appropriate protective clothing is essential.

  • Lab Coat: A standard, buttoned lab coat should be worn at all times. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.

  • Full Coverage: Ensure that your legs and feet are fully covered. Shorts, skirts, and open-toed shoes are not permitted in the laboratory.

Respiratory Protection

Engineering controls are the primary method for mitigating inhalation hazards.

  • Primary Control: All work with 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][12]

  • When a Respirator is Needed: If work cannot be performed in a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary. A full-face respirator will also provide eye and face protection.

Operational Workflow for Safe Handling

The following step-by-step guide outlines the essential procedures for safely handling 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde.

Preparation and Handling
  • Hazard Review: Before starting any work, review this safety guide and any other available safety information.

  • Fume Hood: Confirm that the chemical fume hood is functioning correctly.

  • PPE Donning: Put on all required PPE: a lab coat, chemical splash goggles, and the appropriate gloves.

  • Weighing and Transfer: If handling a solid, conduct all weighing and transfer operations within the fume hood to minimize the risk of inhaling dust particles.

  • Solution Preparation: When preparing solutions, add the chemical to the solvent slowly to avoid splashing.

  • Labeling: Ensure all containers are clearly and accurately labeled.

Cleanup
  • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent and then with soap and water.

  • Waste Segregation: All disposable materials that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling 2-[(4-Methoxyphenyl)methoxy] -5-methylbenzaldehyde fume_hood Is work performed in a certified chemical fume hood? start->fume_hood small_scale Small scale (<1g) or dilute solution? fume_hood->small_scale Yes respirator Respiratory Protection Required: - NIOSH-approved respirator with organic vapor cartridge fume_hood->respirator No large_scale Large scale (>1g) or concentrated solution? small_scale->large_scale No ppe_minimum Minimum PPE: - Lab Coat - Chemical Splash Goggles - Appropriate Gloves small_scale->ppe_minimum Yes large_scale->ppe_minimum No ppe_enhanced Enhanced PPE: - Lab Coat - Chemical Splash Goggles - Face Shield - Appropriate Gloves large_scale->ppe_enhanced Yes end Proceed with Experiment ppe_minimum->end ppe_enhanced->end respirator->small_scale

Caption: PPE Selection Workflow for Handling 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde.

Disposal Plan

Proper disposal of chemical waste is crucial to protect both human health and the environment.

  • Waste Classification: Based on the hazard profile of analogous compounds, 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde and any materials contaminated with it should be treated as hazardous waste.

  • Containerization: Collect all waste in a clearly labeled, sealed, and chemically compatible container.[1][3] Do not mix with other waste streams.[1]

  • Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed and reputable waste disposal company.[1] Follow all local, state, and federal regulations for hazardous waste disposal.[1][4]

By adhering to these guidelines, you can confidently and safely incorporate 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde into your research endeavors, ensuring a secure environment for yourself and your colleagues.

References

  • Personal Protective Equipment (PPE) Standards - Certas Lubricant Solutions. (URL: )
  • Material Safety Data Sheet SDS/MSDS - CDH Fine Chemical. (URL: )
  • SAFETY D
  • Safety D
  • 4 - SAFETY D
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
  • SAFETY D
  • Chapter 3 - Personal Protective Equipment - Environment, Health and Safety. (URL: )
  • Chapter 10 – Personal Protective Equipment - Med.Navy.mil. (URL: )
  • Personal Protective Equipment (PPE). (URL: )
  • 2-Methoxy-5-methylbenzaldehyde | C9H10O2 | CID 591398 - PubChem. (URL: )
  • Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS. (URL: )
  • material safety data sheet sds/msds - CDH Fine Chemical. (URL: )
  • 2-Hydroxy-5-methylbenzaldehyde - Santa Cruz Biotechnology. (URL: )
  • Safety Data Sheet: Benzaldehyde - Chemos GmbH&Co.KG. (URL: )
  • Qualitative Tier 2 Assessment - Santos. (URL: )
  • SAFETY D

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.